molecular formula C9H11NO2 B1678748 Propyl nicotinate CAS No. 7681-15-4

Propyl nicotinate

Cat. No.: B1678748
CAS No.: 7681-15-4
M. Wt: 165.19 g/mol
InChI Key: CLAOCVVWIKGTOP-UHFFFAOYSA-N
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Description

structure in Negwer, 5th ed, #1028

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl pyridine-3-carboxylate
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InChI

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
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InChI Key

CLAOCVVWIKGTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50227629
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Molecular Weight

165.19 g/mol
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CAS No.

7681-15-4
Record name Propyl nicotinate
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Foundational & Exploratory

Propyl nicotinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid (niacin or vitamin B3), is a compound of interest in pharmaceutical and cosmetic research due to its vasodilatory and rubefacient properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound is an aromatic ester characterized by a pyridine ring substituted with a propoxycarbonyl group at the 3-position.

Systematic Name: Propyl pyridine-3-carboxylate[1] Synonyms: Nicotinic acid propyl ester, n-propyl nicotinate[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [1]
CAS Registry Number 7681-15-4
Appearance Solid
Boiling Point 235 °C
Density 1.075 g/cm³
LogP (Octanol/Water) 1.648 (Calculated)
Water Solubility log10WS = -2.32 (Calculated, mol/L)
IUPAC InChI InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
IUPAC InChIKey CLAOCVVWIKGTOP-UHFFFAOYSA-N
SMILES CCCOC(=O)c1cccnc1

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this compound are not widely available in public databases, the following sections provide predicted data and analysis based on known spectral information of similar compounds.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of this compound. Key characteristic peaks are expected for the carbonyl stretch of the ester, C-O stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Table 2: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~1720C=O (ester) stretch
~1280C-O (ester) stretch
~3100-3000Aromatic C-H stretch
~1600, ~1480Aromatic C=C and C=N stretch
~2970-2850Aliphatic C-H stretch
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure of this compound and typical chemical shifts for similar compounds, a predicted ¹H NMR spectrum is described in Table 3.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH2 (Pyridine)
~8.8d1HH6 (Pyridine)
~8.3dt1HH4 (Pyridine)
~7.4dd1HH5 (Pyridine)
~4.3t2H-O-CH₂ -CH₂-CH₃
~1.8sextet2H-O-CH₂-CH₂ -CH₃
~1.0t3H-O-CH₂-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound are listed in Table 4.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~153C6 (Pyridine)
~151C2 (Pyridine)
~137C4 (Pyridine)
~126C3 (Pyridine)
~123C5 (Pyridine)
~67-O-CH₂ -CH₂-CH₃
~22-O-CH₂-CH₂ -CH₃
~10-O-CH₂-CH₂-CH₃
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the propoxy group or parts of the propyl chain.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
165[M]⁺
123[M - C₃H₆]⁺
106[Pyridine-3-carbonyl]⁺
78[Pyridine]⁺

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several standard esterification methods. Two common and effective methods are Fischer esterification and transesterification.

This method involves the acid-catalyzed reaction of nicotinic acid with n-propanol.

Fischer Esterification Workflow Reactants Nicotinic Acid + n-Propanol (excess) Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux (e.g., 80-100°C, 4-8h) Catalyst->Reflux Workup Aqueous Workup (Neutralization with NaHCO₃) Reflux->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Figure 2: Fischer esterification workflow for this compound synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid (1 equivalent), excess n-propanol (which also serves as the solvent, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

This method involves the reaction of an alkyl nicotinate (e.g., methyl or ethyl nicotinate) with n-propanol in the presence of a catalyst.

Protocol (Adapted from a similar procedure):

  • Reaction Setup: In a flask equipped for distillation, combine methyl or ethyl nicotinate (1 equivalent), n-propanol (excess), and a catalytic amount of a suitable catalyst (e.g., sodium methoxide or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to facilitate the transesterification and distill off the lower-boiling alcohol byproduct (methanol or ethanol) to drive the equilibrium towards the product.

  • Workup and Purification: Once the reaction is complete, the excess n-propanol can be removed by distillation. The remaining crude this compound is then purified by vacuum distillation.

Biological Activity and Mechanism of Action

This compound, like other nicotinic acid esters, is known for its ability to cause cutaneous vasodilation, leading to a reddening of the skin, an effect known as rubefacient. This property is utilized in some topical preparations for the relief of muscle and joint pain.

The mechanism of action is believed to involve the local release of prostaglandins, particularly prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). Upon topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid. The nicotinic acid then interacts with receptors on skin cells, such as Langerhans cells and keratinocytes, stimulating the synthesis and release of prostaglandins. These prostaglandins then act on the smooth muscle of dermal blood vessels, causing them to relax and leading to increased blood flow and the characteristic flushing and warming sensation.

This compound Signaling Pathway cluster_skin Skin Layers cluster_cells Skin Cells (e.g., Langerhans cells) cluster_vessels Dermal Blood Vessels PropylNicotinate Topical Propyl Nicotinate Hydrolysis Hydrolysis PropylNicotinate->Hydrolysis NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid Receptor GPR109A Receptor NicotinicAcid->Receptor COX_Pathway Cyclooxygenase (COX) Pathway Activation Receptor->COX_Pathway PG_Synthesis Prostaglandin (PGD₂, PGE₂) Synthesis COX_Pathway->PG_Synthesis PG_Receptors Prostaglandin Receptors (e.g., DP1, EP2) PG_Synthesis->PG_Receptors Vasodilation Vasodilation PG_Receptors->Vasodilation

Figure 3: Proposed signaling pathway for this compound-induced vasodilation.

Safety and Handling

This compound is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a nicotinic acid ester with well-documented vasodilatory effects, making it a compound of interest for topical pharmaceutical and cosmetic applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action to aid researchers in their work with this molecule. Further experimental validation of the predicted spectroscopic and solubility data is encouraged for precise analytical and formulation development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of propyl nicotinate, a significant organic compound with applications in various fields, including pharmaceuticals and as a rubefacient. This document details the prevalent synthesis methodology, Fischer-Speier esterification, and outlines a suite of characterization techniques essential for verifying the identity, purity, and structural integrity of the synthesized compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a laboratory setting.

Synthesis of this compound via Fischer-Speier Esterification

This compound is commonly synthesized through the Fischer-Speier esterification of nicotinic acid with propanol, utilizing an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

  • Nicotinic acid

  • n-Propanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid and an excess of n-propanol (typically a 3 to 5-fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess propanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash it with deionized water to remove any remaining acid and alcohol.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted nicotinic acid and the sulfuric acid catalyst. Repeat this washing until no more carbon dioxide evolution is observed.

  • Final Wash: Wash the organic layer once more with deionized water and then with brine to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Nicotinic Acid + n-Propanol + H₂SO₄ Reflux Reflux (2-4 hours) Reactants->Reflux Workup Workup: - Excess Propanol Removal - Extraction with Ether - NaHCO₃ Wash - Drying (Na₂SO₄) Reflux->Workup Purification Purification: Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physical Properties

The fundamental physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [3]
Boiling Point 227.1 °C at 760 mmHg[4]
Density 1.075 g/cm³[5]
Refractive Index 1.498
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H~8.5 - 9.0m2H
Pyridine-H~7.2 - 8.2m2H
O-CH₂~4.2t2H
CH₂~1.7sextet2H
CH₃~1.0t3H

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
C=O~165
Pyridine-C~123 - 153
O-CH₂~67
CH₂~22
CH₃~10

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Liquid Sample):

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

  • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1720
C-O (ester)~1280
C=C, C=N (aromatic)~1600, ~1480
C-H (aromatic)~3050
C-H (aliphatic)~2960

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Mass Spectral Data:

m/zInterpretation
165Molecular ion [M]⁺
123[M - C₃H₆]⁺ (loss of propene via McLafferty rearrangement)
106[Pyridine-CO]⁺
78[Pyridine]⁺
Chromatographic Characterization

GC is used to assess the purity of the synthesized this compound.

Experimental Protocol (General):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

  • Injection: Inject a small volume of the solution into the GC instrument.

  • Separation: Use a suitable capillary column (e.g., a non-polar or moderately polar column) and a temperature program to separate the components.

  • Detection: Use a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

  • Analysis: Analyze the chromatogram to determine the retention time and the percentage purity of the product.

HPLC is another powerful technique for purity assessment.

Experimental Protocol (Adapted from a similar method):

  • Column: Primesep 100 mixed-mode column (4.6x150 mm, 5 µm, 100Å).

  • Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_Structural Structural Elucidation cluster_Purity Purity Assessment cluster_Physical Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography (GC) HPLC HPLC Physical Boiling Point, Density, Refractive Index PropylNicotinate Synthesized This compound PropylNicotinate->NMR PropylNicotinate->IR PropylNicotinate->MS PropylNicotinate->GC PropylNicotinate->HPLC PropylNicotinate->Physical

Caption: Logical workflow for the characterization of this compound.

References

Propyl Nicotinate: An In-depth Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, a propyl ester of nicotinic acid (niacin), is a topical vasodilator that induces localized erythema and is used in various dermatological and physiological studies. Its mechanism of action at the cellular level, while sharing similarities with its parent compound nicotinic acid, involves a complex interplay of receptor activation, intracellular signaling cascades, and the production of inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, with a focus on key signaling pathways, quantitative data from related compounds, and detailed experimental protocols.

Disclaimer: Quantitative data specifically for this compound is limited in the current scientific literature. Therefore, where specific values for this compound are unavailable, data for the closely related and well-studied compound, nicotinic acid, are provided as a proxy to infer potential activity.

Core Mechanisms of Action

The primary mechanism underlying the vasodilatory and inflammatory effects of this compound involves its hydrolysis to nicotinic acid, which then activates several key cellular pathways. The main cellular players and signaling cascades implicated are:

  • G-Protein Coupled Receptor 109A (GPR109A) Activation: Nicotinic acid is a known agonist for GPR109A (also known as HCA₂), a Gαi-coupled receptor expressed in various cell types, including adipocytes, keratinocytes, and immune cells like Langerhans cells.[1][2] Activation of GPR109A initiates a signaling cascade that is central to the downstream effects of this compound.

  • Prostaglandin Synthesis: A key consequence of GPR109A activation in the skin is the stimulation of the arachidonic acid pathway, leading to the synthesis and release of prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).[3][4][5] These prostaglandins are potent vasodilators and contribute to the characteristic erythema (redness) and warming sensation upon topical application of nicotinates.

  • Transient Receptor Potential (TRP) Channel Activation: Emerging evidence suggests a potential role for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, in mediating some of the sensory effects of nicotinates. These channels are non-selective cation channels expressed in sensory neurons and are activated by a wide range of chemical and physical stimuli, leading to an influx of calcium and subsequent cellular responses. While direct activation by this compound is not definitively established, the inflammatory mediators produced downstream of GPR109A activation can sensitize these channels.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the available data for nicotinic acid and other relevant agonists as a reference.

Target Agonist Cell Type Assay Type EC₅₀ / IC₅₀ Reference
GPR109ANicotinic AcidHuman Langerhans Cells (differentiated from CD34+ cells)PGD₂ Release~1.2 mM
GPR109ANicotinic AcidColon Cancer CellsApoptosis Induction~1 mM (effective concentration)
GPR109AButyrateColon Cancer CellsReceptor Activation~1.6 mM
Nicotinic ReceptorNicotineSK-N-SH Neuroblastoma CellsCalcium Influx13 µM
TRPA1JT010HEK293 CellsCovalent Modification0.65 nM
TRPV1CapsaicinHuman PC-3 CellsCalcium Imaging1.90 x 10⁻⁶ M

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are dependent on the specific experimental conditions and cell types used.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Propyl_Nicotinate This compound Esterase Esterase Propyl_Nicotinate->Esterase Hydrolysis Nicotinic_Acid Nicotinic Acid Esterase->Nicotinic_Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates PLC PLC GPR109A->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activates

GPR109A Signaling Pathway

Prostaglandin_Synthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 PLA₂ COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH₂ COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGES PGE Synthase PGH2->PGES PGD2 PGD₂ PGDS->PGD2 PGE2 PGE₂ PGES->PGE2 Vasodilation Vasodilation PGD2->Vasodilation Leads to Inflammation Inflammation PGD2->Inflammation Leads to PGE2->Vasodilation Leads to PGE2->Inflammation Leads to GPR109A_Activation GPR109A Activation GPR109A_Activation->PLA2 Activates Ca_Influx Ca²⁺ Influx Ca_Influx->PLA2 Activates

Prostaglandin Synthesis Pathway

TRP_Channel_Activation cluster_membrane Sensory Neuron Membrane TRPA1 TRPA1 Ca_Influx Intracellular Ca²⁺ Increase TRPA1->Ca_Influx Ca²⁺ Influx TRPV1 TRPV1 TRPV1->Ca_Influx Ca²⁺ Influx Propyl_Nicotinate This compound (or metabolites) Propyl_Nicotinate->TRPA1 Potential Direct Activation Propyl_Nicotinate->TRPV1 Potential Direct Activation Inflammatory_Mediators Inflammatory Mediators (e.g., PGs) Inflammatory_Mediators->TRPA1 Sensitizes Inflammatory_Mediators->TRPV1 Sensitizes Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Sensation) Ca_Influx->Cellular_Response Leads to

TRP Channel Activation Pathway

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound using a fluorescent calcium indicator.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293 cells transfected with GPR109A, or primary keratinocytes) in appropriate growth medium.
  • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye and cell type (typically 1-5 µM).
  • Aspirate the growth medium from the wells and wash once with HBSS.
  • Add the dye loading buffer to each well and incubate the plate in the dark at 37°C for 30-60 minutes.

3. Cell Washing:

  • Aspirate the dye loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
  • Add fresh HBSS to each well.

4. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.
  • Prepare control solutions (vehicle control, positive control e.g., ionomycin).

5. Fluorescence Measurement:

  • Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
  • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em ~485/525 nm for Fluo-4).
  • Establish a baseline fluorescence reading for a set period (e.g., 60 seconds).
  • Inject the this compound solutions and controls into the wells.
  • Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes) to capture the transient calcium influx.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
  • Normalize the data to the vehicle control.
  • Plot the normalized fluorescence response against the log of the this compound concentration to generate a dose-response curve.
  • Calculate the EC₅₀ value from the dose-response curve.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_24_48h [label="Incubate 24-48h"]; Load_Dye [label="Load with Calcium\nIndicator Dye"]; Incubate_30_60min [label="Incubate 30-60 min"]; Wash_Cells [label="Wash Cells"]; Add_Compound [label="Add this compound\n& Controls"]; Measure_Fluorescence [label="Measure Fluorescence\n(Plate Reader)"]; Analyze_Data [label="Analyze Data\n(Dose-Response Curve, EC₅₀)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Incubate_24_48h; Incubate_24_48h -> Load_Dye; Load_Dye -> Incubate_30_60min; Incubate_30_60min -> Wash_Cells; Wash_Cells -> Add_Compound; Add_Compound -> Measure_Fluorescence; Measure_Fluorescence -> Analyze_Data; Analyze_Data -> End; }

Intracellular Calcium Mobilization Assay Workflow
Protocol 2: Prostaglandin E₂ (PGE₂) Release Assay

This protocol describes the measurement of PGE₂ released from cells in culture in response to this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., primary human keratinocytes or Langerhans cells) in appropriate growth medium.
  • Seed the cells into a 24-well or 48-well plate and grow to near confluence.
  • Replace the growth medium with a serum-free medium for a period of time (e.g., 4-24 hours) to reduce basal prostaglandin levels.
  • Prepare various concentrations of this compound in the serum-free medium.
  • Aspirate the medium and add the this compound solutions or control medium (vehicle) to the cells.
  • Incubate for a predetermined time (e.g., 1-24 hours) at 37°C.

2. Supernatant Collection:

  • After the incubation period, carefully collect the cell culture supernatant from each well.
  • Centrifuge the supernatants at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.
  • Transfer the clarified supernatants to clean tubes and store at -80°C until the ELISA is performed.

3. PGE₂ Quantification by ELISA:

  • Use a commercially available PGE₂ ELISA kit and follow the manufacturer's instructions. A general workflow is as follows:
  • Standard Curve Preparation: Prepare a serial dilution of the PGE₂ standard provided in the kit to generate a standard curve.
  • Sample and Standard Addition: Add the prepared standards and the collected cell culture supernatants to the wells of the antibody-coated microplate.
  • Competitive Binding: Add a fixed amount of enzyme-conjugated PGE₂ (tracer) to each well. This will compete with the PGE₂ in the samples and standards for binding to the antibody.
  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature).
  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
  • Substrate Addition: Add the enzyme substrate to the wells. The enzyme bound to the plate will convert the substrate, leading to a color change.
  • Stop Reaction: Stop the enzyme reaction by adding a stop solution.
  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of PGE₂ in the samples by interpolating their absorbance values from the standard curve.
  • Normalize the PGE₂ concentrations to the amount of protein in the corresponding cell lysates to account for variations in cell number.
  • Plot the normalized PGE₂ concentration against the this compound concentration to assess the dose-dependent effect.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_Cells [label="Culture Cells to\nNear Confluence"]; Serum_Starve [label="Serum Starve Cells"]; Treat_Cells [label="Treat with this compound\n& Controls"]; Incubate [label="Incubate for\nDefined Period"]; Collect_Supernatant [label="Collect and Clarify\nSupernatant"]; Perform_ELISA [label="Perform PGE₂ ELISA"]; Analyze_Data [label="Analyze Data\n(Calculate PGE₂ Concentration)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Culture_Cells; Culture_Cells -> Serum_Starve; Serum_Starve -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Collect_Supernatant; Collect_Supernatant -> Perform_ELISA; Perform_ELISA -> Analyze_Data; Analyze_Data -> End; }

PGE₂ Release Assay Workflow

Conclusion

The mechanism of action of this compound in cellular models is multifaceted, primarily initiated by its hydrolysis to nicotinic acid and subsequent activation of the GPR109A receptor. This leads to a signaling cascade culminating in the synthesis and release of vasodilatory prostaglandins, which are the main drivers of the observed physiological effects. There is also a potential for interaction with TRP channels, which may contribute to the sensory aspects of its application. While specific quantitative data for this compound remains to be fully elucidated, the information available for nicotinic acid provides a strong foundation for understanding its cellular effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the specific activities and potencies of this compound and its derivatives in various cellular contexts. Further research is warranted to generate specific quantitative data for this compound to refine our understanding of its pharmacological profile.

References

Propyl Nicotinate: An In-Depth Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is a compound utilized in topical formulations for its vasodilatory properties. This technical guide provides a comprehensive overview of the in vitro and in vivo studies investigating its pharmacological effects, primarily focusing on its mechanism of action, percutaneous penetration, and anti-inflammatory potential. This document is intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics and Mechanism of Action

This compound's primary pharmacological effect is cutaneous vasodilation, leading to erythema (reddening of the skin). This effect is leveraged in topical preparations to increase local blood flow. The mechanism is believed to be analogous to that of other short-chain alkyl nicotinates, such as methyl and hexyl nicotinate.

In Vitro and In Vivo Evidence
  • Prostaglandin-Mediated Vasodilation: Topical application of nicotinic acid esters induces the local release of prostaglandins, particularly prostaglandin D2 (PGD2).[1][2] This release is a key step in the subsequent vasodilation. Studies on methyl nicotinate have shown that pretreatment with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, which inhibit cyclooxygenase (COX) enzymes and thus prostaglandin synthesis, significantly suppresses the vasodilatory response.[3][4] This indicates that the effect is largely dependent on the prostaglandin pathway.[3]

  • Role of Sensory Nerves: Local sensory nerves are also implicated in the vasodilatory action of nicotinates. Research on methyl nicotinate has demonstrated that the application of a local anesthetic (lidocaine/prilocaine) reduces the induced increase in skin perfusion by approximately 32%.

  • GPR109A Receptor Activation: The parent compound, nicotinic acid, is a known agonist of the G protein-coupled receptor GPR109A. Activation of this receptor in immune cells like macrophages and Langerhans cells is linked to the flushing effect, which is also mediated by prostaglandin release. While this compound is a prodrug of nicotinic acid, its direct interaction with GPR109A is less characterized. However, the downstream effects involving prostaglandins suggest a potential, indirect link.

  • Anti-inflammatory Effects: Nicotinic acid has demonstrated anti-inflammatory properties that are mediated by GPR109A and are independent of prostaglandin pathways. These effects involve the inhibition of the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. Some novel synthetic derivatives of nicotinic acid have also been shown to have potent anti-inflammatory activity through the inhibition of the COX-2 enzyme.

Data on In Vitro and In Vivo Studies

Quantitative data for this compound is limited in publicly available literature. The following tables summarize relevant data, primarily from studies on methyl and hexyl nicotinate, which are structurally and functionally similar and serve as important surrogates for understanding the activity of this compound.

Table 1: In Vivo Vasodilation and Skin Penetration Studies of Nicotinate Esters

CompoundModelApplicationMeasurement TechniqueKey FindingsReference
Methyl NicotinateHuman Volunteers10 mM in aqueous solutionChromameterSignificantly increased vasodilation (area-under-the-curve and peak response) in individuals with sensitive skin.
Methyl NicotinateHuman Volunteers0.1, 1.0, 10.0, and 100 mmol/LLaser Doppler VelocimetryDose-dependent increase in cutaneous blood flow; response significantly suppressed by oral NSAIDs (ibuprofen, indomethacin, aspirin).
Methyl NicotinateHuman VolunteersTopical applicationLaser Speckle Contrast ImagingNSAID pretreatment reduced perfusion increase by 82%; lidocaine/prilocaine reduced it by 32%.
Hexyl NicotinateHuman Volunteers10 mM in propylene glycol:isopropyl alcoholLaser Doppler VelocimetryTime to peak vasodilation was 35 ± 4 min; penetration enhancement with occlusion and chemical enhancers significantly shortened this time.
Benzyl NicotinateHuman VolunteersGel formulationLaser Doppler FlowmetryFastest and highest blood flow increase observed on the forehead compared to the forearm and calf, likely due to higher follicle density.

Table 2: In Vitro Anti-inflammatory Effects of Nicotinic Acid

CompoundCell LineStimulantKey FindingsReference
Nicotinic AcidHuman MonocytesLipopolysaccharide (LPS)Reduced secretion of TNF-α (by 49.2±4.5%), IL-6 (by 56.2±2.8%), and MCP-1 (by 43.2±3.1%).
Nicotinic AcidTHP-1 MonocytesLipopolysaccharide (LPS)Reduced phosphorylated IKKβ by 42±2% and IκB-α by 54±14%; inhibited nuclear accumulation of p65 NF-κB by 89±1.3%.
Nicotinic AcidHuman Umbilical Vein Endothelial Cells (HUVECs)Activated PlateletsSignificantly reduced the expression of VCAM-1 on endothelial cells.

Experimental Protocols

In Vivo Cutaneous Blood Flow Measurement (Laser Doppler Velocimetry)
  • Subject Recruitment: Healthy adult volunteers with no history of skin diseases are recruited.

  • Test Site: A defined area (e.g., 1 cm²) on the volar forearm is marked.

  • Baseline Measurement: A laser Doppler velocimetry (LDV) probe is placed over the test site to measure baseline cutaneous blood flow until a stable signal is obtained.

  • Compound Application: A specified concentration of this compound, dissolved in a suitable vehicle (e.g., ethanol, propylene glycol), is applied to the test site, often using a filter paper disc held in place by a chamber.

  • Data Acquisition: Cutaneous blood flow is continuously monitored with the LDV probe for a set period (e.g., 60-90 minutes).

  • Data Analysis: The response is quantified by measuring parameters such as the time to onset of vasodilation, the time to peak blood flow, the maximum increase in blood flow (peak height), and the total response over time (area under the curve).

In Vitro Skin Penetration (Franz Diffusion Cell)
  • Skin Preparation: Excised skin from a relevant animal model (e.g., hairless mouse or porcine ear) is used. The skin is dermatomed to a specific thickness and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Experimental Setup: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C, and continuously stirred.

  • Compound Application: A solution of this compound is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh PBS.

  • Quantification: The concentration of this compound (and its metabolite, nicotinic acid) in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the compound penetrated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.

In Vitro Anti-inflammatory Cytokine Release Assay
  • Cell Culture: A relevant cell line, such as the human monocytic cell line THP-1 or primary human monocytes, is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Inflammatory Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the wells to induce cytokine production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibition of cytokine release by this compound is calculated relative to the vehicle-treated, LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway for Topical Nicotinate-Induced Vasodilation

Vasodilation_Pathway PropylNicotinate This compound (Topical Application) SkinPenetration Skin Penetration (Stratum Corneum) PropylNicotinate->SkinPenetration Hydrolysis Esterase-mediated Hydrolysis SkinPenetration->Hydrolysis NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid SkinCells Keratinocytes, Langerhans Cells, Macrophages NicotinicAcid->SkinCells Activates SensoryNerves Sensory Nerves NicotinicAcid->SensoryNerves Stimulates ProstaglandinRelease Prostaglandin (PGD2) Release SkinCells->ProstaglandinRelease VascularSmoothMuscle Vascular Smooth Muscle Cells ProstaglandinRelease->VascularSmoothMuscle Acts on Vasodilation Vasodilation (Increased Blood Flow) VascularSmoothMuscle->Vasodilation Relaxation SensoryNerves->Vasodilation Contributes to

Caption: Proposed mechanism of topical this compound-induced vasodilation.

Experimental Workflow for In Vivo Skin Blood Flow Analysis

InVivo_Workflow Start Start: Recruit Healthy Volunteers Baseline 1. Measure Baseline Skin Blood Flow (LDV) Start->Baseline Application 2. Apply this compound Topically to Forearm Baseline->Application Monitoring 3. Continuously Monitor Blood Flow (e.g., 60 min) Application->Monitoring DataAcquisition 4. Record LDV Signal Over Time Monitoring->DataAcquisition Analysis 5. Analyze Data: - Time to Onset - Time to Peak - Peak Response (Flux) - Area Under Curve (AUC) DataAcquisition->Analysis End End: Quantify Vasodilatory Effect Analysis->End

Caption: Workflow for in vivo analysis of this compound's vasodilatory effect.

Anti-Inflammatory Signaling Pathway of Nicotinic Acid

AntiInflammatory_Pathway NicotinicAcid Nicotinic Acid GPR109A GPR109A Receptor (on Monocyte/Macrophage) NicotinicAcid->GPR109A Binds to Gi_Protein Gi Protein Signaling GPR109A->Gi_Protein Activates Inhibition_IKK Inhibition Gi_Protein->Inhibition_IKK IKK_complex IKK Complex Inhibition_IkB Inhibition IKK_complex->Inhibition_IkB Prevents phosphorylation of IκB Inhibition_IKK->IKK_complex IkB_degradation IκB Degradation Inhibition_NFkB Inhibition IkB_degradation->Inhibition_NFkB Prevents release of NF-κB Inhibition_IkB->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation Cytokine_production Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-6) NFkB_translocation->Cytokine_production Induces Inhibition_NFkB->NFkB_translocation Inhibition_NFkB->Cytokine_production

Caption: GPR109A-mediated anti-inflammatory signaling of nicotinic acid.

References

Propyl Nicotinate (CAS No. 7681-15-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid, is a compound of significant interest in pharmacological research and drug development, primarily recognized for its vasodilatory properties. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, mechanism of action, pharmacokinetic profile, and analytical methodologies. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a derivative of niacin (Vitamin B3) and presents as a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7681-15-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid[1]
Boiling Point 235 °C
Density 1.075 g/cm³
IUPAC Name propyl pyridine-3-carboxylate
Synonyms Nicotinic acid propyl ester, Pyridine-3-carboxylic acid propyl ester

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of nicotinic acid with propanol or via transesterification of a lower alkyl nicotinate, such as methyl or ethyl nicotinate, with propanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Nicotinic acid

  • n-Propanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane or other suitable organic solvent

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid in an excess of n-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Assemble a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Transesterification

This protocol outlines a general procedure for the synthesis of this compound via transesterification.

Materials:

  • Ethyl nicotinate (or methyl nicotinate)

  • n-Propanol (excess)

  • A suitable catalyst (e.g., sodium methoxide, sulfuric acid)

  • Toluene (optional, for azeotropic removal of ethanol)

  • Standard laboratory glassware for distillation

Procedure:

  • Combine ethyl nicotinate and an excess of n-propanol in a round-bottom flask.

  • Add a catalytic amount of a suitable acid or base catalyst.

  • Heat the mixture to reflux. The lower-boiling ethanol formed during the reaction can be removed by distillation, optionally as an azeotrope with toluene, to drive the reaction to completion.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used, or a weak base if an acid catalyst was used).

  • The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.

Mechanism of Action: Vasodilation

This compound, like other nicotinic acid esters, exerts its primary pharmacological effect—vasodilation—through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂). This receptor is expressed on various cells, including Langerhans cells and keratinocytes in the skin.

Signaling Pathway

The binding of this compound to GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).

GPR109A_Signaling_Pathway Propyl_Nicotinate This compound GPR109A GPR109A Receptor Propyl_Nicotinate->GPR109A Binds to Gi_Protein Gi Protein GPR109A->Gi_Protein Activates PLC Phospholipase C (PLC) Gi_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PLA2 Phospholipase A₂ (PLA₂) DAG->PLA2 Activates Ca_Release->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by PGH2 PGH₂ COX->PGH2 PGD2_Synthase PGD₂ Synthase PGH2->PGD2_Synthase PGE2_Synthase PGE₂ Synthase PGH2->PGE2_Synthase PGD2 PGD₂ PGD2_Synthase->PGD2 PGE2 PGE₂ PGE2_Synthase->PGE2 DP1_Receptor DP1 Receptor (on smooth muscle) PGD2->DP1_Receptor Binds to EP_Receptors EP₂/EP₄ Receptors (on smooth muscle) PGE2->EP_Receptors Binds to Vasodilation Vasodilation DP1_Receptor->Vasodilation EP_Receptors->Vasodilation

Caption: GPR109A signaling pathway leading to vasodilation.

These prostaglandins then act on their respective receptors (DP1 for PGD₂ and EP₂/EP₄ for PGE₂) on the surrounding vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This increase in blood flow manifests as the characteristic flushing and warming of the skin.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound is limited. However, the percutaneous absorption of nicotinic acid esters is a key area of study.

Absorption

Following topical application, this compound is absorbed through the skin. The rate and extent of absorption are influenced by factors such as the formulation, the anatomical site of application, and the integrity of the skin barrier. Studies on other nicotinic acid esters, such as benzyl nicotinate, have shown that absorption is more rapid in areas with a higher density of hair follicles, like the forehead.

Metabolism

The in vivo metabolism of this compound is presumed to involve hydrolysis by esterases in the skin and blood to nicotinic acid and propanol. Nicotinic acid is the primary active metabolite responsible for the systemic effects.

Experimental Protocol: In Vitro Percutaneous Absorption

This protocol describes a general method for assessing the in vitro percutaneous absorption of this compound using a Franz diffusion cell.

Materials:

  • Excised human or animal skin

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • This compound formulation

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Mount a section of excised skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with receptor fluid and maintain it at a constant temperature (typically 32°C or 37°C) with constant stirring.

  • Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor fluid.

  • Analyze the concentration of this compound and/or its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of the compound that has permeated the skin over time and determine the flux.

Franz_Diffusion_Cell_Workflow Prepare_Skin Prepare Excised Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Fill_Receptor Fill Receptor with Fluid (e.g., PBS) Mount_Skin->Fill_Receptor Apply_Formulation Apply this compound Formulation to Donor Fill_Receptor->Apply_Formulation Incubate Incubate at Controlled Temperature with Stirring Apply_Formulation->Incubate Sample_Receptor Sample Receptor Fluid at Time Intervals Incubate->Sample_Receptor Analyze_Samples Analyze Samples by HPLC Sample_Receptor->Analyze_Samples Calculate_Flux Calculate Permeation Flux Analyze_Samples->Calculate_Flux

Caption: Workflow for in vitro percutaneous absorption study.

Analytical Methods

The quantitative determination of this compound and its metabolites in various matrices is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

HPLC Method for this compound in Plasma

This section outlines a general HPLC method for the analysis of this compound in plasma samples.

Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Extraction: The supernatant can be directly injected or further purified using liquid-liquid extraction or solid-phase extraction (SPE).

Chromatographic Conditions (Illustrative):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 263 nm).

  • Internal Standard: An appropriate internal standard, such as 6-methyl nicotinic acid, should be used for accurate quantification.

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Safety and Toxicology

This compound is generally considered safe for topical use at appropriate concentrations. The primary adverse effect is dose-dependent skin irritation, erythema (redness), and a sensation of warmth, which are direct consequences of its vasodilatory action. Systemic side effects are rare with topical application due to limited absorption and rapid metabolism.

Applications

The primary application of this compound is as a topical vasodilator. It is used in formulations for:

  • Muscular and Joint Pain Relief: By increasing blood flow to the affected area, it can help to alleviate pain and inflammation.

  • Treatment of Periodontal Diseases: It has been explored in dental compositions for its potential to improve circulation in the gums.

  • Cosmetic and Dermatological Preparations: Due to its ability to enhance microcirculation, it is sometimes included in products aimed at improving skin health and appearance.

Conclusion

This compound is a well-characterized compound with a clear mechanism of action related to the activation of the GPR109A receptor and subsequent prostaglandin-mediated vasodilation. While its synthesis is straightforward, further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential in various clinical applications. This guide provides a solid foundation of technical information for researchers and developers working with this intriguing molecule.

References

Propyl Nicotinate: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

Propyl nicotinate, also known as nicotinic acid propyl ester, is a chemical compound with the molecular formula C9H11NO2.[1][2][3][4][5] Its molecular weight is approximately 165.19 g/mol .

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS Registry Number 7681-15-4
Synonyms Nicotinic acid propyl ester, Pyridine-3-carboxylic acid propyl ester

Structural Information

The structure of this compound consists of a pyridine ring substituted with a propoxycarbonyl group at the 3-position.

  • SMILES: CCCOC(=O)c1cccnc1

  • InChIKey: CLAOCVVWIKGTOP-UHFFFAOYSA-N

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the different identifiers for this compound. The chemical name and its synonyms all point to the same unique chemical structure, which is definitively represented by its CAS Registry Number, molecular formula, SMILES, and InChIKey.

G This compound Identifiers This compound This compound CAS: 7681-15-4 CAS: 7681-15-4 This compound->CAS: 7681-15-4 Nicotinic acid propyl ester Nicotinic acid propyl ester Nicotinic acid propyl ester->CAS: 7681-15-4 Formula: C9H11NO2 Formula: C9H11NO2 CAS: 7681-15-4->Formula: C9H11NO2 SMILES: CCCOC(=O)c1cccnc1 SMILES: CCCOC(=O)c1cccnc1 CAS: 7681-15-4->SMILES: CCCOC(=O)c1cccnc1 MW: 165.19 MW: 165.19 Formula: C9H11NO2->MW: 165.19

Caption: Relationship of this compound Identifiers.

References

Propyl Nicotinate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount. This in-depth technical guide provides a detailed overview of the available data on the solubility and stability of propyl nicotinate, a propyl ester of niacin (nicotinic acid).

This compound serves as a precursor to nicotinic acid, a vital nutrient and therapeutic agent. Its efficacy and formulation development are intrinsically linked to its solubility and stability characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for its determination, and provides visual representations of relevant chemical processes.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. While specific quantitative solubility data for this compound is not extensively available in the public domain, this section provides data for structurally related compounds and outlines the standard methodologies for its determination.

Predicted and Related Compound Solubility

A predicted LogP (octanol-water partition coefficient) for this compound is 1.94, suggesting it is more soluble in lipids than in water. The density of this compound is approximately 1.075 g/mL.

To provide a practical reference, the table below includes solubility data for the structurally similar compound, isothis compound, at 20°C. These values can serve as an initial estimate for solvent screening in formulation development.

SolventIsothis compound Solubility (g/L) at 20°C
Methanol122.19
Acetone139.73
Ethanol79.94
n-Propanol80.98
IsopropanolNot specified
n-Butanol90.97
Ethyl Acetate77.95
Acetonitrile67.35
Dichloromethane56.31

Data for isothis compound is provided as an estimate for the structurally similar this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., glass vial).

  • Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to separate the undissolved solid.

  • Filter the supernatant through a syringe filter to obtain a clear, saturated solution.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Settle suspension C->D E Centrifuge D->E F Filter supernatant E->F G Analyze filtrate by HPLC F->G

Shake-Flask Solubility Determination Workflow

Stability Data

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation compatibility. Stability studies typically involve forced degradation to identify potential degradation products and pathways.

Hydrolysis

Esters like this compound are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by acids or bases. The primary degradation product of this compound hydrolysis is nicotinic acid.

The half-life (t½) of myristyl nicotinate at 25°C has been calculated from an Arrhenius plot to be 466.5 days, with an activation energy of 24.57 kcal/mol.[2]

Photostability

Photostability testing evaluates the effect of light exposure on the stability of a compound. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing.

While specific photostability data for this compound is not available, a standard protocol for assessing photostability is provided below.

Thermal Stability

Thermal stability studies assess the impact of temperature on a compound's integrity. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often employed. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions.

Specific TGA or DSC data for this compound was not found in the searched literature. However, the general approach involves heating the sample at a controlled rate and observing the temperatures at which weight loss or thermal events occur.

Experimental Protocols for Stability Testing

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: The drug substance is exposed to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified conditions for a predetermined time.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, solid) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by Stability- Indicating HPLC G->H

Forced Degradation Study Workflow
HPLC Method for Analysis

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products, primarily nicotinic acid.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation of this compound and nicotinic acid.

  • Detection: UV detection at a wavelength where both this compound and nicotinic acid have significant absorbance (e.g., around 260 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond to form nicotinic acid and propanol.

G PropylNicotinate This compound NicotinicAcid Nicotinic Acid PropylNicotinate->NicotinicAcid Hydrolysis (H₂O, H⁺/OH⁻) Propanol Propanol PropylNicotinate->Propanol Hydrolysis (H₂O, H⁺/OH⁻)

Hydrolytic Degradation of this compound

Conclusion

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, supplemented with information from structurally related compounds. While specific quantitative data for this compound remains limited, the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these physicochemical properties are essential for the successful formulation, development, and registration of drug products containing this compound.

References

Propyl Nicotinate: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is a topical vasodilating agent. This technical guide provides an in-depth overview of its biological activity, molecular targets, and the signaling pathways it modulates. This compound functions as a prodrug, readily hydrolyzed in the skin to its active form, nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor 109A (GPR109A), primarily expressed on epidermal Langerhans cells and keratinocytes. This activation initiates a signaling cascade leading to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on local blood vessels to cause vasodilation, resulting in the characteristic cutaneous flushing and erythema. This guide summarizes the available quantitative data for this compound and its analogs, details relevant experimental protocols for studying its activity, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a synthetic compound utilized in topical formulations for its ability to induce localized vasodilation. As an ester of nicotinic acid, it belongs to a class of compounds known for their effects on lipid metabolism and vascular function.[1] While systemically administered nicotinic acid has been used for decades to treat dyslipidemia, topical application of its esters, such as this compound, is primarily leveraged for its ability to increase cutaneous blood flow.[1] Understanding the precise mechanisms of action, molecular targets, and associated biological responses is crucial for the development of novel therapeutics and topical applications. This guide aims to provide a comprehensive technical resource on the biological activity of this compound for researchers and drug development professionals.

Biological Activity

The primary biological activity of this compound is the induction of cutaneous vasodilation, leading to erythema (redness) and a warming sensation upon topical application.[1] This effect is a direct result of its conversion to nicotinic acid in the skin.

Mechanism of Action

This compound readily penetrates the stratum corneum and is hydrolyzed by esterases within the epidermis and dermis to yield nicotinic acid and propanol.[2] Nicotinic acid then acts as the primary pharmacologically active molecule. The vasodilatory effect is not a direct action of nicotinic acid on vascular smooth muscle but is mediated by the release of vasoactive prostaglandins.[3]

Molecular Targets

The principal molecular target for the active metabolite of this compound, nicotinic acid, is the G-protein coupled receptor 109A (GPR109A) , also known as HM74A in humans and PUMA-G in mice. This receptor is coupled to a Gi protein. GPR109A is expressed on various cell types, but for the topical effects of nicotinic acid esters, its presence on epidermal Langerhans cells and keratinocytes is most relevant.

Quantitative Data

Table 1: Pharmacological Data for Nicotinic Acid and Analogs

CompoundTarget/AssayValueSpecies/Cell LineReference
Nicotinic AcidGPR109AEC50: 1.2 mM (PGD2 release)Human Langerhans Cells
Nicotinic AcidGPR109APredicted Binding Energy: -5.98 kcal/molHuman (in silico)
Methyl NicotinatePGD2 ReleaseDose-dependent (10⁻³ to 10⁻¹ M)Human (in vivo)
Hexyl NicotinateCutaneous VasodilationOnset: ~35 min (10 mM)Human (in vivo)

Signaling Pathways

The activation of GPR109A by nicotinic acid triggers a well-defined signaling cascade within epidermal cells, leading to the production of vasodilatory prostaglandins.

  • Receptor Activation: Nicotinic acid binds to and activates the GPR109A receptor on Langerhans cells and keratinocytes.

  • G-protein Signaling: The activated GPR109A receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to the dissociation of the Gαi and Gβγ subunits.

  • Phospholipase A2 Activation: The signaling cascade downstream of GPR109A activation leads to the activation of phospholipase A2 (PLA2).

  • Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids to release arachidonic acid.

  • Prostaglandin Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, primarily PGD2 and PGE2.

  • Vasodilation: PGD2 and PGE2 are released from the epidermal cells and diffuse to nearby dermal blood vessels. They bind to their respective receptors (DP1 for PGD2 and EP receptors for PGE2) on vascular smooth muscle cells, leading to relaxation and vasodilation.

This compound Signaling Pathway cluster_skin Skin Layers cluster_epidermis Epidermis cluster_cell Cellular Signaling cluster_dermis Dermis Propyl_Nicotinate This compound (Topical Application) Nicotinic_Acid Nicotinic Acid Propyl_Nicotinate->Nicotinic_Acid Hydrolysis GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Esterases Esterases Langerhans_Cell Langerhans Cell / Keratinocyte Gi_Protein Gi Protein GPR109A->Gi_Protein Activates PLA2 Phospholipase A2 Gi_Protein->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Prostaglandins PGD2, PGE2 Arachidonic_Acid->Prostaglandins Metabolized by COX COX-1 / COX-2 Blood_Vessel Blood Vessel Prostaglandins->Blood_Vessel Act on Vasodilation Vasodilation Blood_Vessel->Vasodilation

This compound Vasodilation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

In Vitro Skin Permeation Assay

This protocol is used to quantify the penetration of this compound through the skin.

Objective: To measure the flux of this compound across excised skin.

Apparatus: Franz diffusion cells.

Method:

  • Skin Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: A known concentration of this compound in a suitable vehicle is applied to the skin surface in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C to mimic physiological skin temperature. The fluid is continuously stirred.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed PBS.

  • Analysis: The concentration of this compound and its metabolite, nicotinic acid, in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the permeated substance per unit area is plotted against time to determine the steady-state flux (Jss).

Franz Diffusion Cell Workflow Start Start Prepare_Skin Prepare Excised Skin Start->Prepare_Skin Mount_Skin Mount Skin on Franz Cell Prepare_Skin->Mount_Skin Add_Receptor_Fluid Fill Receptor with PBS (32°C) Mount_Skin->Add_Receptor_Fluid Apply_Formulation Apply this compound Formulation to Donor Add_Receptor_Fluid->Apply_Formulation Incubate Incubate and Stir Apply_Formulation->Incubate Collect_Samples Collect Aliquots from Receptor at Time Points Incubate->Collect_Samples Collect_Samples->Incubate Repeat Analyze_HPLC Analyze Samples by HPLC Collect_Samples->Analyze_HPLC Calculate_Flux Calculate Permeation Flux Analyze_HPLC->Calculate_Flux End End Calculate_Flux->End

In Vitro Skin Permeation Assay Workflow
In Vivo Cutaneous Blood Flow Measurement

This protocol measures the vasodilatory effect of topically applied this compound in human volunteers.

Objective: To quantify the change in cutaneous blood flow following this compound application.

Apparatus: Laser Doppler Velocimetry (LDV) or Laser Speckle Contrast Imaging (LSCI).

Method:

  • Subject Acclimatization: Healthy volunteers are acclimatized in a temperature-controlled room for at least 30 minutes.

  • Baseline Measurement: Baseline skin blood flow is measured at the test site (e.g., forearm) using the LDV or LSCI probe.

  • Topical Application: A defined amount of the this compound formulation is applied to a specific area of the skin. A vehicle control is applied to a contralateral or adjacent site.

  • Continuous Monitoring: Cutaneous blood flow is continuously monitored at the application and control sites for a predetermined period (e.g., 60-120 minutes).

  • Data Acquisition: Blood flow is recorded as arbitrary perfusion units (APU).

  • Data Analysis: The change in blood flow from baseline is calculated and plotted over time. Parameters such as the time to onset of vasodilation, time to peak effect, and the area under the curve (AUC) of the response are determined to quantify the vasodilatory effect.

Prostaglandin Release Assay

This protocol is designed to measure the release of prostaglandins from cells or tissues in response to this compound (or its active metabolite).

Objective: To quantify the amount of PGD2 and PGE2 released upon stimulation.

Method:

  • Cell Culture/Tissue Preparation: A suitable cell line expressing GPR109A (e.g., cultured human Langerhans cells or keratinocytes) or excised skin tissue is prepared.

  • Stimulation: The cells or tissue are incubated with varying concentrations of nicotinic acid (as this compound is a prodrug) for a specific duration.

  • Supernatant/Media Collection: The cell culture supernatant or the incubation medium from the tissue is collected.

  • Prostaglandin Quantification: The concentration of PGD2 and PGE2 in the collected samples is measured using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The amount of prostaglandin released is normalized to the cell number or tissue weight and compared to unstimulated controls to determine the dose-response relationship.

Prostaglandin Release Assay Workflow Start Start Prepare_Cells Prepare GPR109A-expressing Cells or Skin Tissue Start->Prepare_Cells Stimulate Incubate with Nicotinic Acid (various concentrations) Prepare_Cells->Stimulate Collect_Supernatant Collect Supernatant/Media Stimulate->Collect_Supernatant Quantify_PGs Quantify PGD2/PGE2 using ELISA or LC-MS Collect_Supernatant->Quantify_PGs Analyze_Data Analyze Dose-Response Quantify_PGs->Analyze_Data End End Analyze_Data->End

Prostaglandin Release Assay Workflow

Conclusion

This compound serves as an effective topical prodrug for nicotinic acid, eliciting a localized vasodilatory response through the activation of the GPR109A receptor and subsequent prostaglandin synthesis. While specific quantitative pharmacological data for this compound remains to be fully elucidated, the well-characterized mechanism of action of its active metabolite and analogs provides a strong foundation for its application and for future research. The experimental protocols detailed in this guide offer robust methods for further investigation into the pharmacokinetics and pharmacodynamics of this compound and other nicotinic acid esters. A deeper understanding of these aspects will facilitate the optimization of existing formulations and the development of new therapeutic agents targeting the GPR109A pathway for various dermatological and vascular conditions.

References

Methodological & Application

Application Notes and Protocols for Propyl Nicotinate in Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, an ester of nicotinic acid, is a potent topical vasodilator. Its ability to induce localized cutaneous erythema (redness) by increasing microcirculatory blood flow makes it a valuable compound for studying the mechanisms of vasodilation and for evaluating the efficacy of transdermal drug delivery systems. The primary mechanism of action for nicotinic acid esters involves the synthesis and release of prostaglandins, which act on vascular smooth muscle to cause relaxation and increased blood flow.[1][2][3] This document provides detailed experimental protocols for assessing this compound-induced vasodilation both in vivo and in vitro, summarizes key quantitative data from studies on related compounds, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

Topically applied this compound penetrates the stratum corneum and reaches the viable epidermis and dermis. Here, it stimulates cells to synthesize and release vasodilator prostaglandins, primarily Prostaglandin E2 (PGE2).[4][5] These prostaglandins then act on receptors on adjacent vascular smooth muscle cells, leading to relaxation and an increase in cutaneous blood flow. A secondary pathway involving local sensory nerves also contributes to the overall vasodilatory response. Notably, studies have shown that the nitric oxide (NO) pathway does not appear to be significantly involved in the vasodilation induced by nicotinic acid esters.

Signaling Pathway for this compound-Induced Vasodilation

G cluster_skin Skin Layers cluster_cell Dermal Cell (e.g., Keratinocyte, Langerhans cell) cluster_vessel Vascular Smooth Muscle Stratum_Corneum Stratum Corneum Epidermis_Dermis Epidermis / Dermis Stratum_Corneum->Epidermis_Dermis Penetration PLA2 Phospholipase A2 (PLA2) Epidermis_Dermis->PLA2 Stimulation Sensory_Nerves Sensory Nerves Epidermis_Dermis->Sensory_Nerves Activation AA Arachidonic Acid (AA) PLA2->AA Release COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Synthesis Receptor Prostaglandin Receptor PGs->Receptor Binding Relaxation Smooth Muscle Relaxation Receptor->Relaxation Blood_Flow Increased Cutaneous Blood Flow (Vasodilation) Relaxation->Blood_Flow Propyl_Nicotinate Topical Propyl Nicotinate Propyl_Nicotinate->Stratum_Corneum Sensory_Nerves->Blood_Flow Contribution

Figure 1: Signaling pathway of topically applied this compound inducing vasodilation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various nicotinic acid esters. This data provides a reference for expected outcomes in studies with this compound.

Table 1: In Vivo Vasodilation Response to Nicotinic Acid Esters

Compound Concentration Measurement Technique Key Finding Reference
Methyl Nicotinate > 1x10⁻⁴ mol/L Laser Doppler Flowmetry Significant increase in cutaneous blood flow observed.
Hexyl Nicotinate 1.0% (w/v) Lotion Laser Doppler Velocimetry Elicited a greater increase in blood flow compared to 0.1% lotion.
Hexyl Nicotinate 10 mM Laser Doppler Velocimetry Time to peak vasodilation was approximately 35 minutes.

| Benzyl Nicotinate | 0.5 mg/cm² | Laser Doppler Flowmetry | Resulted in a measurable increase in blood flow, temperature, and redness. | |

Table 2: Inhibition of Methyl Nicotinate-Induced Vasodilation

Inhibitor Mechanism of Inhibition Measurement Technique Percent Reduction in Vasodilation Reference
NSAID (e.g., Ibuprofen) Cyclooxygenase (COX) Inhibition Laser Speckle Contrast Imaging ~82%
Lidocaine/Prilocaine Local Anesthetic (Nerve Block) Laser Speckle Contrast Imaging ~32%

| L-NMMA | Nitric Oxide Synthase (NOS) Inhibition | Laser Speckle Contrast Imaging | No significant effect | |

Experimental Protocols

Protocol 1: In Vivo Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry

This protocol details the measurement of changes in skin blood flow in human volunteers after topical application of this compound.

1. Objective: To quantify the time-course and magnitude of vasodilation induced by topical this compound.

2. Materials:

  • This compound solutions/gels at desired concentrations (e.g., 0.1%, 0.5%, 1.0% in an appropriate vehicle like ethanol or a hydrogel).

  • Vehicle control (placebo).

  • Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imager (LSCI).

  • Skin marker.

  • Application chambers or filter paper discs of a defined area (e.g., 1 cm²).

  • Human volunteers conforming to institutional ethical guidelines.

3. Methodology:

  • Subject Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline skin perfusion.

  • Site Selection: Mark test sites on the volar forearm, an area with relatively low hair density and consistent skin properties.

  • Baseline Measurement: Record baseline skin blood flow at each marked site for 5 minutes using the LDF/LSCI probe. Perfusion is typically measured in arbitrary perfusion units (APU).

  • Compound Application: Apply a standardized amount (e.g., 20 µL) of the this compound solution or vehicle control to the center of the test site. An application chamber or filter paper can be used to confine the application area.

  • Continuous Monitoring: Immediately begin continuous LDF/LSCI measurement over the application site for a predefined period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the change in blood flow from baseline at each time point.

    • Determine key pharmacodynamic parameters:

      • T_onset: Time to a defined increase in blood flow from baseline.

      • T_max: Time to peak vasodilatory response.

      • Peak Response: The maximum blood flow recorded (in APU or as a percentage increase from baseline).

      • Area Under the Curve (AUC): The total vasodilatory response over the measurement period.

    • Compare the responses between different concentrations of this compound and the vehicle control.

Experimental Workflow: In Vivo Vasodilation Study

Figure 2: Workflow for an in vivo cutaneous vasodilation study using Laser Doppler Flowmetry.

Protocol 2: In Vitro Assessment of Vascular Reactivity using an Organ Bath

This protocol describes a method to evaluate the direct effect of this compound on isolated arterial segments.

1. Objective: To determine if this compound causes direct relaxation of vascular smooth muscle and to construct a dose-response curve.

2. Materials:

  • Isolated tissue organ bath system with force-displacement transducers.

  • Krebs-Henseleit buffer solution (or similar physiological salt solution).

  • Carbogen gas (95% O₂, 5% CO₂).

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619).

  • This compound stock solution.

  • Animal tissue (e.g., rat aorta, mesenteric artery) obtained according to institutional ethical guidelines.

3. Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal and carefully dissect the desired artery (e.g., thoracic aorta).

    • Place the artery in cold, oxygenated Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove excess connective tissue and cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the upper hook to a force-displacement transducer to record isometric tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), washing with fresh buffer every 15-20 minutes.

    • Test tissue viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washout, test for endothelium integrity by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

  • Contraction and Relaxation Study:

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine (to about 60-80% of the maximum response).

    • Once the contraction plateau is reached, add this compound to the bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage reversal of the pre-contraction induced by phenylephrine.

    • Plot the percentage relaxation against the log concentration of this compound to generate a dose-response curve.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow: In Vitro Organ Bath Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissect Artery (e.g., Rat Aorta) B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate under Tension (60-90 min) C->D E Check Viability (KCl & Acetylcholine) D->E F Pre-constrict with Agonist (e.g., Phenylephrine) E->F G Add this compound (Cumulative Doses) F->G H Record Relaxation Response G->H I Calculate % Reversal of Pre-contraction H->I J Generate Dose-Response Curve & Calculate EC₅₀ I->J

Figure 3: Workflow for an in vitro vascular reactivity study using an isolated organ bath.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) Release

This protocol provides a method to quantify PGE2 release from cell cultures or tissue explants in response to this compound, confirming the mechanism of action.

1. Objective: To measure the amount of PGE2 released from a biological system following stimulation with this compound.

2. Materials:

  • Cell culture (e.g., human keratinocytes) or skin tissue explants.

  • This compound solutions.

  • Cell culture medium or buffer.

  • Prostaglandin E2 (PGE2) Immunoassay Kit (ELISA).

  • Microplate reader.

3. Methodology:

  • System Preparation:

    • For Cell Culture: Seed cells (e.g., RAW 264.7 macrophages or keratinocytes) in multi-well plates and grow to near confluence.

    • For Tissue Explants: Obtain fresh skin tissue and prepare small explants of a standardized size.

  • Stimulation:

    • Replace the culture medium with a serum-free medium or buffer.

    • Add this compound at various concentrations to the wells. Include a vehicle-only control.

    • Incubate for a specified time (e.g., 1, 4, or 24 hours) at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant (cell culture medium or buffer) from each well.

    • Centrifuge the supernatant to remove any cells or debris.

    • Store the samples at -70°C until the assay is performed.

  • PGE2 Quantification:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and diluted samples to a microplate pre-coated with a capture antibody.

      • Adding a PGE2-enzyme conjugate and a primary antibody.

      • Incubating to allow for competitive binding.

      • Washing the plate and adding a substrate solution.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of PGE2 (e.g., in pg/mL) in each sample by interpolating from the standard curve.

    • Compare the PGE2 levels in this compound-treated samples to the vehicle control.

References

Application Notes and Protocols: Topical Propyl Nicotinate in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propyl nicotinate, an ester of nicotinic acid, is a potent topical vasodilator frequently used in dermatological research to induce a localized, transient inflammatory response. This controlled induction of erythema (redness) and increased blood flow serves as a valuable in vivo model for assessing skin microcirculation, evaluating the efficacy of anti-inflammatory agents, and studying the mechanisms of cutaneous inflammation and percutaneous absorption.[1][2][3] Nicotinate esters, including propyl, methyl, and benzyl forms, penetrate the stratum corneum and elicit a response primarily through the prostaglandin pathway.[1][4] These application notes provide a comprehensive overview of the mechanisms, protocols, and key quantitative data associated with the use of this compound and related esters in dermatological research.

Mechanism of Action

Topically applied this compound penetrates the epidermis and stimulates cutaneous cells, leading to the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2). This process is initiated by the activation of phospholipase A2, which releases arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin precursors. The resulting PGD2 acts on receptors in the vascular smooth muscle of dermal blood vessels, causing relaxation and increased blood flow, which manifests as visible erythema. This response is significantly inhibited by non-steroidal anti-inflammatory drugs (NSAIDs), which block COX enzymes. Local sensory nerves also play a role in the vasodilatory response, though the nitric oxide (NO) pathway does not appear to be involved.

G cluster_0 Stratum Corneum cluster_1 Epidermis / Dermis cluster_2 Dermal Vasculature PN Topical Propyl Nicotinate SkinCells Cutaneous Cells (e.g., Keratinocytes, Langerhans Cells) PN->SkinCells Penetration PLA2 Phospholipase A2 SkinCells->PLA2 Stimulation AA Arachidonic Acid PLA2->AA Release COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 PGDS->PGD2 VSM Vascular Smooth Muscle Relaxation PGD2->VSM Receptor Binding SensoryNerve Sensory Nerve Activation SensoryNerve->VSM NSAIDs NSAIDs (Ibuprofen, Aspirin) NSAIDs->COX Inhibition Response Vasodilation & Erythema VSM->Response G A 1. Subject Acclimatization (20-30 min in a temperature- controlled room) B 2. Site Selection & Demarcation (e.g., volar forearm) A->B C 3. Baseline Measurement Acquire initial skin blood flow and/or color data B->C D 4. Topical Application Apply a defined volume and concentration of this compound solution C->D E 5. Time-Series Measurement Record data at fixed intervals (e.g., every 5 min for 60 min) D->E F 6. Data Analysis Calculate parameters like Peak Response, Time to Peak, and Area Under the Curve (AUC) E->F

References

Application Note: Quantification of Propyl Nicotinate in Skin Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is utilized in topical pharmaceutical and cosmetic formulations for its rubefacient and vasodilatory properties.[1] These effects are primarily mediated through the release of prostaglandins, leading to increased cutaneous blood flow.[2][3][4] The quantification of this compound in skin tissue is crucial for pharmacokinetic studies, formulation development, and toxicological assessments to understand its penetration, distribution, and local concentration at the site of action.

This application note details a robust and sensitive method for the extraction and quantification of this compound in skin tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation step followed by liquid-liquid extraction for sample cleanup, ensuring high recovery and minimal matrix effects.

Principle of the Method

Skin tissue samples are first homogenized to ensure uniformity. An internal standard (IS), Propyl-d7 Nicotinate, is added to the homogenate to correct for variability during sample preparation and analysis. Proteins are then precipitated using a cold organic solvent. Subsequently, this compound and the IS are extracted from the aqueous matrix into an organic solvent. The resulting extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The method is validated for its linearity, accuracy, precision, and recovery.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Propyl-d7 Nicotinate (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Blank skin tissue (from appropriate species)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and propyl-d7 nicotinate in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the propyl-d7 nicotinate primary stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank skin tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation from Skin Tissue
  • Homogenization: Accurately weigh approximately 100 mg of skin tissue. Add 500 µL of cold PBS (pH 7.4) and homogenize using a bead beater or rotor-stator homogenizer until a uniform suspension is obtained.[5] Keep samples on ice during homogenization.

  • Spiking with IS: To a 100 µL aliquot of the tissue homogenate, add 10 µL of the 100 ng/mL IS working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

experimental_workflow tissue tissue homogenization homogenization tissue->homogenization add_is add_is homogenization->add_is precipitation precipitation add_is->precipitation centrifuge1 centrifuge1 precipitation->centrifuge1 lle lle centrifuge1->lle centrifuge2 centrifuge2 lle->centrifuge2 evaporation evaporation centrifuge2->evaporation reconstitution reconstitution evaporation->reconstitution injection injection reconstitution->injection separation separation injection->separation detection detection separation->detection integration integration detection->integration quantification quantification integration->quantification reporting reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (Hypothetical values, require experimental optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound166.1124.115
This compound (Quant)166.178.125
Propyl-d7 Nicotinate (IS)173.1131.115

Data Presentation

Table 1: Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52098,5000.0154
57,85099,1000.0792
1015,900101,2000.1571
5081,200100,5000.8080
100165,30099,8001.6563
250420,100100,1004.1968
500835,60099,2008.4234

Linear Regression: y = 0.0169x - 0.0015 Correlation Coefficient (r²): > 0.998

Table 2: Method Validation Summary
ParameterQC Low (3 ng/mL)QC Mid (75 ng/mL)QC High (400 ng/mL)Acceptance Criteria
Intra-day Precision (%CV, n=6) 5.8%3.5%2.9%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV, n=18) 7.2%4.8%4.1%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) +4.5%-2.1%-1.8%± 15% (± 20% for LLOQ)
Recovery (%) 88%92%91%Consistent and reproducible
Matrix Effect (%) 95%98%97%85-115%
LLOQ (ng/mL) 1.0--S/N > 10, within ±20% accuracy/precision

Signaling Pathway

This compound, similar to other nicotinic acid esters, induces vasodilation primarily through a prostaglandin-mediated pathway. Upon topical application and penetration into the skin, it is thought to activate G-protein coupled receptors (GPR109A) on Langerhans cells. This activation stimulates the arachidonic acid cascade, leading to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins then act on their respective receptors (DP1, EP2, EP4) on the vascular smooth muscle cells of dermal capillaries, causing relaxation and subsequent vasodilation, which manifests as erythema (redness) and a sensation of warmth.

signaling_pathway PN PN LC LC PN->LC penetrates GPR109A GPR109A PLC PLC GPR109A->PLC activates AA AA PLC->AA releases COX COX AA->COX acts on PGs PGs COX->PGs synthesizes SMC SMC PGs->SMC diffuses to PG_Receptors PG_Receptors Relaxation Relaxation PG_Receptors->Relaxation activates Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound-induced vasodilation pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in skin tissue. The sample preparation protocol, involving protein precipitation and liquid-liquid extraction, effectively removes matrix interferences, leading to accurate and precise results. This method is well-suited for researchers, scientists, and drug development professionals engaged in dermatological and pharmacokinetic studies of topically applied nicotinates.

References

Application Notes and Protocols for Investigating Cutaneous Blood Flow Using Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, an ester of nicotinic acid, is a potent topical vasodilator used to induce localized cutaneous erythema and increase blood flow. This makes it a valuable pharmacological tool for researchers investigating the physiology and pathophysiology of skin microcirculation. Its mechanism of action is primarily mediated through the prostaglandin synthesis pathway, offering a specific target for studying inflammatory processes and the efficacy of anti-inflammatory agents. These application notes provide a comprehensive overview of the use of this compound in cutaneous blood flow research, including its mechanism of action, protocols for experimental investigation, and expected outcomes.

Mechanism of Action

Topically applied this compound readily penetrates the stratum corneum. In the epidermis, it activates the G-protein coupled receptor 109A (GPR109A), which is expressed on Langerhans cells and keratinocytes.[1][2] This activation initiates a signaling cascade that leads to the release of arachidonic acid from cell membranes.[1][3] The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into various prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins subsequently diffuse to the dermal microvasculature and bind to their respective receptors (e.g., DP1 receptor for PGD2) on vascular smooth muscle cells, causing vasodilation and a measurable increase in cutaneous blood flow. This physiological response manifests as visible erythema (redness) of the skin.

Data Presentation

While specific quantitative data for this compound is limited in the cited literature, data from studies using the closely related methyl nicotinate provide a strong indication of the expected dose-dependent effects on cutaneous blood flow. The following tables summarize typical quantitative data obtained from studies using methyl nicotinate, which is expected to have a similar pharmacological effect.

Table 1: Dose-Response of Topical Methyl Nicotinate on Prostaglandin D2 Release

Methyl Nicotinate ConcentrationPGD2 Release in Cutaneous Venous Blood
10⁻³ M to 10⁻¹ MDose-dependent increase
10⁻¹ M58- to 122-fold increase

Data from a study on methyl nicotinate, as a proxy for this compound. The release of PGD2 was measured in venous blood draining the application site on the forearms of human volunteers.

Table 2: Microvascular Response to Topical Methyl Nicotinate

Methyl Nicotinate ConcentrationObservation
20 mmol/LMost reproducible microvascular response
5 mmol/L - 100 mmol/LDose-dependent increase in erythema

Data from studies on methyl nicotinate. The microvascular response was measured using Laser Speckle Contrast Imaging and Laser Doppler Velocimetry.

Table 3: Effect of Inhibitors on Methyl Nicotinate-Induced Vasodilation

InhibitorPathway TargetedReduction in Perfusion Increase
NSAID (e.g., Ibuprofen, Aspirin)Cyclooxygenase (COX)~82%
Lidocaine/PrilocaineLocal Sensory Nerves~32%
L-NMMANitric Oxide Synthase (NOS)No significant effect

This table demonstrates the primary role of the prostaglandin pathway in nicotinate-induced vasodilation.

Experimental Protocols

Protocol 1: Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)

Objective: To quantify the change in cutaneous blood flow in response to topical application of this compound.

Materials:

  • This compound solution (e.g., in an appropriate vehicle like ethanol or a hydrogel base) at desired concentrations.

  • Laser Doppler Flowmetry (LDF) system with a surface probe.

  • Double-sided adhesive rings for probe attachment.

  • Control vehicle (placebo).

  • Skin thermometer.

  • Volunteer subjects.

Methodology:

  • Subject Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline blood flow.

  • Site Selection and Preparation: Select a suitable skin area for application, typically the volar forearm, as it is a standard site for such studies. Ensure the skin is clean and dry.

  • Baseline Measurement: Attach the LDF probe to the selected skin site using an adhesive ring. Record baseline cutaneous blood flow for 5-10 minutes until a stable signal is obtained. Blood flow is typically measured in arbitrary Perfusion Units (PU).

  • Application of this compound: Apply a standardized amount of the this compound solution or gel to the skin area under the LDF probe. For a control, apply the vehicle without this compound to a contralateral or adjacent site.

  • Data Acquisition: Continuously record the LDF signal for a predefined period, typically 30-60 minutes, to capture the onset, peak, and decline of the vasodilator response.

  • Data Analysis: Analyze the LDF data to determine key parameters such as:

    • Time to onset of vasodilation.

    • Time to peak blood flow.

    • Maximum blood flow (Peak PU).

    • Area Under the Curve (AUC) of the blood flow response over time.

Protocol 2: Investigating the Prostaglandin Pathway using COX Inhibitors

Objective: To confirm the role of prostaglandin synthesis in this compound-induced vasodilation.

Materials:

  • This compound solution.

  • Oral non-steroidal anti-inflammatory drug (NSAID), such as ibuprofen (e.g., 600 mg) or aspirin (e.g., 975 mg), or a topical NSAID formulation.

  • Placebo for the NSAID.

  • Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) system.

Methodology:

  • Study Design: A crossover study design is recommended. On the first study day, subjects receive a placebo. On a separate day (after a suitable washout period), the same subjects receive the NSAID.

  • Inhibitor Administration: Administer the oral NSAID or placebo at a time point prior to this compound application that ensures peak plasma concentration of the inhibitor during the blood flow measurement (e.g., 60-90 minutes for oral ibuprofen).

  • Blood Flow Measurement: Following the inhibitor (or placebo) administration and an appropriate waiting period, perform the cutaneous blood flow measurement as described in Protocol 1.

  • Data Comparison: Compare the blood flow response (e.g., peak PU and AUC) to this compound with and without NSAID pre-treatment. A significant reduction in the vasodilator response after NSAID administration confirms the involvement of the cyclooxygenase pathway.

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

G Signaling Pathway of this compound-Induced Vasodilation PropylNicotinate Topical this compound GPR109A GPR109A Receptor PropylNicotinate->GPR109A binds & activates Epidermis Epidermis Dermis Dermis LangerhansCell Langerhans Cell / Keratinocyte PLA2 Phospholipase A2 (activated) GPR109A->PLA2 activates ArachidonicAcid Arachidonic Acid (released) PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins synthesizes DP1Receptor Prostaglandin Receptors (e.g., DP1) Prostaglandins->DP1Receptor binds & activates VascularSmoothMuscle Vascular Smooth Muscle Cell Vasodilation Vasodilation & Increased Blood Flow DP1Receptor->Vasodilation

Caption: this compound signaling pathway in the skin.

Experimental Workflow for Investigating this compound Effects

G Experimental Workflow Start Start Acclimatization Subject Acclimatization (20-30 min in controlled environment) Start->Acclimatization SitePrep Site Selection & Preparation (e.g., volar forearm) Acclimatization->SitePrep Baseline Baseline Blood Flow Measurement (LDF / LSCI for 5-10 min) SitePrep->Baseline Intervention Topical Application (this compound vs. Vehicle) Baseline->Intervention DataAcquisition Continuous Blood Flow Recording (30-60 min) Intervention->DataAcquisition DataAnalysis Data Analysis (Peak flow, AUC, Time to peak) DataAcquisition->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for assessing cutaneous blood flow response.

Safety Considerations

This compound is intended for topical use and should be handled with appropriate laboratory safety measures. It can cause significant, though transient, skin redness and a warming sensation. When conducting studies with human volunteers, it is essential to obtain informed consent and ensure ethical review board approval. The concentrations used should be based on preliminary dose-finding studies to avoid excessive skin irritation. In case of accidental ingestion or severe skin reaction, medical advice should be sought.

References

Propyl Nicotinate for In Vivo Imaging of Microcirculation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Propyl nicotinate, a propyl ester of nicotinic acid, is a potent topical vasodilator that induces localized erythema (reddening of the skin) by increasing cutaneous blood flow. This property makes it a valuable pharmacological tool for provoking a controlled and transient response in the skin's microcirculation. The ability to induce temporary and measurable changes in blood perfusion allows researchers to study the dynamics of the microvasculature in vivo. This document provides detailed application notes and experimental protocols for utilizing this compound in conjunction with non-invasive imaging techniques to assess microcirculatory function. The primary mechanism of action involves the synthesis of prostaglandins, which are key mediators of vasodilation.

Mechanism of Action: Prostaglandin-Mediated Vasodilation

Topical application of this compound initiates a signaling cascade within the skin, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The principal pathway involves the enzymatic conversion of arachidonic acid into prostaglandins.

The proposed signaling pathway is as follows:

This compound Vasodilation Pathway PN This compound (Topical Application) SC Stratum Corneum Penetration PN->SC EC Epidermal Cells (e.g., Langerhans cells) SC->EC PLA2 Phospholipase A2 (Activation) EC->PLA2 AA Arachidonic Acid (Release) PLA2->AA COX Cyclooxygenase (COX) Enzymes AA->COX PGs Prostaglandins (e.g., PGD2, PGE2) COX->PGs VSR Prostaglandin Receptors (on Vascular Smooth Muscle) PGs->VSR RELAX Smooth Muscle Relaxation VSR->RELAX VD Vasodilation & Increased Blood Flow RELAX->VD NSAIDs NSAIDs (e.g., Ibuprofen, Aspirin) NSAIDs->COX Inhibition

This compound Vasodilation Pathway

Quantitative Data Presentation

Table 1: Dose-Response of Topical Methyl Nicotinate on Cutaneous Blood Flow

Methyl Nicotinate Concentration (mmol/L)Peak Perfusion Increase (Arbitrary Units)Time to Peak Response (minutes)
0.1Low~20-30
1.0Moderate~15-25
10.0High~10-20
20.0Plateau/Maximum~5-20[1]
100.0Plateau/Maximum~5-15[2]

Data is synthesized from studies on methyl nicotinate and presented as a predictive reference for this compound.[1][2]

Table 2: Pharmacodynamic Parameters of Nicotinate-Induced Vasodilation

ParameterDescriptionTypical Value Range (for Methyl Nicotinate)
Onset of Action Time from application to the first detectable increase in blood flow.5-10 minutes
Time to Maximum Response Time from application to peak blood flow.15-30 minutes[3]
Magnitude of Maximum Response The peak increase in blood flow from baseline.Highly dependent on concentration and individual response.
Duration of Action Total time that blood flow remains significantly above baseline.45-60 minutes

These parameters are based on studies using methyl nicotinate and can be used as a guideline for experiments with this compound.

Experimental Protocols

General Preparation and Application of this compound

Materials:

  • This compound

  • Vehicle (e.g., ethanol, propylene glycol, or a hydroalcoholic gel)

  • Micropipette or syringe for precise application

  • Application chambers or filter paper discs of a defined area (e.g., 1 cm²)

  • Stopwatch

Protocol:

  • Solution Preparation: Prepare solutions of this compound in the desired vehicle at various concentrations (e.g., 1, 10, 20, 50 mmol/L). A concentration of 20 mmol/L for the related methyl nicotinate has been shown to produce a reproducible microvascular response.

  • Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin perfusion.

  • Site Selection: Choose a flat, hairless area of skin, such as the volar forearm. Mark the application sites.

  • Application:

    • Method A (Chamber): Place an application chamber on the skin. Pipette a standardized volume (e.g., 20-50 µL) of the this compound solution onto the skin within the chamber.

    • Method B (Filter Paper): Saturate a filter paper disc of a known diameter with a specific volume of the this compound solution and apply it to the marked skin area.

  • Incubation: Leave the application in place for a defined period (e.g., 5-10 minutes) or allow the solution to evaporate.

  • Removal: Gently remove the chamber or filter paper. If necessary, lightly dab the area with a soft cloth to remove excess solution.

In Vivo Imaging of Microcirculation using Laser Doppler Flowmetry (LDF)

Objective: To quantify the change in cutaneous blood perfusion over time in response to topical this compound.

Equipment:

  • Laser Doppler Flowmetry (LDF) system

  • LDF probe

  • Probe holder to ensure stable positioning

  • Data acquisition software

LDF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Acclimate Subject Acclimatization Site_Prep Prepare & Mark Skin Site Acclimate->Site_Prep Baseline Record Baseline Perfusion (5 min) Site_Prep->Baseline Apply_PN Apply Propyl Nicotinate Baseline->Apply_PN Record_Response Continuously Record Perfusion (30-60 min) Apply_PN->Record_Response Analyze Calculate Perfusion Parameters Record_Response->Analyze

LDF Experimental Workflow

Protocol:

  • Setup: Turn on the LDF system and allow it to warm up as per the manufacturer's instructions.

  • Probe Placement: Secure the LDF probe to the skin at the center of the intended application site using a probe holder. Ensure light but stable contact.

  • Baseline Measurement: Record baseline skin perfusion for at least 5 minutes until a stable signal is observed.

  • Provocation: Apply the this compound solution to the skin area around the probe as described in Protocol 3.1.

  • Post-Application Measurement: Continue to record the LDF signal continuously for 30-60 minutes to capture the full response curve (onset, peak, and return to baseline).

  • Data Analysis:

    • Express perfusion in arbitrary perfusion units (APU).

    • Calculate the baseline perfusion as the average over the last 2 minutes of the baseline recording.

    • Determine the peak perfusion and the time to peak.

    • Calculate the area under the curve (AUC) of the perfusion-time graph to quantify the total hyperemic response.

In Vivo Imaging of Microcirculation using Laser Speckle Contrast Imaging (LSCI)

Objective: To visualize and quantify spatial and temporal changes in blood perfusion over a larger skin area following this compound application.

Equipment:

  • Laser Speckle Contrast Imaging (LSCI) system

  • Camera stand or tripod for stable positioning

  • Data acquisition and analysis software

Protocol:

  • Setup: Position the LSCI camera perpendicular to the skin surface at the optimal working distance specified by the manufacturer.

  • Baseline Imaging: After subject acclimatization, record a baseline LSCI image or video of the test area for 1-2 minutes.

  • Provocation: Apply the this compound solution to a defined area within the LSCI field of view.

  • Post-Application Imaging: Immediately begin recording a time-lapse series of images or a continuous video for 30-60 minutes.

  • Data Analysis:

    • Define a region of interest (ROI) corresponding to the application site.

    • Define a control ROI on adjacent, untreated skin.

    • Generate a time-course plot of the average perfusion within the ROIs.

    • Quantify the change in perfusion relative to baseline and the control area.

    • The results can be presented as color-coded perfusion maps, clearly visualizing the area of vasodilation.

Investigating the Mechanism of Action

To confirm the involvement of the prostaglandin pathway, the above protocols can be adapted to include pharmacological inhibitors.

Protocol:

  • Pre-treatment with Inhibitor:

    • Oral: Administer an oral non-steroidal anti-inflammatory drug (NSAID) such as ibuprofen (e.g., 600 mg) or aspirin (e.g., 975 mg) to the subject 60-90 minutes before the application of this compound.

    • Topical: Apply a topical NSAID formulation to the test site for a specified period before applying this compound.

  • This compound Application: Proceed with the application and imaging protocols (3.2 or 3.3) as described above on the pre-treated skin area.

  • Comparison: Compare the perfusion response in the inhibitor-treated site to a control site (treated with this compound alone). A significant reduction in the vasodilatory response in the presence of the NSAID confirms the involvement of the cyclooxygenase pathway. Studies with methyl nicotinate have shown that NSAIDs can reduce the perfusion increase by over 80%.

Conclusion

This compound is an effective and reliable agent for inducing a transient and measurable hyperemic response in the skin, making it a valuable tool for the in vivo study of microcirculation. By employing non-invasive imaging techniques such as Laser Doppler Flowmetry and Laser Speckle Contrast Imaging, researchers can quantify the dynamic changes in blood perfusion. The protocols outlined in this document provide a framework for conducting these studies and for investigating the underlying prostaglandin-mediated mechanism of action. These methods are highly applicable in dermatological research, pharmacological studies of topical drug delivery, and the assessment of microvascular function in various physiological and pathological states.

References

Application Notes and Protocols for the Analysis of Propyl Nicotinate by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of propyl nicotinate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, stability testing, and formulation development in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound. The method outlined below is adapted from established procedures for similar nicotinic acid esters and provides a reliable approach for the assay and impurity profiling of this compound.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.5, prepared from potassium dihydrogen phosphate and adjusted with phosphoric acid)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.5) in a ratio of 70:30 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For bulk drug substance, accurately weigh and dissolve an appropriate amount in methanol to obtain a theoretical concentration of 1 mg/mL. Dilute further with the mobile phase to fall within the calibration range.

  • For formulated products (e.g., creams, ointments), an extraction step will be necessary. A representative method involves dispersing the formulation in a suitable solvent like methanol, followed by sonication and centrifugation to separate excipients. The supernatant can then be diluted with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: HPLC Method Performance

The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance characteristics of similar methods.

ParameterExpected Value
Retention Time (RT)Approximately 4-6 min
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is well-suited for GC analysis, and the following protocol outlines a method using a Flame Ionization Detector (FID).

Experimental Protocol: GC Analysis of this compound

1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Nitrogen or Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Methanol (GC grade)

  • This compound reference standard

  • Autosampler vials with inserts

  • Microsyringes

2. Chromatographic Conditions

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

3. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions in methanol, ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation

  • Accurately dilute the sample (bulk drug or extract from a formulation) with methanol to a concentration within the calibration range.

  • Ensure the final sample solvent is compatible with the GC system.

5. Analysis Procedure

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC parameters as described above.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the this compound content using the calibration curve.

Data Presentation: GC Method Performance

The following table summarizes the expected quantitative data for the GC analysis of this compound.

ParameterExpected Value
Retention Time (RT)Approximately 8-12 min
Linearity (Correlation Coefficient, r²)≥ 0.998
Limit of Detection (LOD)1 µg/mL
Limit of Quantitation (LOQ)3 µg/mL
Accuracy (% Recovery)97-103%
Precision (% RSD)< 3%

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the chromatographic analysis of this compound.

Chromatographic_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions Prep_Sample Prepare Sample Solutions (Extraction if needed) Filter Filter all solutions (0.45 µm) Prep_Sample->Filter System_Equilibration System Equilibration Filter->System_Equilibration Calibration Inject Standards (Generate Calibration Curve) System_Equilibration->Calibration Sample_Injection Inject Samples Calibration->Sample_Injection Peak_Integration Peak Identification & Integration Sample_Injection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report Analytical_Method_Logic cluster_method Analytical Method cluster_params Key Parameters cluster_outcome Expected Outcomes Method HPLC or GC Column Column (Stationary Phase) Method->Column Mobile_Phase Mobile Phase / Carrier Gas Method->Mobile_Phase Detector Detector (UV or FID) Method->Detector Temperature Temperature (Column / Oven) Method->Temperature Selectivity Selectivity / Resolution Column->Selectivity Mobile_Phase->Selectivity Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity Temperature->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Sensitivity->Accuracy Robustness Robustness Accuracy->Robustness

References

Propyl Nicotinate in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is a compound of interest for its potential vasodilatory and anti-inflammatory properties. As a derivative of nicotinic acid, its biological activity is expected to be mediated through similar pathways, including the activation of the G-protein coupled receptor 109A (GPR109A) and modulation of the cholinergic anti-inflammatory pathway. These pathways are implicated in a range of physiological responses, from cutaneous flushing to the attenuation of inflammatory cytokine production.

This document provides a guide for researchers, scientists, and drug development professionals on the potential application of this compound in animal research models, with a focus on its vasodilatory and anti-inflammatory effects. The provided protocols are generalized and should be adapted to specific experimental needs and institutional guidelines.

Data Presentation: Dosage and Toxicity of Related Nicotinic Acid Compounds

Due to the lack of specific data for this compound, the following tables summarize reported dosages and toxicity for nicotinic acid and other nicotinic acid esters in common animal research models. This information can serve as a starting point for designing dose-finding studies for this compound.

Table 1: Reported Anti-Inflammatory and Vasodilatory Dosages of Nicotinic Acid in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effect
Nicotinic AcidMiceOral (p.o.)250 - 1000 mg/kgInhibition of formalin-induced nociceptive response.[1]
Nicotinic AcidRatsOral (p.o.)250 - 500 mg/kgInhibition of carrageenan-induced mechanical allodynia and paw edema.[1]
Nicotinic AcidMiceSubcutaneous (s.c.)Dose-dependentIncreased cutaneous perfusion (vasodilation) in the ear.[2]
NiacinamideRatsOral (p.o.)400 mg/kgReduction in joint circumference in a monosodium iodoacetate-induced osteoarthritis model.[3]
Nicotinic AcidLDL-R deficient miceDiet0.3% in dietReduction in atherosclerotic lesion formation.[4]

Table 2: Acute Toxicity (LD50) of Various Nicotinic Acid Esters and Related Compounds in Rodents

CompoundAnimal ModelRoute of AdministrationLD50
Nicotinic acid, 2-(diethylamino)ethyl ester, citrate (1:1)RatOral8400 mg/kg
Nicotinic acid, 2-(diethylamino)ethyl ester, citrate (1:1)RatIntraperitoneal1120 mg/kg
Nicotinic acid, 2-(diethylamino)ethyl ester, citrate (1:1)RatSubcutaneous1620 mg/kg
Nicotinic acid, 2-(diethylamino)ethyl ester, citrate (1:1)RatIntravenous327 mg/kg
Choline, iodide, nicotinateMouseIntraperitoneal285 mg/kg
Choline, iodide, nicotinateMouseIntravenous93 mg/kg
NicotinamideRodentsOral3 - 7 g/kg
Xanthinol nicotinateRatOral14130 mg/kg
Xanthinol nicotinateRatIntraperitoneal3010 mg/kg

Note: The data presented above is for compounds structurally related to this compound and should be used for guidance purposes only.

Experimental Protocols

The following are generalized protocols for the preparation and administration of nicotinic acid esters for topical and oral routes in rodent models.

Protocol 1: Preparation and Topical Administration for Vasodilation Studies

Objective: To assess the vasodilatory effect of topically applied this compound. This protocol is adapted from studies using methyl nicotinate.

Materials:

  • This compound

  • Vehicle (e.g., Ethanol, Propylene glycol, or a hydrophilic ointment base)

  • Micropipette or syringe

  • Animal model (e.g., mouse with ear vasodilation model)

  • Laser Doppler Perfusion Imaging (LDPI) or similar blood flow measurement device

  • Anesthetic agent (as per institutional guidelines)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable vehicle. Common vehicles for topical application of nicotinates include ethanol or propylene glycol. For a cream-based application, a hydrophilic ointment can be used.

    • Perform serial dilutions to obtain a range of concentrations for dose-response studies. Based on studies with methyl nicotinate, a starting range of 1 mM to 100 mM could be considered.

  • Animal Preparation:

    • Anesthetize the animal according to your institution's approved protocol.

    • Gently expose the application site (e.g., the ventral side of the ear).

  • Baseline Measurement:

    • Using LDPI, measure the baseline blood perfusion of the application site for a stable period (e.g., 5 minutes).

  • Topical Application:

    • Apply a small, precise volume (e.g., 10-20 µL) of the this compound solution or a placebo control (vehicle only) to the prepared skin area.

  • Post-Application Measurement:

    • Continuously monitor and record the blood perfusion at the application site for a defined period (e.g., 30-60 minutes) to observe the vasodilatory response.

  • Data Analysis:

    • Calculate the change in blood perfusion from baseline for each concentration and time point. Plot dose-response and time-course curves.

Protocol 2: Preparation and Oral Administration for Anti-Inflammatory Studies

Objective: To evaluate the systemic anti-inflammatory effects of orally administered this compound in a rodent model of inflammation (e.g., carrageenan-induced paw edema). This protocol is based on studies using nicotinic acid.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose, 10% sucrose solution, or corn oil)

  • Oral gavage needles

  • Animal model (e.g., Wistar or Sprague-Dawley rats)

  • Inflammatory agent (e.g., carrageenan)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in a suitable oral vehicle. The choice of vehicle will depend on the solubility of this compound and the study design. A 10% sucrose solution may improve palatability for voluntary administration.

  • Animal Groups:

    • Divide animals into groups: a vehicle control group, a positive control group (e.g., a known anti-inflammatory drug), and several experimental groups receiving different doses of this compound.

  • Oral Administration:

    • Administer the prepared this compound suspension or vehicle control to the respective animal groups via oral gavage. The volume should be based on the animal's body weight (e.g., 10 ml/kg).

  • Induction of Inflammation:

    • At a specified time after drug administration (e.g., 1 hour), induce inflammation by injecting the inflammatory agent (e.g., 0.1 ml of 1% carrageenan solution) into the sub-plantar region of the right hind paw.

  • Measurement of Inflammation:

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Signaling Pathways and Visualizations

This compound is anticipated to exert its effects through two primary signaling pathways: the GPR109A pathway, primarily associated with its vasodilatory and lipid-modifying effects, and the nicotinic anti-inflammatory pathway, which modulates immune responses.

GPR109A Signaling Pathway

Activation of the GPR109A receptor by nicotinic acid and its esters initiates a cascade of intracellular events. In adipocytes, this leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis. In immune cells and keratinocytes, GPR109A activation can lead to the production of prostaglandins, contributing to vasodilation.

GPR109A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propyl_Nicotinate This compound GPR109A GPR109A Propyl_Nicotinate->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Prostaglandins ↑ Prostaglandins Gi->Prostaglandins cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Vasodilation Vasodilation Prostaglandins->Vasodilation

GPR109A Signaling Pathway
Nicotinic Anti-Inflammatory Pathway

The cholinergic anti-inflammatory pathway is a neuro-immune regulatory mechanism. Nicotinic acetylcholine receptor alpha 7 (α7nAChR) activation on immune cells, such as macrophages, inhibits the production of pro-inflammatory cytokines. This is thought to occur through the JAK2-STAT3 signaling cascade, which can suppress the activity of the pro-inflammatory transcription factor NF-κB.

Nicotinic_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propyl_Nicotinate This compound / Acetylcholine a7nAChR α7nAChR Propyl_Nicotinate->a7nAChR JAK2 JAK2 a7nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation NFkB_pathway NF-κB Pathway pSTAT3->NFkB_pathway Inhibition Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Proinflammatory_Cytokines

Nicotinic Anti-Inflammatory Pathway
Experimental Workflow for Topical Vasodilation Study

The following diagram outlines the key steps in a typical experiment to evaluate the vasodilatory effects of topically applied this compound.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Baseline Baseline Blood Flow Measurement (LDPI) Animal_Prep->Baseline Application Topical Application (this compound or Vehicle) Baseline->Application Measurement Continuous Blood Flow Measurement Application->Measurement Data_Analysis Data Analysis (Change from Baseline) Measurement->Data_Analysis End End Data_Analysis->End

Topical Vasodilation Study Workflow

References

Application Notes and Protocols: Propyl Nicotinate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, the propyl ester of nicotinic acid, is a functional ingredient used in cosmetic and dermatological formulations, primarily for its ability to induce localized vasodilation and enhance skin microcirculation. This property makes it a candidate for applications aimed at improving skin vitality, promoting a healthy appearance, and potentially enhancing the delivery of other active ingredients. These application notes provide a comprehensive overview of the mechanisms of action, formulation considerations, and detailed experimental protocols for evaluating the efficacy and safety of this compound in topical preparations. While specific quantitative data for this compound is limited in publicly available literature, data from closely related nicotinic acid esters, such as methyl and hexyl nicotinate, are presented to provide a comparative context and guide research and development.

Mechanism of Action

This compound, upon topical application, penetrates the stratum corneum and is subsequently hydrolyzed by cutaneous esterases to nicotinic acid and propanol. The primary pharmacological activity is attributed to the released nicotinic acid, which stimulates the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from epidermal Langerhans cells.[1][2] PGD2 then acts on receptors in the dermal microvasculature, leading to vasodilation, an increase in cutaneous blood flow, and a transient, localized erythema (redness) and sensation of warmth.[3][4][5] This mechanism is believed to be independent of nitric oxide pathways but is significantly mediated by local sensory nerves.

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// Edges PN -> SC [label="Penetration"]; SC -> Epidermis; Epidermis -> Esterases [style=invis]; PN -> Esterases [label="Hydrolysis"]; Esterases -> NA; NA -> LC [label="Stimulation"]; LC -> PGD2; PGD2 -> Vasculature [label="Action"]; Vasculature -> Vasodilation; Vasodilation -> Erythema; NA -> SensoryNerves [label="Stimulation"]; SensoryNerves -> Vasodilation [label="Contribution"];

// Invisible edges for alignment PN -> Epidermis [style=invis]; SC -> Esterases [style=invis];

}

Figure 1: Signaling Pathway of Topically Applied this compound.

Data Presentation: Comparative Efficacy of Nicotinate Esters

Quantitative data directly comparing the skin permeation and vasodilatory effects of this compound with other nicotinic acid esters are scarce. However, a study by Eccleston et al. provides valuable insights into the effects of alkyl chain length on these parameters, comparing methyl nicotinate and hexyl nicotinate. This data can be used to infer the expected performance of this compound, which has an intermediate alkyl chain length.

Table 1: In Vitro Skin Permeation of Nicotinic Acid Esters

CompoundLipophilicity (Log P)Epidermal Permeability Coefficient (cm/h) x 10³Dermal Permeability Coefficient (cm/h) x 10³
Nicotinic Acid-0.60.11.5
Methyl Nicotinate1.12.51.6
This compound (estimated ~2.1) (estimated >2.5) (estimated ~1.6)
Hexyl Nicotinate3.615.01.7

Data for Nicotinic Acid, Methyl Nicotinate, and Hexyl Nicotinate adapted from Eccleston et al. Log P for this compound is an estimate. Permeability coefficients for this compound are inferred based on the trend of increasing epidermal permeability with increasing lipophilicity.

Table 2: In Vivo Pharmacodynamic Response to Nicotinate Esters

Compound (Applied Concentration)Time to Onset of Erythema (min)Time to Peak Erythema (min)Maximum Erythema Intensity (Arbitrary Units)
Methyl Nicotinate (10 mM)5 - 1020 - 30+++
This compound (estimated) 10 - 15 30 - 45 ++
Hexyl Nicotinate (10 mM)15 - 2045 - 60+

Response parameters are estimations for this compound based on the principle that increased lipophilicity leads to slower onset but potentially more sustained action. The intensity of erythema is also expected to be influenced by the rate of conversion to nicotinic acid.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of this compound through excised human or animal skin, a standard method for evaluating topical formulations.

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// Edges Start -> PrepSkin; PrepSkin -> MountSkin; MountSkin -> FillReceptor; FillReceptor -> Equilibrate; Equilibrate -> ApplyFormulation; ApplyFormulation -> SampleReceptor; SampleReceptor -> AnalyzeSamples; AnalyzeSamples -> CalculateFlux; CalculateFlux -> End; SampleReceptor -> SampleReceptor [label="Repeat"]; }

Figure 2: Workflow for In Vitro Skin Permeation Study.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • This compound formulation and control vehicle

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Water bath with circulator

  • Magnetic stirrers and stir bars

Procedure:

  • Skin Preparation: Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor fluid and add a small magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C ± 1°C and allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound and its metabolite, nicotinic acid, using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve. The permeability coefficient (Kp) can be calculated by dividing Jss by the initial concentration of the drug in the donor chamber.

Protocol 2: In Vivo Assessment of Vasodilation using Laser Doppler Flowmetry

This protocol describes a non-invasive method to quantify the changes in skin microcirculation induced by topical application of this compound.

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// Edges Start -> Acclimatize; Acclimatize -> DefineSites; DefineSites -> Baseline; Baseline -> ApplyFormulation; ApplyFormulation -> MonitorFlow; MonitorFlow -> RecordData; RecordData -> AnalyzeData; AnalyzeData -> End; }

Figure 3: Protocol for In Vivo Vasodilation Assessment.

Materials and Equipment:

  • Laser Doppler Flowmeter (LDF) with a probe

  • This compound formulation and control vehicle

  • Double-sided adhesive rings for probe attachment

  • Skin thermometer

  • Chromameter (optional, for erythema measurement)

Procedure:

  • Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (22°C ± 2°C) for at least 20 minutes to stabilize baseline skin blood flow.

  • Site Selection: Mark out test and control sites on the volar forearm.

  • Baseline Measurement: Attach the LDF probe to the skin using an adhesive ring and record baseline blood flow for 5-10 minutes.

  • Formulation Application: Apply a standardized amount of the this compound formulation to the test site and the vehicle control to the control site.

  • Continuous Monitoring: Immediately after application, begin continuous LDF monitoring of both sites.

  • Data Recording: Record blood flow data until the response has peaked and returned to baseline, typically for 60-90 minutes. Skin temperature and erythema (using a chromameter) can also be measured at regular intervals.

  • Data Analysis: Analyze the LDF data to determine key pharmacodynamic parameters:

    • Time to Onset: Time taken to observe a significant increase in blood flow from baseline.

    • Time to Peak Flow: Time to reach the maximum blood flow value.

    • Maximum Increase in Blood Flow: The difference between the peak and baseline blood flow.

    • Area Under the Curve (AUC): Total change in blood flow over the measurement period.

Formulation Considerations and Safety

Formulation:

  • This compound is a lipophilic compound and should be formulated in a vehicle that facilitates its partitioning into the stratum corneum.

  • Commonly used vehicles include hydroalcoholic gels, emulsions (creams and lotions), and ointments.

  • The concentration of this compound in cosmetic formulations is typically low, often in the range of 0.1% to 1.0%, to elicit a mild and transient effect.

Safety:

  • The primary side effect of topical this compound is a transient, localized erythema and a sensation of warmth, which are indicative of its intended pharmacological effect.

  • As with other nicotinic acid esters, there is a potential for allergic contact dermatitis, although this is considered rare. A case of allergic contact mucositis has been reported from a toothpaste containing benzyl and this compound. Patch testing may be necessary for individuals with suspected sensitivity.

  • Formulations should be developed to minimize irritation and sensitization potential. It is crucial to conduct appropriate safety and toxicological assessments, including in vitro skin irritation and sensitization assays, as well as human repeat insult patch testing (HRIPT) for final formulations.

Conclusion

This compound is a functional ingredient with well-understood mechanisms for inducing cutaneous vasodilation. While direct quantitative data for this compound remains limited, the extensive research on related nicotinic acid esters provides a strong foundation for its application in cosmetic and dermatological formulations. The experimental protocols detailed in these notes offer a robust framework for researchers and drug development professionals to evaluate the performance, efficacy, and safety of this compound-containing products, enabling the development of innovative formulations for enhancing skin microcirculation and overall skin health.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl Nicotinate in Topical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing propyl nicotinate in topical studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for topically applied this compound?

A1: this compound acts as a prodrug, penetrating the skin where it is metabolized by esterases into nicotinic acid.[1][2] Nicotinic acid then induces localized vasodilation and erythema (redness). This effect is primarily mediated by the release of Prostaglandin D2 (PGD2) from skin cells, which then acts on receptors in the local capillary smooth muscle cells to cause vasodilation.[3][4][5] Local sensory nerves are also involved in the vasodilatory response, while the nitric oxide pathway does not appear to play a significant role.

Q2: What is the optimal concentration of this compound to use for inducing an erythema response?

A2: The optimal concentration can vary significantly between individuals and anatomical locations. While a standard concentration is not universally established for this compound, studies with the related compound methyl nicotinate suggest a range. A concentration of 20 mmol/L of methyl nicotinate was found to produce the most reproducible day-to-day and site-to-site microvascular response. For studies evaluating anti-inflammatory agents, it is highly recommended to determine the Minimal Erythema Concentration (MEC) for each subject individually. The MEC is the lowest concentration that produces a complete and uniform erythema at the test site. This approach helps to normalize the inflammatory stimulus and obtain more consistent and reliable results.

Q3: How should I formulate this compound for topical application?

A3: this compound is a lipophilic compound. For effective transdermal delivery, it should be dissolved in a suitable vehicle. Common formulation approaches include:

  • Hydroalcoholic Gels: Simple to prepare and effective for solubilizing nicotinates.

  • Microemulsions: These systems, often composed of an oil phase (e.g., isopropyl myristate), water, and a surfactant/co-surfactant mixture, can enhance the transdermal permeability of lipophilic prodrugs like this compound.

  • Ointments and Creams: Propylene glycol is a common solvent used to form a smooth paste with nicotinates before incorporating them into a hydrophilic ointment or cream base.

Q4: How stable is this compound in a typical formulation?

A4: Formulation stability is critical, as the degradation of this compound to free nicotinic acid can lead to unintended systemic effects or localized flushing. However, nicotinate esters are generally stable. Myristyl nicotinate, a similar ester, has been shown to be stable in cream formulations for up to 3 years at room temperature with minimal conversion (<0.05%) to nicotinic acid. Aqueous solutions of methyl nicotinate are also very stable, with a degradation rate of approximately 0.5% per year when stored at 4°C. It is always recommended to conduct formulation-specific stability studies.

Q5: What techniques can be used to quantify the erythema and vasodilation caused by this compound?

A5: Several non-invasive techniques are available to quantify the cutaneous vascular response:

  • Laser Doppler Velocimetry (LDV) / Flowmetry (LDF): Measures blood flow in the microcirculation.

  • Laser Speckle Contrast Imaging (LSCI): Provides a two-dimensional map of microvascular perfusion.

  • Diffuse Reflectance Spectroscopy (DRS): Measures changes in skin color and hemoglobin concentration to quantify erythema.

  • Tristimulus Colorimetry: Uses a color meter (e.g., Minolta Chroma Meter) to quantitatively assess skin redness.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
No or minimal erythema response observed. Concentration Too Low: The applied concentration may be below the individual's response threshold.Increase the concentration incrementally. Determine the Minimal Erythema Concentration (MEC) for each subject to ensure an adequate stimulus.
Poor Penetration: The vehicle may not be optimal for delivering the lipophilic this compound across the stratum corneum.Re-evaluate the formulation. Consider using penetration enhancers or a microemulsion-based vehicle. Ensure the application site is clean and dry.
Anatomical Site Variation: Skin characteristics differ across the body, affecting penetration and response. The forearm generally shows a robust response.Standardize the application site across all subjects. The volar forearm is a commonly used and responsive site.
High inter-subject variability in response. Individual Sensitivity: Individuals have different physiological thresholds for response to nicotinates.Do not use a single, fixed concentration for all subjects. Instead, determine and use the individual-specific MEC. This will normalize the response and improve the reliability of your results.
Formulation shows signs of instability (e.g., phase separation, crystallization). Incompatible Ingredients: Excipients may not be compatible with this compound or each other.Review the formulation components. Ensure this compound is fully solubilized. Consider using a pre-neutralized polymer to enhance the physical stability of gels or emulsions.
Improper Storage: Exposure to extreme temperatures can affect formulation integrity.Store formulations as specified by stability studies, typically at controlled room temperature and protected from light.
Rapid, intense flushing beyond the application site. Degradation to Nicotinic Acid: The formulation may have degraded, releasing free nicotinic acid, which can be absorbed systemically.Perform a chemical analysis (e.g., HPLC) to check for degradation products. Prepare fresh formulations if stability is uncertain.
Systemic Absorption: The vehicle may be promoting rapid and excessive systemic absorption.Consider reformulating to provide more controlled release of the active ingredient.

Data Presentation: Concentration and Response

Table 1: Concentrations of Nicotinate Esters Used in Topical Studies
Nicotinate EsterConcentration RangeVehicle / SolventStudy FocusReference(s)
Methyl Nicotinate0.1 - 100 mmol/LAqueous SolutionMechanism of Erythema
Methyl Nicotinate10⁻³ - 10⁻¹ M (1 - 100 mmol/L)Not specifiedProstaglandin D2 Release
Methyl Nicotinate20 mmol/LNot specifiedReproducibility of Response
Methyl Nicotinate36.5 - 100 mMHydroalcoholic GelsEvaluation of Anti-inflammatories
Myristyl Nicotinate5%Hydrophilic OintmentSkin Barrier Impairment
Table 2: Typical Response Times for Methyl Nicotinate (20 mmol/L)
ParameterTimeObservationReference(s)
Response Plateau5 - 20 minutesA stable, maximal vasodilation response is observed.
Measurement Window12 - 25 minutesOptimal time frame for measuring erythema after challenge.

Experimental Protocols

Protocol 1: Induction and Measurement of Erythema Using this compound

Objective: To induce a controlled, localized erythema for the evaluation of skin response or the efficacy of anti-inflammatory agents.

Materials:

  • This compound formulation (concentration to be determined, e.g., starting with a range to find the MEC).

  • Vehicle control (placebo formulation without this compound).

  • Measurement device (e.g., Laser Speckle Contrast Imager, Diffuse Reflectance Spectrometer).

  • Skin marker and templates for application sites.

  • Micropipette or syringe for precise application volume.

Methodology:

  • Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (e.g., 22±2°C) for at least 20 minutes to ensure stable baseline skin perfusion.

  • Site Selection: Mark standardized application sites on the volar forearm. Avoid areas with visible veins, scars, or hair.

  • Baseline Measurement: Obtain at least 5 minutes of baseline readings of skin blood flow or erythema at each marked site.

  • Application: Apply a precise, standardized volume (e.g., 20-50 µL) of the this compound formulation and the vehicle control to the designated sites within the templates.

  • Post-Application Measurement: Immediately begin continuous measurement of the skin response.

  • Data Acquisition: Record data for at least 30-40 minutes post-application to capture the full response curve, including the peak and subsequent decline.

  • Data Analysis: Quantify the response by calculating parameters such as the Area Under the Curve (AUC) of the response-time profile, the maximum response (Eₘₐₓ), and the time to maximum response (Tₘₐₓ). Compare the response at the active site to the vehicle control site.

Protocol 2: Determination of Minimal Erythema Concentration (MEC)

Objective: To determine the lowest concentration of this compound that produces a uniform erythema for an individual subject.

Methodology:

  • Prepare Serial Dilutions: Prepare a range of this compound concentrations in the chosen vehicle (e.g., 5, 10, 15, 20, 30 mmol/L).

  • Acclimatization and Site Selection: Follow steps 1 and 2 from Protocol 1. Mark multiple adjacent sites for each concentration.

  • Application: Apply a standardized volume of each concentration to a separate, randomized site on the forearm.

  • Visual Assessment: At the expected time of peak response (e.g., 15-20 minutes post-application), visually assess the application sites.

  • MEC Determination: The MEC is defined as the lowest concentration that produces a complete, uniform, and well-demarcated erythema across the entire application area. This concentration should be used for that specific subject in subsequent experiments.

Visualizations

Signaling Pathway

G cluster_0 Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis / Dermis Stratum_Corneum->Epidermis Esterases Skin Esterases Epidermis->Esterases PN encounters Capillary Dermal Capillary Vasodilation Vasodilation & Increased Blood Flow (Erythema) Capillary->Vasodilation PN Topical Propyl Nicotinate (PN) PN->Stratum_Corneum Penetration NA Nicotinic Acid (NA) PGD2_Release Prostaglandin D2 (PGD2) Release NA->PGD2_Release Stimulates Esterases->NA Metabolism DP1_Receptor DP1 Receptor Activation PGD2_Release->DP1_Receptor PGD2 acts on DP1_Receptor->Capillary G start Start acclimate Subject Acclimatization (20 min) start->acclimate baseline Baseline Measurement (e.g., LSCI / DRS) acclimate->baseline application Apply this compound & Vehicle Control baseline->application measurement Continuous Post-Application Measurement (30-40 min) application->measurement analysis Data Analysis (AUC, Emax, Tmax) measurement->analysis end End analysis->end G start Problem: Inconsistent or No Erythema q1 Using a fixed concentration for all subjects? start->q1 s1 Solution: Determine and use individual MEC for each subject. q1->s1 Yes q2 Is the formulation stable and optimized for penetration? q1->q2 No s2 Solution: Check for degradation (HPLC). Consider penetration enhancers or alternative vehicles. q2->s2 No q3 Is the application site standardized? q2->q3 Yes s3 Solution: Use a consistent anatomical location (e.g., volar forearm) for all experiments. q3->s3 No

References

Troubleshooting Propyl nicotinate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl nicotinate, focusing on its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency. What is the most likely cause?

A1: The most common reason for loss of potency of this compound in aqueous solutions is hydrolysis. This compound is an ester that can react with water (hydrolyze) to form nicotinic acid and propanol. This reaction is a primary degradation pathway for nicotinic acid esters.[1][2][3]

Q2: What factors influence the rate of this compound degradation in my experiments?

A2: Several factors can accelerate the degradation of this compound in aqueous solutions. The most significant are:

  • pH: The hydrolysis of this compound is subject to both acid and base catalysis.[1] This means that the degradation rate is slowest in the neutral pH range and increases significantly in acidic or alkaline conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Buffer Composition: The type and concentration of buffer components can influence the rate of hydrolysis.[1]

Q3: How can I monitor the degradation of my this compound solution?

A3: The most effective way to monitor the degradation of this compound is by using High-Performance Liquid Chromatography (HPLC). An HPLC method can separate and quantify both the intact this compound and its primary degradation product, nicotinic acid. This allows for a precise determination of the stability of your solution over time.

Q4: Are there any visual indicators of this compound degradation?

A4: While there may not be distinct visual cues like color change, a significant change in the pH of an unbuffered or weakly buffered solution could indicate hydrolysis, as the formation of nicotinic acid will decrease the pH. However, analytical methods like HPLC are necessary for accurate assessment.

Q5: What is the expected shelf-life of a this compound aqueous solution?

A5: The shelf-life is highly dependent on the storage conditions, particularly pH and temperature. For instance, a study on methyl nicotinate, a similar compound, showed a degradation rate of approximately 0.5% per year when stored at 4°C. However, at elevated temperatures and non-neutral pH, the degradation can be much faster. Stability studies are essential to determine the shelf-life under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
  • Possible Cause 1: Inappropriate pH of the Aqueous Solution.

    • Troubleshooting Step: Measure the pH of your solution. If it is acidic or alkaline, the hydrolysis of this compound is likely accelerated.

    • Recommendation: Adjust the pH of your solution to a neutral range (approximately pH 6-7) using a suitable buffer system. Conduct pilot stability studies to identify the optimal pH for your application.

  • Possible Cause 2: High Storage or Experimental Temperature.

    • Troubleshooting Step: Review your storage and experimental temperatures.

    • Recommendation: Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C) when not in use. If your experiment requires higher temperatures, be aware of the potential for accelerated degradation and account for it in your experimental design.

  • Possible Cause 3: Buffer-Catalyzed Hydrolysis.

    • Troubleshooting Step: Identify the buffer system you are using. Some buffer species can actively participate in the hydrolysis reaction.

    • Recommendation: If you suspect buffer catalysis, consider switching to a different buffer system. For example, phosphate or citrate buffers are commonly used. It is advisable to perform a compatibility study with different buffers to find the one that minimizes degradation.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound Over the Course of the Experiment.

    • Troubleshooting Step: Analyze samples at different time points throughout your experiment to determine if the concentration of this compound is decreasing.

    • Recommendation: Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions and factor that into your data analysis.

Data on Stability of Nicotinic Acid Esters

While specific quantitative data for this compound is limited in the public domain, the following tables summarize stability data for structurally similar nicotinic acid esters, which can provide insights into the expected behavior of this compound.

Table 1: Effect of pH on the Hydrolysis of Benzyl Nicotinate at 50°C

pHApparent First-Order Rate Constant (k_obs) (min⁻¹)
2.0 - 3.0No degradation observed
7.4Data not provided, but degradation occurred
9.04Data not provided, but degradation occurred
> 9.04Rate increases with increasing pH

Data adapted from a study on benzyl nicotinate, which demonstrated hydroxide ion-catalyzed degradation.

Table 2: Degradation of Methyl Nicotinate in Aqueous Solution at 4°C

Storage Time (days)Approximate Degradation to Nicotinic Acid (%)
365~0.5%
730~1.0%
1095~1.5%

Data extrapolated from a study on methyl nicotinate, indicating excellent stability at refrigerated temperatures.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Nicotinic Acid

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required for specific instrumentation and applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other suitable acid for pH adjustment.

    • This compound reference standard.

    • Nicotinic acid reference standard.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer). A common starting point is a gradient elution to ensure separation of the more polar nicotinic acid from the less polar this compound.

    • Adjust the pH of the aqueous component to the desired level (e.g., pH 3) with phosphoric acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and nicotinic acid in a suitable solvent (e.g., acetonitrile or mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Dilute the aqueous this compound samples to be analyzed with the mobile phase to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 261 nm (the absorbance maximum for the pyridine ring).

    • Gradient Elution (Example):

      • 0-2 min: 10% Acetonitrile

      • 2-10 min: Ramp to 90% Acetonitrile

      • 10-12 min: Hold at 90% Acetonitrile

      • 12-14 min: Return to 10% Acetonitrile

      • 14-20 min: Re-equilibration at 10% Acetonitrile

  • Data Analysis:

    • Identify the peaks for nicotinic acid and this compound based on the retention times of the standards.

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the amount of this compound and nicotinic acid in the samples using the calibration curve.

Diagrams

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products Propyl_Nicotinate This compound Transition_State Tetrahedral Intermediate Propyl_Nicotinate->Transition_State + H₂O (Acid/Base Catalysis) Water Water (H₂O) Water->Transition_State Nicotinic_Acid Nicotinic Acid Transition_State->Nicotinic_Acid Propanol Propanol Transition_State->Propanol Products Products

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound in aqueous solution B Incubate under specific conditions (pH, Temp) A->B C Withdraw aliquots at defined time points (t=0, t=1, t=2...) B->C D Dilute sample C->D E Inject into HPLC D->E F Quantify this compound and Nicotinic acid E->F G Plot concentration vs. time F->G H Determine degradation rate G->H

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Enhancing Transdermal Delivery of Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the transdermal delivery of Propyl nicotinate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of developing and evaluating transdermal formulations of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Skin Permeation Poor solubility of this compound in the vehicle; Suboptimal formulation; High barrier function of the skin model.- Optimize the vehicle to improve the solubility of this compound.- Incorporate chemical penetration enhancers (e.g., fatty acids, terpenes).[1]- Consider physical enhancement techniques like iontophoresis or microneedles.[2]- Ensure the integrity of the skin membrane used in in vitro studies is not compromised.
High Inter-replicate Variability in Permeation Studies Inconsistent skin samples (thickness, source); Improper sealing of Franz diffusion cells; Air bubbles under the skin membrane; Inconsistent dosing.- Use skin from the same donor and anatomical site where possible.- Ensure a complete seal between the donor and receptor chambers.- Carefully remove any air bubbles between the skin and the receptor medium.[3][4]- Apply a consistent and uniform dose of the formulation to the skin surface.
Skin Irritation or Erythema in in vivo Models High concentration of this compound or penetration enhancers; this compound-induced vasodilation mediated by prostaglandins.- Reduce the concentration of this compound or the penetration enhancer.- Co-formulate with anti-irritants.- The erythema is a known pharmacological effect of nicotinates and may be unavoidable to some extent.
Formulation Instability (e.g., crystallization, phase separation) Supersaturation of this compound in the formulation; Incompatibility of excipients.- Conduct long-term stability studies at various temperatures.- Incorporate crystallization inhibitors.- Screen for compatible excipients during pre-formulation studies.
Analytical Method Issues (e.g., peak tailing, poor sensitivity in HPLC) Suboptimal mobile phase composition; Inappropriate column selection; Interference from formulation excipients or skin components.- Optimize the mobile phase pH and organic solvent ratio.- Select a suitable HPLC column (e.g., C18) and detector (UV is common).- Perform thorough method validation, including specificity, linearity, accuracy, and precision.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chemical enhancers for improving the transdermal delivery of this compound?

A1: While specific data for this compound is limited, studies on other nicotinic acid esters and lipophilic compounds suggest that fatty acids (e.g., oleic acid), terpenes (e.g., limonene, menthol), and pyrrolidones can be effective. The choice of enhancer should be based on the overall formulation and its compatibility with this compound.

Q2: What is the primary mechanism by which this compound penetrates the stratum corneum?

A2: As a lipophilic molecule, this compound is expected to primarily partition into and diffuse through the lipid-rich intercellular matrix of the stratum corneum. The efficiency of this process is influenced by its partition coefficient and the fluidity of the stratum corneum lipids.

Q3: How does the lipophilicity of nicotinic acid esters affect their skin permeation?

A3: Generally, an increase in lipophilicity enhances permeation across the epidermis, which is the primary barrier for many nicotinic acid derivatives. However, excessive lipophilicity can lead to high retention within the stratum corneum, hindering delivery to the deeper dermal layers.

Q4: What causes the redness (erythema) observed after topical application of this compound?

A4: The erythema is a result of vasodilation in the dermal microvasculature. This is primarily mediated by the release of prostaglandin D2 (PGD2) from cells within the skin in response to the nicotinate.

Q5: Can I use artificial membranes for in vitro testing of this compound permeation?

A5: Artificial membranes like Strat-M® can be useful for initial formulation screening due to their lower variability compared to biological skin. However, for final formulation validation, human or porcine skin is considered the gold standard as it more accurately reflects the biological barrier.

Data on Transdermal Permeation of Nicotinic Acid Esters

The following tables summarize in vitro skin permeation data for nicotinic acid esters, which can serve as a reference for this compound studies.

Table 1: Permeation of Nicotinic Acid Esters Through Human Epidermis

CompoundVehicleFlux (µg/cm²/h)Permeability Coefficient (cm/h x 10³)
Methyl NicotinateAqueous Solution1.5 ± 0.30.15
Hexyl NicotinateAqueous Solution10.2 ± 2.11.02
Nicotinic AcidAqueous Solution0.1 ± 0.020.01

Data extrapolated from studies on various nicotinic acid derivatives. Actual values for this compound may vary.

Table 2: Effect of Enhancers on Nicotine Permeation (as a model compound)

Enhancer (in Propylene Glycol)Flux (µg/cm²/h)Enhancement Ratio
Control (Propylene Glycol)5.81.0
Oleic Acid (5%)25.44.4
Limonene (10%)31.95.5
Menthol (10%)28.74.9

Data based on nicotine permeation studies and are illustrative for formulating this compound.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the transdermal permeation of this compound from a topical formulation.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • This compound formulation

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)

  • HPLC system with a UV detector

  • Water bath with circulator

  • Stir bars and magnetic stirrer

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Carefully remove any subcutaneous fat.

  • Equilibrate the skin in phosphate-buffered saline for 30 minutes before mounting.

3. Franz Diffusion Cell Setup:

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a stir bar in the receptor compartment and place the cells in the stirring block.

  • Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

5. Sample Analysis:

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (Tlag).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a starting point for developing a validated HPLC method for quantifying this compound in receptor solutions.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at approximately 261 nm

  • Column Temperature: 25°C

2. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution with the receptor solution to cover the expected concentration range.

3. Method Validation:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration to establish the linearity and determine the correlation coefficient (r² > 0.999).

  • Specificity: Inject a blank receptor solution to ensure no interfering peaks at the retention time of this compound.

  • Accuracy and Precision: Determine the accuracy (as % recovery) and precision (as % RSD) by analyzing quality control samples at low, medium, and high concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation Formulation Preparation franz_setup Franz Cell Setup formulation->franz_setup skin_prep Skin Membrane Preparation skin_prep->franz_setup dosing Dosing of Formulation franz_setup->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Permeability) hplc->data_analysis

Caption: Workflow for In Vitro Skin Permeation Studies.

signaling_pathway propyl_nicotinate This compound (Topical Application) skin_penetration Skin Penetration (Stratum Corneum) propyl_nicotinate->skin_penetration skin_cells Skin Cells (e.g., Langerhans cells, Keratinocytes) skin_penetration->skin_cells arachidonic_acid Arachidonic Acid Release skin_cells->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox pgd2 Prostaglandin D2 (PGD2) Synthesis cox->pgd2 vasodilation Vasodilation (Erythema/Flushing) pgd2->vasodilation

References

Technical Support Center: Overcoming Poor Solubility of Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Propyl Nicotinate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the propyl ester of nicotinic acid (niacin or vitamin B3).[1] Its ester structure makes it more lipophilic than nicotinic acid, which often leads to poor solubility in aqueous solutions commonly used in biological experiments. This can be a significant hurdle for in vitro and in vivo studies, affecting drug delivery, bioavailability, and the accuracy of experimental results.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Below is a summary of available data.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
log10(Water Solubility in mol/L) -2.32 (Calculated)[2]
Octanol/Water Partition Coefficient (logP) 1.648 (Calculated)[2]
Boiling Point 235 °C

Note: Some values are calculated and should be used as a guide.

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Modification of Crystal Habit: Using amorphous forms or creating co-crystals can increase solubility.

    • Drug Dispersion in Carriers: Techniques like solid dispersions and eutectic mixtures can enhance solubility.

  • Chemical Modifications:

    • Use of Co-solvents: A water-miscible solvent in which the compound is highly soluble can be added to the aqueous vehicle.

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly improve aqueous solubility.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered when working with this compound.

Problem 1: this compound precipitates out of my aqueous buffer during my experiment.

Possible Cause: The concentration of this compound exceeds its solubility limit in your aqueous buffer. The low aqueous solubility is predicted by its calculated log10(Water Solubility) of -2.32 mol/L.

Solutions:

  • Decrease the Final Concentration: If your experimental design allows, lowering the final concentration of this compound might be the simplest solution.

  • Use a Co-solvent: Prepare a stock solution of this compound in a water-miscible organic solvent and then dilute it into your aqueous buffer.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or Ethanol. Nicotinic acid, a related compound, shows significantly higher solubility in DMSO and ethanol compared to water.

    • Workflow:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

      • Just before the experiment, perform serial dilutions in your aqueous buffer to the final desired concentration.

      • Important: Ensure the final concentration of the organic solvent in your experimental system is low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of the co-solvent.

  • Employ Surfactants: Non-ionic surfactants can be used to create a micellar solution that enhances the solubility of this compound.

    • Recommended Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) or Pluronics® (e.g., Pluronic® F-68).

    • Workflow:

      • Prepare a stock solution of the surfactant in your aqueous buffer.

      • Add the this compound to the surfactant solution and mix thoroughly (vortexing, sonication may be required) to facilitate micellar encapsulation.

      • Allow the solution to equilibrate before use.

Problem 2: I am observing low bioavailability or inconsistent results in my cell-based assays.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This is a highly effective method for increasing the aqueous solubility and bioavailability of poorly soluble compounds.

    • Recommended Cyclodextrins: β-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Workflow:

      • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD).

      • Add this compound to the cyclodextrin solution.

      • Stir or sonicate the mixture until the this compound is fully dissolved, indicating the formation of the inclusion complex.

      • This solution can then be sterile-filtered and used in cell culture experiments.

  • Formulation as a Lipid-Based Emulsion: For in vivo studies or certain in vitro models, formulating this compound in a lipid-based emulsion can improve its delivery and absorption.

    • Components: A typical emulsion would consist of an oil phase (e.g., soybean oil, medium-chain triglycerides), an aqueous phase, and an emulsifying agent (e.g., lecithin).

    • Procedure: this compound would be dissolved in the oil phase, which is then emulsified with the aqueous phase using a high-shear homogenizer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 165.19 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1.65 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C.

For Use in Experiments:

  • Thaw the stock solution at room temperature.

  • Perform serial dilutions in your experimental buffer to achieve the desired final concentration.

  • Ensure the final DMSO concentration is below the tolerance level of your experimental system.

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details the preparation of a 1 mM aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound (MW: 165.19 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of buffer).

  • Weigh out 16.52 mg of this compound.

  • While stirring the HP-β-CD solution, slowly add the this compound powder.

  • Continue stirring at room temperature for 1-2 hours, or until the this compound is completely dissolved. The solution should be clear.

  • The resulting solution is a 1 mM stock of this compound complexed with HP-β-CD, which can be further diluted in aqueous buffers.

  • For cell culture applications, sterile-filter the final solution through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (in DMSO) dissolve->stock dilute Serial Dilution in Aqueous Buffer stock->dilute final Final Working Solution (<0.1% DMSO) dilute->final control Vehicle Control (Buffer + DMSO) dilute->control

Caption: Workflow for preparing and using a co-solvent stock solution.

decision_tree start This compound Precipitation? cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Yes check_solvent_conc Is final solvent concentration acceptable? cosolvent->check_solvent_conc surfactant Use Surfactant (e.g., Tween 80) check_surfactant_effect Does surfactant interfere with assay? surfactant->check_surfactant_effect cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_cd_effect Does cyclodextrin interfere with assay? cyclodextrin->check_cd_effect check_solvent_conc->surfactant No success Proceed with Experiment check_solvent_conc->success Yes check_surfactant_effect->cyclodextrin Yes check_surfactant_effect->success No check_cd_effect->success No failure Re-evaluate Solubilization Strategy check_cd_effect->failure Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Propyl nicotinate degradation products and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propyl Nicotinate degradation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound under typical stress conditions?

A1: Based on studies of similar nicotinate esters like benzyl and myristyl nicotinate, the primary degradation pathway for this compound is expected to be hydrolysis of the ester bond.[1][2][3] This results in the formation of nicotinic acid and propanol. Under oxidative, photolytic, or extreme thermal stress, other degradation products may form, though specific products for this compound are not extensively documented in the literature. Forced degradation studies are crucial to identify these potential degradants.[4][5]

Q2: I am not seeing any degradation of this compound under acidic conditions. Is this normal?

A2: Yes, this is a plausible outcome. Studies on the analogous compound, benzyl nicotinate, showed no degradation at pH 2.0-3.0. Nicotinate esters are generally more susceptible to base-catalyzed hydrolysis. If your experimental goal is to induce degradation, consider using stronger acidic conditions (e.g., higher concentration of acid or higher temperature) or focusing on neutral to basic pH conditions.

Q3: My chromatogram shows a new peak eluting much earlier than this compound during a hydrolysis study. What could it be?

A3: An early-eluting peak in a reverse-phase HPLC system typically indicates a more polar compound. In a hydrolysis study of this compound, the most likely degradation product is nicotinic acid, which is significantly more polar than its propyl ester parent. A study on methyl nicotinate showed nicotinic acid having a much shorter retention time under similar conditions. To confirm its identity, you can compare its retention time with a nicotinic acid standard. Further characterization can be achieved using LC-MS/MS or NMR.

Q4: How can I confirm the structure of an unknown degradation product?

A4: A combination of hyphenated analytical techniques is the standard approach for structural elucidation of unknown impurities and degradation products.

  • LC-MS/MS: This technique is invaluable for determining the molecular weight of the degradant and obtaining fragmentation patterns, which provide clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the unknown compound.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for unambiguous structure elucidation. It provides detailed information about the chemical environment of atoms within the molecule. Isolation of the degradation product using techniques like preparative HPLC is often necessary to obtain a pure enough sample for NMR analysis.

Q5: Are there any special considerations for handling this compound during stability studies?

A5: While specific handling instructions for this compound are not detailed in the search results, general best practices for handling ester compounds prone to hydrolysis should be followed. This includes using anhydrous solvents when preparing stock solutions for non-hydrolytic studies, storing solutions at appropriate temperatures (e.g., refrigerated), and protecting them from light if photostability is not the object of the study.

Troubleshooting Guides

Issue 1: Inconsistent results in forced degradation studies.
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and concentration of stress agents (acid, base, oxidizing agent) across all experiments. Use calibrated equipment.
Secondary Degradation Degradation products themselves might be degrading further. Analyze samples at multiple time points to distinguish between primary and secondary degradation products.
Sample Preparation Variability Standardize all sample preparation steps, including dilution, neutralization, and solvent choice.
Issue 2: Poor separation between this compound and its degradation products in HPLC.
Possible Cause Troubleshooting Step
Inadequate Mobile Phase Modify the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution. Consider changing the pH of the aqueous phase; for example, a pH that ensures nicotinic acid is ionized will alter its retention time. A typical mobile phase for a similar compound consisted of methanol-water-acetic acid (50:50:1).
Wrong Column Chemistry If mobile phase optimization is insufficient, try a different column with alternative chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
Gradient Elution Needed If there is a large polarity difference between the parent drug and degradants, an isocratic method may not provide adequate separation. Develop a gradient elution method.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • Transfer an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of ~100 µg/mL.

    • Reflux the solution at 80°C for 5 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, and 5 hours).

    • Cool the samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Transfer an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final drug concentration of ~100 µg/mL.

    • Reflux the solution at 80°C for a shorter duration, as base hydrolysis is expected to be faster (e.g., 2 hours).

    • Withdraw samples at appropriate time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

    • Cool the samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution to water.

    • Reflux at 80°C for up to 5 hours, collecting samples at various time points.

    • Cool and dilute samples as needed for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary hydrolytic degradation product, nicotinic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of methanol and water containing 1% acetic acid (50:50 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 254 nm.

  • Analysis: Inject the prepared samples from the forced degradation study. Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.

Data Presentation

Table 1: Hydrolysis Rate Constants for Nicotinate Esters at 25°C (Estimated)

This table presents data for benzyl nicotinate as an analogue to provide context for expected this compound stability. The actual rates for this compound must be determined experimentally.

CompoundpHRate Constant (k)Half-life (t½)Reference
Benzyl Nicotinate7.400.0007 min⁻¹990 min
Benzyl Nicotinate9.040.0079 min⁻¹88 min

Visualizations

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., HCl, Heat) PN This compound Acid->PN Base Basic Hydrolysis (e.g., NaOH, Heat) Base->PN Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->PN Photo Photolytic Stress (UV/Vis Light) Photo->PN NA Nicotinic Acid Prop Propanol Other Other Oxidative/ Photolytic Products PN->NA Hydrolysis PN->Prop Hydrolysis PN->Other G cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification A Prepare Propyl Nicotinate Stock B Subject to Stress (Acid, Base, Heat, etc.) A->B C Sample at Timepoints, Neutralize & Dilute B->C D HPLC Separation (C18 Column) C->D Inject E UV/PDA Detection D->E F Collect Fractions (Prep-HPLC) E->F If unknown peak detected G LC-MS/MS & NMR Analysis F->G H Structure Elucidation G->H

References

Technical Support Center: Propyl Nicotinate Vasodilation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl nicotinate. Our aim is to address specific issues that may be encountered during experiments to enhance its vasodilatory effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced vasodilation?

A1: The primary mechanism of action for vasodilation induced by topical application of nicotinic acid esters, including this compound, is through the prostaglandin pathway.[1][2] this compound penetrates the skin and stimulates the release of prostaglandins, particularly prostaglandin D2 (PGD2), from skin cells.[2] PGD2 then acts on receptors on the vascular smooth muscle, leading to relaxation and vasodilation.[2]

Q2: Is the nitric oxide (NO) pathway involved in this compound-induced vasodilation?

A2: While the prostaglandin pathway is considered primary, some evidence suggests that related nicotinic acid compounds may also involve the nitric oxide (NO) pathway. However, direct evidence for this compound's significant reliance on the NO pathway for its vasodilatory effect is not well-established in the current literature.

Q3: Can the vasodilatory effect of this compound be enhanced?

A3: Yes, the vasodilatory effect of this compound can be enhanced through several strategies. These include optimizing the formulation with penetration enhancers to improve skin delivery, and potentially through co-administration with agents that act on synergistic signaling pathways, such as phosphodiesterase inhibitors or potassium channel openers.

Q4: What are common solvents and vehicles for preparing this compound formulations?

A4: this compound can be formulated in various vehicles for topical application. Common solvents and components include propylene glycol, ethanol, and various oil-in-water emulsion bases.[3] The choice of vehicle can significantly impact the stability and skin penetration of the active ingredient.

Q5: What is tachyphylaxis and does it occur with this compound?

A5: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While not extensively documented specifically for this compound, it is a known phenomenon for other vasodilators. If diminished effects are observed with repeated applications, tachyphylaxis should be considered as a potential cause.

Troubleshooting Guides

This section addresses common problems encountered during this compound vasodilation experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no vasodilatory response Poor skin penetration: The formulation may not be effectively delivering this compound through the stratum corneum.- Optimize Formulation: Incorporate penetration enhancers such as propylene glycol, oleic acid, or terpenes into your vehicle. - Check Vehicle pH: Ensure the pH of your formulation is optimal for both this compound stability and skin permeability. - Skin Preparation: Ensure the skin model (in vitro or in vivo) is properly prepared and hydrated.
Degradation of this compound: The active compound may have degraded in the formulation.- Freshly Prepare Solutions: Prepare formulations fresh before each experiment. - Storage Conditions: Store stock solutions and formulations under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation. - Stability Check: If using older batches, verify the concentration and purity using a suitable analytical method like HPLC.
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response.- Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration range.
High variability between experiments Differences in Skin Samples: For ex vivo or in vivo studies, variability in skin thickness, hydration, and origin can affect results.- Standardize Skin Source: Use skin samples from a consistent source and anatomical location. - Control Hydration: Ensure consistent hydration levels of the skin prior to and during the experiment. - Increase Sample Size: Use a sufficient number of replicates to account for biological variability.
Inconsistent Application Technique: Variation in the amount of formulation applied or the application area can lead to variability.- Standardize Application: Use a positive displacement pipette or a similar method to apply a precise volume of the formulation to a defined area.
Unexpected vasoconstriction Irritant Effect: At high concentrations, some formulation components or this compound itself may cause an irritant response leading to vasoconstriction.- Lower Concentration: Test a lower concentration of this compound. - Vehicle Control: Ensure that the vehicle alone does not cause vasoconstriction.
Rapid decline in vasodilation (Tachyphylaxis) Receptor Desensitization: Repeated application can lead to a reduced response.- Increase Time Between Doses: Allow for a sufficient washout period between applications. - Vary Application Site: If possible, use different application sites for repeated measurements.

Data Presentation

Table 1: Potential Chemical Penetration Enhancers for Topical this compound Formulations
Enhancer Class Examples Proposed Mechanism of Action
Sulfoxides Dimethyl sulfoxide (DMSO)Alters keratin conformation and interacts with intercellular lipids.
Fatty Acids Oleic AcidIncreases fluidity of stratum corneum lipids.
Alcohols & Glycols Ethanol, Propylene GlycolActs as a solvent and can increase the solubility of the drug in the stratum corneum.
Terpenes Limonene, EucalyptolDisrupts the lipid structure of the stratum corneum.
Pyrrolidones N-methyl-2-pyrrolidone (NMP)Acts as a solvent within the skin membrane to create a drug reservoir.
Surfactants Cationic, Anionic, Non-ionicInteract with and disrupt the ordered lipid structure of the stratum corneum.

Note: The efficacy of these enhancers should be experimentally verified for each specific this compound formulation.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the permeation of this compound through a skin membrane from different formulations.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C. Continuously stir the receptor fluid.

  • Sampling: At predetermined time points, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

In Vivo Vasodilation Assessment using Laser Doppler Flowmetry

Objective: To measure the change in skin blood flow in response to topical application of this compound.

Methodology:

  • Subject Acclimatization: Allow subjects to acclimatize to the room temperature for at least 20 minutes.

  • Baseline Measurement: Measure baseline skin blood flow at the application site (e.g., forearm) using a Laser Doppler Flowmetry probe.

  • Formulation Application: Apply a standardized amount of the this compound formulation to a defined area of the skin.

  • Continuous Measurement: Continuously record the blood flow for a specified period (e.g., 60 minutes).

  • Data Analysis: Express the change in blood flow as a percentage increase from the baseline. The area under the curve (AUC) can be calculated to represent the total vasodilatory response.

Visualizations

Vasodilation_Signaling_Pathway cluster_enhancement Enhancement Strategies cluster_main_pathway This compound Vasodilation Pathway Penetration_Enhancers Penetration Enhancers (e.g., Propylene Glycol, Oleic Acid) Skin_Penetration Skin Penetration Penetration_Enhancers->Skin_Penetration Improves Phosphodiesterase_Inhibitors Phosphodiesterase (PDE) Inhibitors Vasodilation Vasodilation Phosphodiesterase_Inhibitors->Vasodilation Potentiates (via cAMP/cGMP) Potassium_Channel_Openers Potassium Channel Openers Potassium_Channel_Openers->Vasodilation Potentiates (via Hyperpolarization) Propyl_Nicotinate This compound (Topical Application) Propyl_Nicotinate->Skin_Penetration Prostaglandin_Synthesis Stimulation of Prostaglandin Synthesis Skin_Penetration->Prostaglandin_Synthesis PGD2_Release PGD2 Release Prostaglandin_Synthesis->PGD2_Release PGD2_Receptor PGD2 Receptor Binding (on Smooth Muscle) PGD2_Release->PGD2_Receptor PGD2_Receptor->Vasodilation

Caption: this compound vasodilation pathway and potential enhancement strategies.

Experimental_Workflow_Vasodilation cluster_invitro In Vitro Skin Permeation cluster_invivo In Vivo Vasodilation Assessment Formulation_Prep_Invitro Prepare this compound Formulation Franz_Cell_Setup Set up Franz Diffusion Cell with Skin Membrane Formulation_Prep_Invitro->Franz_Cell_Setup Formulation_Application_Invitro Apply Formulation to Donor Compartment Franz_Cell_Setup->Formulation_Application_Invitro Sampling_Invitro Collect Samples from Receptor Compartment Formulation_Application_Invitro->Sampling_Invitro HPLC_Analysis Analyze Samples by HPLC Sampling_Invitro->HPLC_Analysis Data_Analysis_Invitro Calculate Flux and Permeability Coefficient HPLC_Analysis->Data_Analysis_Invitro Formulation_Prep_Invivo Prepare this compound Formulation Baseline_Measurement Measure Baseline Skin Blood Flow (LDF) Formulation_Prep_Invivo->Baseline_Measurement Formulation_Application_Invivo Apply Formulation to Skin Baseline_Measurement->Formulation_Application_Invivo Continuous_Monitoring Continuously Monitor Blood Flow Formulation_Application_Invivo->Continuous_Monitoring Data_Analysis_Invivo Calculate % Increase in Blood Flow & AUC Continuous_Monitoring->Data_Analysis_Invivo

Caption: Experimental workflows for in vitro and in vivo vasodilation studies.

Troubleshooting_Logic Start Inconsistent or No Vasodilatory Response Check_Formulation Is the formulation optimized for skin penetration? Start->Check_Formulation Optimize_Formulation Incorporate Penetration Enhancers Check_Formulation->Optimize_Formulation No Check_Stability Is the this compound stable in the formulation? Check_Formulation->Check_Stability Yes Optimize_Formulation->Check_Stability Prepare_Fresh Prepare Fresh Solutions and Store Properly Check_Stability->Prepare_Fresh No Check_Concentration Is the concentration appropriate? Check_Stability->Check_Concentration Yes Prepare_Fresh->Check_Concentration Dose_Response Perform a Dose-Response Study Check_Concentration->Dose_Response No Check_Methodology Is the experimental methodology consistent? Check_Concentration->Check_Methodology Yes Dose_Response->Check_Methodology Standardize_Protocol Standardize Skin Source and Application Technique Check_Methodology->Standardize_Protocol No Success Consistent Vasodilatory Response Achieved Check_Methodology->Success Yes Standardize_Protocol->Success

Caption: Troubleshooting logic for inconsistent vasodilatory response.

References

Minimizing side effects of Propyl nicotinate in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the research use of Propyl Nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the side effects of this compound in experimental settings. The information provided is curated from scientific literature and is intended for research purposes only.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound on the skin?

A1: this compound, like other nicotinic acid esters, acts as a topical vasodilator. Upon penetration into the skin, it is hydrolyzed to nicotinic acid. Nicotinic acid activates the G protein-coupled receptor GPR109A on epidermal Langerhans cells and keratinocytes. This activation leads to the synthesis and release of vasodilatory prostanoids, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which in turn cause local vasodilation and an increase in cutaneous blood flow. This manifests as erythema (redness) and a sensation of warmth.[1][2]

Q2: What are the most common side effects observed during experiments with this compound?

A2: The most common side effect is a localized, dose-dependent cutaneous reaction at the site of application. This includes:

  • Erythema (redness): Due to vasodilation and increased blood flow.[3][4]

  • Edema (swelling): Minor swelling may accompany the inflammatory response.[3]

  • Sensation of Warmth or Itching: Associated with the vascular changes.

  • Skin Irritation: Can range from mild to moderate depending on the concentration and individual sensitivity. In some rare cases, allergic contact dermatitis has been reported with nicotinic acid esters.

Q3: How can I minimize the flushing and irritation caused by this compound?

A3: Several strategies can be employed to mitigate these side effects:

  • Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired experimental outcome. A dose-response study is recommended to determine the minimal concentration that elicits the desired physiological effect.

  • Pre-treatment with Prostaglandin Synthesis Inhibitors: Administration of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin or ibuprofen prior to the application of nicotinates has been shown to significantly suppress the vasodilatory response.

  • Formulation Strategies: Incorporating this compound into advanced formulations such as microemulsions or cyclodextrin inclusion complexes may help to control its release and reduce direct contact with the epidermis, potentially lowering irritation.

  • Vehicle Selection: The choice of vehicle (e.g., ointment, gel, cream) can influence the penetration rate and, consequently, the intensity of the side effects.

Q4: How long do the side effects of topical this compound typically last?

A4: The vasodilatory effects of topical nicotinates are generally transient. The maximal response is often observed within 30 to 60 minutes of application, and the erythema typically subsides within 2 to 4 hours.

Troubleshooting Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
High variability in erythema response between subjects. Individual differences in skin sensitivity and penetration.Determine a minimal erythema concentration (MEC) for each subject or use a standardized, validated protocol for subject inclusion.
No discernible vasodilatory response. Concentration of this compound is too low. Improper application or vehicle.Increase the concentration of this compound incrementally. Ensure proper and consistent application technique. Re-evaluate the vehicle for optimal skin penetration.
Excessive skin irritation or prolonged erythema. Concentration of this compound is too high. Subject has sensitive skin.Reduce the concentration of this compound. Screen subjects for skin sensitivity prior to the experiment. Consider pre-treatment with an NSAID in your experimental design.
Inconsistent results in repeated experiments. Variations in environmental conditions (e.g., temperature, humidity). Inconsistent application volume or area.Standardize environmental conditions for all experiments. Use a template to ensure consistent application area and a calibrated pipette for volume.

Data Presentation

Table 1: Effect of Prostaglandin Synthesis Inhibitors on Methyl Nicotinate-Induced Vasodilation

Data extrapolated from studies on Methyl Nicotinate and is likely comparable for this compound.

Pre-treatment Agent Dosage Effect on Vasodilation Reference
Ibuprofen600 mg (oral)Significant suppression
Indomethacin50 mg (oral)Significant suppression
Aspirin975 mg (oral)Significant suppression

Table 2: Concentration-Dependent Erythema Response to Methyl Nicotinate

Data from studies on Methyl Nicotinate to illustrate the dose-response relationship. A similar relationship is expected for this compound, though the effective concentrations may differ.

Concentration (mmol/L) Observed Effect Reference
0.1Minimal to no erythema
1.0Noticeable erythema
10.0Pronounced erythema
20.0Reproducible, plateau response
100.0Strong erythema

Experimental Protocols

Protocol 1: Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)

This protocol is adapted from studies using Methyl Nicotinate and can be modified for this compound.

  • Subject Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20 minutes before measurements.

  • Baseline Measurement: Demarcate a test area on the volar forearm. Record baseline cutaneous blood flow for 5 minutes using an LDF probe.

  • Application of this compound: Apply a standardized volume (e.g., 50 µL) of the this compound solution or formulation to the test area.

  • Post-Application Measurement: Continuously record the LDF signal for at least 60 minutes to capture the peak response and subsequent decline in blood flow.

  • Data Analysis: Express the change in blood flow as a percentage increase from the baseline. The area under the curve (AUC) of the response over time can also be calculated to quantify the total vasodilatory effect.

Protocol 2: Quantification of Erythema using a Chromameter

  • Subject Acclimatization: As described in Protocol 1.

  • Baseline Measurement: Record the baseline skin color of the test area on the volar forearm using a chromameter. The a* value (redness) is the key parameter.

  • Application of this compound: Apply a standardized amount of the this compound formulation to the test area.

  • Post-Application Measurements: Take chromameter readings at regular intervals (e.g., every 10 minutes) for up to 2 hours.

  • Data Analysis: Calculate the change in the a* value (Δa) from baseline at each time point. The peak Δa and the area under the Δa* vs. time curve can be used to quantify the erythema.

Visualizations

Signaling_Pathway PN This compound (Topical Application) NA Nicotinic Acid (in skin) PN->NA Hydrolysis GPR109A GPR109A Receptor (on Langerhans cells & Keratinocytes) NA->GPR109A Binding & Activation PLC Phospholipase C Activation GPR109A->PLC COX COX-1 / COX-2 Activation PLC->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesis Vaso Vasodilation & Increased Blood Flow PGs->Vaso Induction Erythema Erythema & Warmth Vaso->Erythema

Caption: Signaling pathway of this compound-induced vasodilation in the skin.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Phase Acclimatize Subject Acclimatization (20-30 min) Baseline Baseline Measurement (LDF / Chromameter) Acclimatize->Baseline Apply Apply this compound (Standardized Dose) Baseline->Apply Monitor Continuous/Interval Measurements (60-120 min) Apply->Monitor Analyze Calculate Change from Baseline (ΔBlood Flow / Δa*) Monitor->Analyze

Caption: General workflow for assessing skin response to this compound.

Mitigation_Strategies PN_SE This compound Side Effects Dose Dose Optimization PN_SE->Dose NSAID NSAID Pre-treatment PN_SE->NSAID Formulation Advanced Formulation PN_SE->Formulation Reduced_SE Minimized Side Effects Dose->Reduced_SE NSAID->Reduced_SE Formulation->Reduced_SE

Caption: Logical relationship of strategies to minimize this compound side effects.

References

Propyl nicotinate formulation stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of propyl nicotinate formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a formulation?

A1: The most common degradation pathway for this compound is hydrolysis. This chemical reaction breaks the ester bond, yielding nicotinic acid and propanol. The rate of this hydrolysis is significantly influenced by the pH and temperature of the formulation. Both acidic and basic conditions can catalyze this degradation.

Q2: What are the recommended storage conditions for this compound and its formulations?

A2: To ensure long-term stability, pure this compound should be stored at or below -20°C in a dry, well-ventilated area, protected from light. For formulations, the optimal storage conditions will depend on the specific excipients used. However, as a general guideline, refrigeration (2-8°C) is often recommended to slow the rate of hydrolysis. It is crucial to keep containers tightly closed to prevent exposure to moisture and air.

Q3: How stable are nicotinate esters in aqueous solutions?

A3: The stability of nicotinate esters in aqueous solutions varies. For instance, a study on methyl nicotinate in an aqueous solution stored at 4°C showed a degradation rate to nicotinic acid of approximately 0.5% per year.[1] Another study on myristyl nicotinate formulations demonstrated stability for up to three years at room temperature, with less than 0.05% conversion to nicotinic acid. While specific data for this compound may vary, these findings suggest that under proper storage conditions (refrigeration, neutral pH), aqueous formulations can be relatively stable.

Q4: What are the signs of degradation in a this compound formulation?

A4: Signs of degradation can include a change in the physical appearance of the formulation, such as a color shift, the formation of a precipitate (nicotinic acid is less soluble than its ester form), or a change in viscosity. A decrease in the formulation's efficacy, such as a reduced vasodilatory response, can also indicate degradation. The most definitive way to assess degradation is through chemical analysis, typically using a stability-indicating HPLC method.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Crystallization in the Formulation 1. Hydrolysis: this compound has degraded to nicotinic acid, which may have lower solubility in the formulation base. 2. Temperature Fluctuation: The formulation was exposed to temperatures outside its stable range, causing a component to fall out of solution. Rapid cooling can sometimes induce crystallization.[2] 3. Solvent Evaporation: The container was not properly sealed, leading to solvent loss and an increase in the concentration of the active ingredient beyond its saturation point.1. Confirm the identity of the precipitate using analytical methods. If it is nicotinic acid, the formulation has degraded. 2. Review the storage conditions. Ensure the formulation is stored at the recommended temperature and avoid freeze-thaw cycles unless specified. 3. Always ensure containers are tightly sealed.
Change in Color or Odor 1. Oxidation: One or more components of the formulation may be susceptible to oxidation, which can be accelerated by exposure to light, heat, or certain metal ions. 2. Excipient Interaction: An interaction between this compound and an excipient could be occurring over time.1. Protect the formulation from light by using amber or opaque containers. Consider purging the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure. 2. Review the compatibility of all formulation ingredients.
Decreased Potency or Efficacy (e.g., reduced vasodilation) 1. Chemical Degradation: A significant portion of the this compound has likely degraded to nicotinic acid, which may have different penetration characteristics or a lower intrinsic activity in the specific formulation. 2. Physical Instability: Changes in the formulation's structure (e.g., emulsion separation) could affect drug release and skin penetration.1. Quantify the amount of this compound and nicotinic acid in the formulation using a validated stability-indicating HPLC method. A degradation of 5-20% is generally considered significant.[3] 2. Visually inspect the formulation for any signs of phase separation or non-homogeneity.
Inconsistent Results Between Batches 1. Manufacturing Process Variability: Differences in mixing speeds, heating/cooling rates, or the order of ingredient addition can impact the final formulation's stability and performance.[2] 2. Raw Material Variability: Variations in the quality or grade of excipients or the active pharmaceutical ingredient (API) can lead to batch-to-batch differences.1. Standardize all manufacturing process parameters and ensure they are tightly controlled. 2. Qualify all raw material suppliers and perform identity and purity testing on incoming materials.

Stability Data for Nicotinate Esters

Nicotinate Ester Conditions Observed Half-Life (t½) Degradation Rate
Myristyl Nicotinate Aqueous phosphate buffer, pH 9, 25°C (extrapolated from accelerated studies)466.5 daysNot specified
Methyl Nicotinate 1 M aqueous solution, 4°CNot specified~0.54% per year

Data for Myristyl Nicotinate from accelerated hydrolysis experiments.[4] Data for Methyl Nicotinate from a long-term stability study.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its primary degradant, nicotinic acid.

Objective: To quantify the concentration of this compound and nicotinic acid in a formulation to assess stability.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Nicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH 3.0)

  • Formulation samples

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A good starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 262 nm (nicotinic acid and its esters have a strong absorbance around this wavelength)

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and nicotinic acid in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve/extract it in a known volume of solvent. The sample may require centrifugation or filtration to remove insoluble excipients.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for nicotinic acid and this compound based on their retention times compared to the standards. Calculate the concentration of each compound in the sample using the calibration curve. The mass balance should be calculated to account for all the major components.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways. The goal is to achieve 5-20% degradation of the active ingredient.

Objective: To generate potential degradation products of this compound and confirm they can be separated from the parent compound by the HPLC method.

Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8-12 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample or solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a photostability chamber with a total illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/m².

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the this compound peak area. Ensure that the degradant peaks are well-resolved from the parent peak.

Visualizations

This compound Hydrolysis Pathway PropylNicotinate This compound NicotinicAcid Nicotinic Acid PropylNicotinate->NicotinicAcid H₂O (Hydrolysis) Catalyzed by H⁺ or OH⁻ Propanol Propanol PropylNicotinate->Propanol H₂O (Hydrolysis) Catalyzed by H⁺ or OH⁻

Caption: Chemical degradation of this compound via hydrolysis.

Troubleshooting Formulation Instability Start Instability Observed (e.g., Precipitate, Color Change) Physical Physical Change? (Precipitate, Separation) Start->Physical Chemical Chemical Change? (Color, Odor, pH Shift) Start->Chemical AnalyzePrecipitate Analyze Precipitate (e.g., HPLC, FTIR) Physical->AnalyzePrecipitate Yes CheckStorage Review Storage Conditions (Temp, Light, Container) Physical->CheckStorage HPLCAnalysis Perform Stability-Indicating HPLC Analysis Physical->HPLCAnalysis No Chemical->HPLCAnalysis Yes DegradationProduct Nicotinic Acid Detected? AnalyzePrecipitate->DegradationProduct Hydrolysis Conclusion: Hydrolysis Optimize pH, Reduce Water, Refrigerate DegradationProduct->Hydrolysis Yes Solubility Conclusion: Solubility Issue Reformulate or Adjust Storage Temp DegradationProduct->Solubility No DegradationDetected Degradation Products Found? HPLCAnalysis->DegradationDetected Oxidation Conclusion: Oxidation Add Antioxidant, Use Inert Gas DegradationDetected->Oxidation Yes NoDegradation Conclusion: Excipient Interaction Review Ingredient Compatibility DegradationDetected->NoDegradation No

Caption: A workflow for troubleshooting this compound formulation instability.

Nicotinic Acid-Induced Vasodilation Pathway cluster_skin Skin Cell (e.g., Langerhans Cell) cluster_vessel Dermal Blood Vessel NicotinicAcid Nicotinic Acid (Degradation Product) GPR109A GPR109A Receptor NicotinicAcid->GPR109A PLC Phospholipase C Activation GPR109A->PLC ArachidonicAcid Arachidonic Acid Release PLC->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGD₂, PGE₂) COX->Prostaglandins DP1_EP_Receptors DP1/EP Receptors on Smooth Muscle Prostaglandins->DP1_EP_Receptors Vasodilation Vasodilation (Flushing) DP1_EP_Receptors->Vasodilation

Caption: Signaling pathway of nicotinic acid-induced vasodilation.

References

Adjusting pH for optimal Propyl nicotinate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Propyl nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a prodrug of nicotinic acid.[1] Its primary activity is dependent on its hydrolysis to nicotinic acid and propanol, a reaction catalyzed by esterase enzymes present in the skin.[1][2] The released nicotinic acid then acts on the G protein-coupled receptor GPR109A, leading to downstream cellular responses.[3][4] The topical application of nicotinic acid esters, like this compound, can induce localized vasodilation, which is thought to be mediated by the release of prostaglandins such as prostaglandin D2.

Q2: What is the optimal pH for the storage and formulation of this compound?

A2: For topical formulations, a pH range of 4.0 to 6.0 is generally recommended to align with the natural pH of the skin, which helps in maintaining the skin barrier function. Studies on similar nicotinic acid esters, such as benzyl nicotinate, have shown that they are more stable against hydrolysis at acidic pH values (e.g., pH 2.0-3.0). Conversely, hydrolysis rates increase at neutral to alkaline pH. Therefore, for optimal stability in an aqueous-based formulation, a slightly acidic pH is advisable.

Q3: How does pH affect the activity of this compound?

A3: The "activity" of this compound is primarily its conversion to nicotinic acid by esterases. The optimal pH for this activity is dependent on the specific esterase enzyme responsible for the hydrolysis. While data specific to this compound is limited, esterase activity is known to be highly pH-dependent. For example, one study on a recombinant esterase showed an optimal pH of 6.5. It is crucial to determine the optimal pH for the specific experimental system being used, as deviations can significantly alter the rate of nicotinic acid release.

Q4: What are some common solvents for this compound in experimental setups?

A4: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For topical formulations, propylene glycol is often used as a solvent or cosolvent. It is important to consider the miscibility of the chosen solvent with the aqueous buffer systems used in activity assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed activity of this compound Suboptimal pH of the assay buffer: Esterase activity is highly sensitive to pH. An incorrect buffer pH can lead to reduced or no enzymatic activity.Determine the optimal pH for the esterase in your system by performing the assay across a range of pH values (e.g., pH 4.0 to 9.0).
Degraded this compound stock: this compound can hydrolyze over time, especially if stored improperly or in a non-optimal pH solution.Use fresh samples or ensure proper storage conditions (typically ≤ -20°C in a dry state). Prepare fresh stock solutions for each experiment.
Inactive esterase enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.Use a fresh aliquot of the enzyme. Always store enzymes at their recommended temperature and avoid repeated freezing and thawing.
Inconsistent or variable results between experiments Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes. Inconsistent temperatures can lead to variable reaction rates.Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Inaccurate pipetting: Small errors in pipetting volumes of the enzyme or substrate can lead to significant variations in results.Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting errors.
Buffer composition: Certain buffer species or additives (e.g., EDTA, SDS) can interfere with the assay.Check the compatibility of all buffer components with your esterase assay. If possible, use a buffer system known to be compatible.
High background signal in control wells (no enzyme) Spontaneous hydrolysis of this compound: At neutral to alkaline pH, this compound may undergo spontaneous, non-enzymatic hydrolysis.Run a no-enzyme control at each pH value being tested to measure the rate of spontaneous hydrolysis. Subtract this background rate from the enzymatic rate. Consider performing the assay at a pH where spontaneous hydrolysis is minimal.
Contaminated reagents: Reagents may be contaminated with esterases or other interfering substances.Use fresh, high-purity reagents. Filter-sterilize buffers if microbial contamination is suspected.

Experimental Protocol: Determining the Optimal pH for this compound Hydrolysis

This protocol outlines a general method for determining the optimal pH for the enzymatic hydrolysis of this compound using a spectrophotometric assay that detects the formation of nicotinic acid.

1. Reagent Preparation:

  • This compound stock solution: Prepare a 100 mM stock solution of this compound in DMSO.
  • Buffer solutions: Prepare a series of 100 mM buffers with different pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and borate buffer for pH 8.0-9.0).
  • Esterase solution: Prepare a working solution of the esterase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) at a concentration that yields a linear reaction rate. Keep on ice.

2. Assay Procedure:

  • Set up a 96-well UV-transparent microplate.
  • In triplicate for each pH value, add the following to the wells:
  • 180 µL of the appropriate buffer solution.
  • 10 µL of the esterase solution (for test wells) or 10 µL of the enzyme buffer (for no-enzyme control wells).
  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding 10 µL of the this compound stock solution to each well.
  • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the formation of nicotinic acid (approximately 262 nm). Take readings every minute for 30-60 minutes.

3. Data Analysis:

  • For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
  • Subtract the rate of the no-enzyme control from the rate of the corresponding test well to obtain the net enzymatic rate.
  • Plot the net enzymatic rate as a function of pH to determine the optimal pH for this compound hydrolysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Propyl_nicotinate This compound (Prodrug) Esterase Esterase Propyl_nicotinate->Esterase Hydrolysis Nicotinic_acid Nicotinic Acid (Active Drug) Esterase->Nicotinic_acid GPR109A GPR109A Receptor Nicotinic_acid->GPR109A Binds to Downstream_effects Downstream Cellular Effects (e.g., Prostaglandin Release) GPR109A->Downstream_effects

Caption: Signaling pathway of this compound activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound Stock - Buffers (Varying pH) - Esterase Solution Setup Set up 96-well plate (Test & Control Wells) Reagents->Setup Incubate Add Buffer & Enzyme Pre-incubate at 37°C Setup->Incubate Initiate Add this compound to start reaction Incubate->Initiate Monitor Monitor Absorbance Change (Kinetic Reading) Initiate->Monitor Calculate Calculate Initial Reaction Rates (V₀) Monitor->Calculate Plot Plot Rate vs. pH Calculate->Plot Determine Determine Optimal pH Plot->Determine

Caption: Workflow for determining the optimal pH for this compound activity.

References

Propyl Nicotinate Vehicle Selection for Topical Application: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working on the topical application of propyl nicotinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate vehicle selection and formulation development.

Physicochemical Properties of this compound

A clear understanding of this compound's physicochemical properties is fundamental to selecting an appropriate vehicle.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂Chem-Impex[1]
Molecular Weight 165.19 g/mol Chem-Impex[1]
CAS Number 7681-15-4Chem-Impex[1]
Appearance SolidChem-Impex[1]
Boiling Point 235 °CChem-Impex[1]
Density 1.075 g/cm³Chem-Impex
Predicted XlogP 1.9PubChem

Troubleshooting and FAQs

This section addresses common challenges encountered during the formulation and testing of this compound topical preparations.

Question: My this compound formulation is showing signs of precipitation. What could be the cause and how can I fix it?

Answer: Precipitation of this compound can occur due to several factors:

  • Poor Solubility: The concentration of this compound may exceed its solubility in the chosen vehicle.

  • Solution to Poor Solubility:

    • Vehicle Optimization: Experiment with co-solvents. Propylene glycol and ethanol are common solvents in topical formulations and are miscible with water. Systematically varying the ratios of these solvents can significantly enhance the solubility of this compound.

    • Solubility Studies: Conduct formal solubility studies to determine the saturation solubility of this compound in your vehicle system. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage can lead to precipitation.

  • Solution to Temperature Effects:

    • Storage Conditions: Ensure formulations are stored at a controlled room temperature.

    • Formulation Robustness: Test the physical stability of your formulation across a relevant temperature range (e.g., 4°C, 25°C, 40°C).

Question: I am observing poor skin penetration of this compound in my in vitro studies. What strategies can I employ to enhance its permeation?

Answer: Enhancing skin penetration is a common challenge in topical drug delivery. Consider the following approaches:

  • Vehicle Composition: The vehicle plays a critical role in drug partitioning into the skin.

    • Penetration Enhancers: Incorporate chemical penetration enhancers into your formulation. Propylene glycol is a widely used penetration enhancer that can increase drug partitioning into the skin.

  • In Vitro Permeation Testing (IVPT): Systematically evaluate the impact of different vehicles and enhancers on this compound permeation using Franz diffusion cells. A detailed protocol for IVPT is provided below.

Question: How can I assess the stability of this compound in my topical formulation?

Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

  • Method Development: Develop and validate an HPLC method that can separate this compound from its potential degradation products (e.g., nicotinic acid).

  • Forced Degradation Studies: Subject your formulation to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirm that your analytical method can detect them.

  • Stability Protocol: Store your formulation under controlled temperature and humidity conditions (e.g., as per ICH guidelines) and analyze samples at specified time points using your validated HPLC method. A general protocol for stability testing is outlined in the "Experimental Protocols" section.

Experimental Protocols

Solubility Assessment of this compound

Objective: To determine the saturation solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • Selected vehicles (e.g., propylene glycol, ethanol, water, and various co-solvent mixtures)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of this compound to a known volume of the selected vehicle in a vial.

  • Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect for the presence of undissolved solid material.

  • Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/mL or g/100g .

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from different topical formulations across a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • This compound formulation

  • Syringes and needles for sampling

  • Water bath with circulator

  • Magnetic stir bars

  • HPLC system for quantification

Methodology:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32°C ± 1°C using a circulating water bath to mimic skin surface temperature.

  • Equilibrate the skin for approximately 30 minutes.

  • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Stability-Indicating HPLC Method Development and Validation

Objective: To develop and validate an HPLC method for the quantification of this compound in topical formulations and to assess its stability.

General Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound (a starting point would be around 260 nm, similar to other nicotinates).

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and formulation excipients. This is typically achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking the formulation with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance when small, deliberate variations are made to the chromatographic parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

Experimental Workflow for Vehicle Selection

G A Define Formulation Goals (e.g., desired concentration, application site) B Physicochemical Characterization of this compound (Solubility, LogP) A->B C Initial Vehicle Screening (Propylene Glycol, Ethanol, Water, Co-solvents) B->C D Solubility Studies (Determine saturation solubility in selected vehicles) C->D E Formulation Preparation (Prepare stable formulations based on solubility data) D->E F In Vitro Permeation Testing (IVPT) (Using Franz Diffusion Cells) E->F G Data Analysis (Calculate Flux, Permeability Coefficient) F->G G->C Iterate if permeation is poor H Lead Formulation Selection (Based on permeation and stability) G->H I Stability Studies (Using validated HPLC method) H->I I->E Reformulate if unstable

Caption: Workflow for this compound Topical Vehicle Selection.

Proposed Signaling Pathway for this compound-Induced Vasodilation

The topical application of nicotinic acid esters is known to cause vasodilation, a localized reddening of the skin. This effect is primarily mediated by the release of prostaglandins. This compound is expected to follow a similar mechanism of action.

G cluster_skin Skin Layers cluster_cellular Cellular Mechanism cluster_physiological Physiological Response PN This compound (Topical Application) SC Stratum Corneum PN->SC VE Viable Epidermis SC->VE DE Dermis VE->DE LC Langerhans Cells / Keratinocytes DE->LC GPR109A HCA₂ Receptor (GPR109A) PLA2 Phospholipase A₂ Activation GPR109A->PLA2 AA Arachidonic Acid Release PLA2->AA COX Cyclooxygenase (COX) Enzymes AA->COX PGs Prostaglandins (PGD₂, PGE₂) Synthesis COX->PGs SMC Vascular Smooth Muscle Cells PGs->SMC PG_Receptor Prostaglandin Receptors (DP/EP) Relaxation Relaxation PG_Receptor->Relaxation Vasodilation Vasodilation (Increased Blood Flow) Relaxation->Vasodilation

Caption: Proposed Prostaglandin-Mediated Vasodilation Pathway.

References

Validation & Comparative

A Comparative Guide to Propyl Nicotinate and Methyl Nicotinate in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propyl nicotinate and methyl nicotinate for use in vasodilation assays. The information presented herein is supported by experimental data to aid in the selection of the appropriate agent for your research needs.

Introduction

Methyl nicotinate and this compound are alkyl esters of nicotinic acid that induce localized vasodilation upon topical application, making them valuable tools in the study of cutaneous microcirculation. Their primary mechanism of action involves penetration through the stratum corneum and subsequent hydrolysis to nicotinic acid in the viable epidermis and dermis. This triggers a cascade of events leading to the relaxation of vascular smooth muscle and an increase in blood flow, observable as erythema (redness) of the skin. The intensity and duration of this effect are influenced by the physicochemical properties of the specific ester, primarily its lipophilicity, which governs its rate of skin penetration.

Quantitative Comparison of Vasodilatory Effects

Direct comparative quantitative data for this compound is limited in the currently available literature. However, studies on a homologous series of alkyl nicotinates (methyl, ethyl, hexyl) allow for an informed estimation of its activity relative to methyl nicotinate. The vasodilatory response is intrinsically linked to the percutaneous absorption of the compound.

ParameterMethyl NicotinateThis compound (Inferred)Hexyl NicotinateSource
Relative Potency ModerateExpected to be higher than methyl nicotinateHigh[1]
Onset of Erythema RapidExpected to be slightly slower than methyl nicotinateSlower than methyl nicotinate[1]
Duration of Action ShorterExpected to be longer than methyl nicotinateLonger[1]
Skin Penetration Rate HighExpected to be moderateLow[1]

Note: The properties of this compound are inferred based on the structure-activity relationship observed in studies comparing methyl, ethyl, and hexyl nicotinates.[1] Increased alkyl chain length (lipophilicity) generally leads to slower but more sustained skin penetration and a longer-lasting vasodilatory effect.

Mechanism of Action: Signaling Pathway

The vasodilatory action of nicotinic acid esters is primarily mediated by the prostaglandin pathway. Upon penetration into the skin, the ester is hydrolyzed to nicotinic acid. Nicotinic acid activates G-protein coupled receptors (GPCRs) on Langerhans cells and keratinocytes, stimulating the release of prostaglandins, predominantly prostaglandin D2 (PGD2). PGD2 then acts on prostanoid receptors on the vascular smooth muscle cells of dermal arterioles, leading to vasodilation. Sensory nerves are also understood to play a role in this response.

G cluster_skin Skin Layers Stratum Corneum Stratum Corneum Viable Epidermis/Dermis Viable Epidermis/Dermis Stratum Corneum->Viable Epidermis/Dermis Topical Application Topical Application Alkyl Nicotinate Alkyl Nicotinate Topical Application->Alkyl Nicotinate Application Alkyl Nicotinate->Stratum Corneum Penetration Hydrolysis Hydrolysis Alkyl Nicotinate->Hydrolysis Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid Conversion Langerhans/Keratinocyte Cells Langerhans/Keratinocyte Cells Nicotinic Acid->Langerhans/Keratinocyte Cells Binding GPCR Activation GPCR Activation Langerhans/Keratinocyte Cells->GPCR Activation Prostaglandin Release (PGD2) Prostaglandin Release (PGD2) GPCR Activation->Prostaglandin Release (PGD2) Vascular Smooth Muscle Vascular Smooth Muscle Prostaglandin Release (PGD2)->Vascular Smooth Muscle Action Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Result

Signaling pathway of nicotinic acid ester-induced vasodilation.

Experimental Protocols

A common method for assessing the vasodilatory effects of topical agents is the measurement of cutaneous blood flow and erythema.

In Vivo Cutaneous Blood Flow Measurement

Objective: To quantify the change in cutaneous blood flow in response to the topical application of propyl or methyl nicotinate.

Materials:

  • This compound and/or methyl nicotinate solutions of desired concentrations.

  • Vehicle control (e.g., ethanol, propylene glycol).

  • Laser Doppler Velocimeter (LDV) or Laser Speckle Contrast Imager (LSCI).

  • Application chambers (e.g., filter paper discs of a defined area).

  • Adhesive tape.

  • Human volunteers.

Procedure:

  • Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow for stabilization of peripheral blood flow.

  • Baseline Measurement: A baseline reading of cutaneous blood flow is taken from the intended application site (commonly the volar forearm) using the LDV or LSCI.

  • Compound Application: A defined volume of the test compound (this compound or methyl nicotinate solution) or vehicle control is applied to the skin via an application chamber, which is then secured with adhesive tape.

  • Blood Flow Monitoring: Cutaneous blood flow is continuously monitored at the application site for a predetermined period (e.g., 30-60 minutes).

  • Data Analysis: The change in blood flow over time is recorded. Key parameters to analyze include the time to onset of vasodilation, the time to peak blood flow, the magnitude of the peak response, and the total duration of the effect (area under the curve).

G Start Start Subject Acclimatization Subject Acclimatization Start->Subject Acclimatization Baseline Blood Flow Measurement Baseline Blood Flow Measurement Subject Acclimatization->Baseline Blood Flow Measurement Topical Application of Nicotinate Ester Topical Application of Nicotinate Ester Baseline Blood Flow Measurement->Topical Application of Nicotinate Ester Continuous Blood Flow Monitoring Continuous Blood Flow Monitoring Topical Application of Nicotinate Ester->Continuous Blood Flow Monitoring Data Recording and Analysis Data Recording and Analysis Continuous Blood Flow Monitoring->Data Recording and Analysis End End Data Recording and Analysis->End

Experimental workflow for in vivo vasodilation assay.

Conclusion

Both this compound and methyl nicotinate are effective inducers of cutaneous vasodilation. The choice between these two agents will depend on the specific requirements of the study. Methyl nicotinate offers a more rapid onset and shorter duration of action, which may be advantageous for acute studies. This compound, based on structure-activity relationships, is expected to provide a more sustained vasodilatory response, making it potentially more suitable for studies requiring a longer observation period. Researchers should consider these differences in pharmacokinetic profiles when designing their vasodilation assays. Further direct comparative studies are warranted to provide more precise quantitative data for this compound.

References

A Comparative Analysis of Propyl Nicotinate and Other Nicotinic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of propyl nicotinate and other common nicotinic acid esters, including methyl nicotinate, hexyl nicotinate, and tocopheryl nicotinate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their performance based on available experimental data.

Introduction to Nicotinic Acid Esters

Nicotinic acid (niacin) and its esters are well-known for their vasodilatory properties, making them key ingredients in topical formulations aimed at improving blood circulation.[1] These esters, including this compound, are utilized in various therapeutic and cosmetic applications. This compound, the propyl ester of niacin, is found in various plant and animal tissues and plays a role in the formation of the coenzymes NAD and NADP.[2][3] The therapeutic effects of these esters are primarily mediated through their interaction with the nicotinic acid receptor, GPR109A, which is expressed in adipocytes and immune cells like Langerhans cells in the skin.[4][5] Activation of this receptor initiates a signaling cascade that leads to the release of prostaglandins, such as prostaglandin D2 (PGD2), causing vasodilation and the characteristic flushing effect.

Comparative Performance Data

The efficacy of nicotinic acid esters is largely determined by their physicochemical properties, which influence their skin penetration, metabolism, and subsequent physiological effects. The lipophilicity of the ester is a critical factor, with more lipophilic esters generally exhibiting different permeation profiles compared to more hydrophilic ones.

Skin Permeation

The ability of a nicotinic acid ester to penetrate the stratum corneum is crucial for its topical efficacy. The rate of permeation through the epidermis increases with the lipophilicity of the drug. For instance, a study comparing methyl nicotinate and hexyl nicotinate found that the epidermis is the primary barrier for the less lipophilic methyl nicotinate, but not for the more lipophilic hexyl nicotinate. While specific quantitative data for this compound is limited in direct comparative studies, its intermediate lipophilicity between methyl and hexyl nicotinate suggests a moderate permeation profile.

ParameterMethyl NicotinateThis compoundHexyl NicotinateReference
Lipophilicity LowerModerateHigher
Primary Barrier EpidermisNot explicitly statedDermis
Permeation Rate Slower than lipophilic estersNot explicitly statedFaster epidermal permeation
Vasodilation and Erythema

The vasodilatory effect of nicotinic acid esters is a key performance indicator, often measured by the induction of erythema (redness) and changes in skin blood flow. This effect is directly linked to the release of PGD2. Studies have shown that topical application of methyl nicotinate leads to a dose-dependent increase in PGD2 levels in the blood draining from the application site. The intensity of the vasodilatory response can be quantified using techniques like laser Doppler velocimetry or colorimetry. The pharmacological effect of different esters, when considering the unbound drug concentration at the site of action, appears to be comparable, though the required topical concentrations can vary significantly.

ParameterMethyl NicotinateThis compoundHexyl NicotinateReference
Erythema Induction Dose-dependentNot explicitly statedDose-related
PGD2 Release Dose-dependent increaseNot explicitly statedImplied via vasodilation
Pharmacological Effect Profile SigmoidalNot explicitly statedSigmoidal
Antioxidant Activity
ParameterThis compoundTocopheryl NicotinateReference
Antioxidant Potential Not well-documentedInvestigated due to tocopherol moiety

Experimental Protocols

In Vitro Skin Permeation Study

Objective: To assess the percutaneous absorption of nicotinic acid esters.

Apparatus: Franz diffusion cells.

Method:

  • Membrane Preparation: Excised human or animal skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) and maintained at 32°C. The fluid is constantly stirred.

  • Donner Application: A known quantity of the nicotinic acid ester formulation is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid to maintain sink conditions.

  • Analysis: The concentration of the nicotinic acid ester and its metabolite (nicotinic acid) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane C Assemble Franz Cell A->C B Prepare Receptor Fluid (PBS) B->C D Apply Nicotinate Ester to Donor Chamber C->D E Maintain at 32°C D->E F Collect Samples from Receptor Chamber at Intervals E->F Time G Quantify Nicotinate & Metabolite by HPLC F->G H Calculate Permeation Parameters G->H

Workflow for In Vitro Skin Permeation Study.
Vasodilation Assessment by Laser Doppler Velocimetry

Objective: To quantify the change in cutaneous blood flow induced by topical application of nicotinic acid esters.

Apparatus: Laser Doppler Velocimeter.

Method:

  • Baseline Measurement: A baseline skin blood flow reading is taken from the test area (e.g., forearm) before application of the substance.

  • Topical Application: A defined amount of the nicotinic acid ester solution is applied to the test site. A control vehicle is applied to an adjacent site.

  • Continuous Monitoring: The laser Doppler probe is placed over the application site to continuously monitor the microcirculatory blood flow.

  • Data Recording: Blood flow is recorded over a set period to capture the onset, peak, and duration of the vasodilatory response.

  • Data Analysis: The change in blood flow is calculated relative to the baseline. Parameters such as the time to onset of erythema and the peak blood flow are determined.

Antioxidant Activity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of nicotinic acid esters.

Apparatus: Spectrophotometer.

Method:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The nicotinic acid ester is dissolved in a suitable solvent at various concentrations.

  • Reaction: The sample solution is mixed with the DPPH solution and incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) after a set incubation time. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

G A Prepare DPPH Solution C Mix DPPH and Ester Solutions A->C B Prepare Nicotinate Ester Solutions (various concentrations) B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Workflow for DPPH Antioxidant Assay.

Signaling Pathway of Nicotinic Acid Esters

The primary mechanism of action for nicotinic acid and its esters involves the activation of the G-protein coupled receptor GPR109A. This initiates a signaling cascade within skin cells, particularly Langerhans cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Nicotinate Nicotinic Acid Ester Receptor GPR109A Receptor Nicotinate->Receptor Binds to G_Protein Gi Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates AA Arachidonic Acid PLC->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by PGD2_Synthase PGD2 Synthase COX->PGD2_Synthase Produces Prostaglandin Precursors PGD2 Prostaglandin D2 (PGD2) PGD2_Synthase->PGD2 Synthesizes Vasodilation Vasodilation (Flushing) PGD2->Vasodilation Causes

Signaling cascade of nicotinic acid esters.

Upon binding of a nicotinic acid ester (after hydrolysis to nicotinic acid) to GPR109A, the associated Gi protein is activated. This leads to the activation of phospholipase C, which in turn releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes and subsequently by PGD2 synthase to produce prostaglandin D2 (PGD2). PGD2 is then released from the cell and acts on receptors on surrounding blood vessels, causing them to dilate, which results in the characteristic erythema or flushing.

Conclusion

This compound holds a position as a moderately lipophilic nicotinic acid ester, suggesting a balance between skin penetration and bioavailability. While direct comparative studies are not as extensive as for methyl and hexyl nicotinate, the existing data allows for informed predictions of its performance. The provided experimental protocols offer standardized methods for researchers to conduct their own comparative analyses. The elucidation of the GPR109A signaling pathway provides a clear mechanistic framework for understanding the vasodilatory effects of these compounds. Further research focusing on a direct quantitative comparison of this compound with other esters across these various parameters would be highly valuable to the field of dermatology and drug development.

References

Propyl Nicotinate: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Propyl nicotinate and its closely related analogs, primarily nicotinic acid and other nicotinic acid esters. Due to a lack of extensive research specifically on this compound, this document extrapolates data from studies on these related compounds to provide a comprehensive overview of its expected performance and mechanisms of action. The information presented is intended to support further research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory effects in various preclinical studies. The primary mechanisms of action involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of pro-inflammatory signaling pathways, notably the NF-κB pathway, through the activation of the GPR109A receptor. These actions lead to a reduction in the production of key inflammatory mediators such as prostaglandins, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). When compared to established non-steroidal anti-inflammatory drugs (NSAIDs), certain nicotinic acid derivatives exhibit comparable or even superior efficacy with a potentially improved gastric safety profile.

Comparative Efficacy of Nicotinate Derivatives and Standard NSAIDs

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the anti-inflammatory activity of nicotinic acid derivatives with standard drugs like celecoxib, indomethacin, and ibuprofen.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Nicotinate Derivative 4f>1000.07>1428[1]
Nicotinate Derivative 4c>1000.08>1250[1]
Celecoxib7.60.89.5[1]
Indomethacin0.96.80.13[1]

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)% Inhibition of EdemaReference
Nicotinate Derivative 4f1075.8[1]
Celecoxib1068.2
Indomethacin1062.5

Table 3: Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
Nicotinate Derivative 4h10 µM78.582.1
Ibuprofen10 µM85.288.4

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Procedure: The assay is performed using a colorimetric COX inhibitor screening assay kit. The test compounds at various concentrations are pre-incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC₅₀ values are calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.

Methodology:

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compounds or reference drug are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Determination of Pro-Inflammatory Cytokines in Cell Culture

Objective: To measure the effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with LPS (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of nicotinic acid and its derivatives are primarily mediated through the GPR109A receptor and subsequent modulation of the NF-κB signaling pathway.

GPR109A-Mediated Anti-Inflammatory Pathway

Activation of the G-protein coupled receptor GPR109A by nicotinates on immune cells, such as macrophages, initiates a signaling cascade that ultimately inhibits the NF-κB pathway. This leads to a decrease in the transcription and production of various pro-inflammatory cytokines.

GPR109A_Pathway Propyl_Nicotinate This compound GPR109A GPR109A Receptor Propyl_Nicotinate->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Less activation NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Cytokine_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction

Caption: GPR109A activation by this compound leading to reduced inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Nicotinates have been shown to prevent the degradation of IκB, thereby inhibiting NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive Complex) Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Propyl_Nicotinate This compound Propyl_Nicotinate->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Workflow for Evaluating Anti-Inflammatory Activity

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies a Compound Synthesis (this compound) b COX-1/COX-2 Inhibition Assays a->b c Cell Viability Assays (e.g., MTT) a->c d Cytokine Production Assays (LPS-stimulated macrophages) a->d i GPR109A Receptor Binding/Activation Assays b->i e Acute Toxicity Studies c->e f Carrageenan-Induced Paw Edema Model d->f g Ulcerogenic Potential Assessment f->g h Western Blot for NF-κB Pathway Proteins f->h

Caption: Preclinical workflow for anti-inflammatory drug evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of propyl nicotinate, a nicotinic acid ester with applications in pharmaceuticals and other industries, is critical for quality control and research. The selection of a suitable analytical method is a pivotal decision in the drug development process. This guide provides an objective comparison of two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Cross-validation of analytical methods is essential to ensure data integrity and consistency, particularly when methods are transferred between laboratories or when different techniques are employed during various stages of product development. This document outlines detailed experimental protocols and presents comparative performance data to assist researchers in selecting and validating the most appropriate method for their specific needs.

Comparative Analysis of Quantitative Performance

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical quantitative data for the analysis of this compound using HPLC-UV and GC-FID. This data is representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Typical Run Time 5 - 10 minutes10 - 15 minutes

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a wavelength of 261 nm.

3. Data Analysis:

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Gas Chromatography (GC) Method

This method is particularly effective for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate (e.g., 1 mg/mL).

  • Generate a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 5 - 200 µg/mL).

  • An internal standard (e.g., diethyl phthalate) may be added to both samples and standards to improve precision.

2. GC Instrumentation and Conditions:

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

3. Data Analysis:

  • Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Method Validation and Comparison Workflows

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the HPLC and GC methods for this compound analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_standards Prepare Standards & Samples define_scope->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis assess_linearity Assess Linearity perform_analysis->assess_linearity assess_accuracy Assess Accuracy & Precision assess_linearity->assess_accuracy assess_sensitivity Assess Sensitivity (LOD/LOQ) assess_accuracy->assess_sensitivity validation_report Prepare Validation Report assess_sensitivity->validation_report

General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method Propyl_Nicotinate This compound Analysis HPLC_Principle Principle: Partitioning between liquid mobile phase and solid stationary phase Propyl_Nicotinate->HPLC_Principle GC_Principle Principle: Partitioning between gaseous mobile phase and liquid/solid stationary phase Propyl_Nicotinate->GC_Principle HPLC_Advantages Advantages: - High precision and accuracy - Good for non-volatile compounds - Room temperature operation HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Requires high purity solvents - Can be more expensive HPLC_Advantages->HPLC_Disadvantages GC_Advantages Advantages: - High resolution - Suitable for volatile compounds - Robust and reliable GC_Principle->GC_Advantages GC_Disadvantages Disadvantages: - Requires thermally stable analytes - High temperatures can cause degradation GC_Advantages->GC_Disadvantages

Comparison of HPLC and GC methods for this compound.

Conclusion

Both HPLC and GC are robust and reliable methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For non-volatile samples or when analyzing this compound in complex mixtures at room temperature, HPLC is often the preferred method. For volatile samples and when high resolution is required, GC can be an excellent choice. It is crucial to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.

A Comparative Analysis of Propyl Nicotinate and Other Vasodilators for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of propyl nicotinate with other common topical vasodilators. The information is compiled from various experimental studies to offer an objective overview for research and development purposes. Due to the limited availability of direct comparative studies on this compound, data from its closely related esters, methyl nicotinate and benzyl nicotinate, are included as proxies and this limitation should be considered.

Comparative Efficacy of Topical Vasodilators

The vasodilatory effects of nicotinic acid esters, such as this compound, are primarily attributed to the local release of prostaglandins. This mechanism differs from other vasodilators like nitroglycerin, which typically acts via the nitric oxide (NO) pathway, and local anesthetics such as lignocaine, which can affect nerve impulses and local nitric oxide release. Papaverine, another vasodilator, functions by inhibiting phosphodiesterases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of various topical vasodilators from experimental studies.

Table 1: Efficacy of Nicotinic Acid Esters

VasodilatorConcentrationOnset of ActionPeak EffectDuration of ActionMethod of MeasurementReference
Methyl Nicotinate1%~5 minutes[1]15-30 minutes[1]< 2 hours[1]Laser Doppler Perfusion Imaging[1]
Methyl Nicotinate20 mmol/L-Plateau between 5-20 minutes-Laser Speckle Contrast Imaging[2]
Benzyl NicotinateNot specified-Earliest on forehead-Laser Doppler Flowmetry

Table 2: Comparative Efficacy with Other Vasodilators

VasodilatorConcentrationPrimary MechanismKey Efficacy FindingsMethod of MeasurementReference
Methyl Nicotinate1%Prostaglandin-mediatedVasodilation comparable to acetylcholine and sodium nitroprusside in diabetic neuropathic patients.Laser Doppler Perfusion Imaging
Nitroglycerin0.1 to 10 µg (intralobar)Nitric Oxide/cGMP pathwayLess potent than isoproterenol, more potent than nicardipine and sodium nitroprusside in a feline model.Measurement of lobar arterial pressure
Lignocaine2%Sodium channel blockade, NO releaseVasodilation reduced by ~60% with an NO-synthase inhibitor.Laser Doppler Imaging
Papaverine0.5 mg/ml and 2 mg/mlPhosphodiesterase inhibition2 mg/ml showed stronger vasodilation but higher endothelial damage than 0.5 mg/ml in ex vivo human radial artery.Ex vivo myography (organ bath)

Experimental Protocols

Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of the experimental protocols used in the cited studies.

Protocol 1: Assessment of Cutaneous Vasodilation using Laser Doppler Perfusion Imaging
  • Objective: To evaluate the vasodilatory response to topically applied methyl nicotinate.

  • Subjects: Healthy control subjects and diabetic patients with peripheral neuropathy.

  • Methodology:

    • A 1% methyl nicotinate emulsion or a placebo was applied to the skin of the forearm and the dorsum of the foot.

    • Skin blood flow was measured using Laser Doppler Perfusion Imaging at 5, 15, 30, 60, and 120 minutes post-application.

    • For comparison, the vasodilatory response to iontophoresis of 1% acetylcholine (ACh) and 1% sodium nitroprusside (SNP) was also evaluated.

Protocol 2: Assessment of Microvascular Response using Laser Speckle Contrast Imaging
  • Objective: To characterize the vasodilatory effects of topically applied methyl nicotinate and investigate the involvement of different signaling pathways.

  • Subjects: Healthy subjects.

  • Methodology:

    • Methyl nicotinate (MN) was applied to the skin.

    • To investigate the mechanism of action, specific pathways were inhibited:

      • NO-mediated pathway: L-NMMA (an NO-synthase inhibitor) was used.

      • Nerve-mediated pathway: A lidocaine/prilocaine cream was applied.

      • Cyclooxygenase-mediated pathway: An NSAID was administered.

    • Microvascular responses in the skin were measured using Laser Speckle Contrast Imaging (LSCI).

Protocol 3: Ex Vivo Assessment of Vasodilation in Human Arteries
  • Objective: To examine the vasodilatory potential and effect of different concentrations of papaverine on endothelial integrity.

  • Tissue Source: Distal segments of radial arteries from coronary artery bypass graft (CABG) patients.

  • Methodology:

    • Arterial rings were precontracted with potassium chloride (KCl) and phenylephrine.

    • The vasodilatory effect of papaverine at concentrations of 0.5 mg/ml and 2 mg/ml was assessed in vitro using an organ bath technique (ex vivo myography).

    • The impact on endothelial integrity was studied by measuring the percentage of the vessel's circumference showing the CD34 endothelial marker.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the discussed vasodilators and a typical experimental workflow for assessing topical vasodilator efficacy.

G cluster_nicotinate This compound Pathway This compound This compound Arachidonic Acid Arachidonic Acid This compound->Arachidonic Acid Stimulates release COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1/COX-2->Prostaglandin H2 (PGH2) PGD Synthase PGD Synthase Prostaglandin H2 (PGH2)->PGD Synthase Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2) PGD Synthase->Prostaglandin D2 (PGD2) DP1/DP2 Receptors DP1/DP2 Receptors Prostaglandin D2 (PGD2)->DP1/DP2 Receptors Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation DP1/DP2 Receptors->Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

G cluster_nitroglycerin Nitroglycerin Pathway Nitroglycerin (GTN) Nitroglycerin (GTN) ALDH-2 ALDH-2 Nitroglycerin (GTN)->ALDH-2 Nitric Oxide (NO) Nitric Oxide (NO) ALDH-2->Nitric Oxide (NO) Soluble Guanylyl Cyclase (sGC) Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylyl Cyclase (sGC) cGMP cGMP Soluble Guanylyl Cyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylyl Cyclase (sGC) Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Protein Kinase G (PKG)->Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of Nitroglycerin-induced vasodilation.

G cluster_lignocaine Lignocaine Pathway Lignocaine Lignocaine Na+ Channels Na+ Channels Lignocaine->Na+ Channels Blocks Endothelial Cells Endothelial Cells Lignocaine->Endothelial Cells Sympathetic Nerve Terminal Sympathetic Nerve Terminal Action Potential Action Potential Na+ Channels->Action Potential Inhibits Vasoconstriction Vasoconstriction Action Potential->Vasoconstriction Prevents eNOS eNOS Endothelial Cells->eNOS Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Nitric Oxide (NO)->Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of Lignocaine-induced vasodilation.

G cluster_papaverine Papaverine Pathway Papaverine Papaverine Phosphodiesterase (PDE) Phosphodiesterase (PDE) Papaverine->Phosphodiesterase (PDE) Inhibits cAMP cAMP Phosphodiesterase (PDE)->cAMP Prevents breakdown of cGMP cGMP Phosphodiesterase (PDE)->cGMP Prevents breakdown of Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Protein Kinase A (PKA)->Vascular Smooth Muscle Relaxation Protein Kinase G (PKG)->Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of Papaverine-induced vasodilation.

G cluster_workflow Experimental Workflow for Topical Vasodilator Assessment Subject Recruitment Subject Recruitment Baseline Measurement Baseline Measurement Subject Recruitment->Baseline Measurement Laser Doppler/Speckle Imaging Topical Application Topical Application Baseline Measurement->Topical Application Vasodilator/Placebo Post-Application Measurement Post-Application Measurement Topical Application->Post-Application Measurement Time-course measurements Data Analysis Data Analysis Post-Application Measurement->Data Analysis Calculate perfusion change

Caption: A generalized experimental workflow for assessing topical vasodilators.

References

A Comparative Guide to the Reproducibility of Propyl Nicotinate-Induced Erythema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of propyl nicotinate-induced erythema, focusing on its reproducibility as a model for inflammation in clinical and preclinical research. While direct quantitative data on the reproducibility of this compound is limited in the available literature, this guide synthesizes findings on closely related nicotinates, particularly methyl nicotinate, to offer valuable insights and protocols for researchers.

Introduction to Nicotinate-Induced Erythema

Topical application of nicotinic acid esters, such as this compound, serves as a common and minimally invasive method to induce a transient and localized erythema (redness) of the skin. This controlled inflammatory response is primarily mediated by the release of prostaglandins, making it a useful model for evaluating the efficacy of anti-inflammatory drugs and for studying cutaneous vascular reactions.[1][2][3] The reproducibility of this induced erythema is a critical factor for the reliability and validity of such studies.

Factors Influencing Reproducibility

The erythematous response to topical nicotinates can be influenced by several factors, leading to both intra-subject (within the same person) and inter-subject (between different people) variability. Key factors include:

  • Concentration of the Nicotinate Ester: The concentration of the applied nicotinate is a primary determinant of the intensity and duration of the erythema. Studies on methyl nicotinate have shown that a concentration of 20 mmol/L provides the most reproducible day-to-day and site-to-site microvascular response.[4]

  • Individual Skin Sensitivity: There is significant inter-individual variation in the threshold of response to nicotinates.[5] To mitigate this, it is recommended to determine the Minimal Erythema Concentration (MEC) for each subject, which is the lowest concentration that produces a complete and even erythema.

  • Application Site: The anatomical location of application can affect the erythematous response.

  • Vehicle Formulation: The vehicle in which the nicotinate is dissolved can influence its penetration into the skin and, consequently, the resulting erythema.

  • Measurement Technique: The method used to quantify the erythema can impact the reproducibility of the results.

Comparison of Erythema-Inducing Agents

While this guide focuses on this compound, research often utilizes other nicotinic acid esters. A comparative study on the erythematous effects of different nicotinate esters provides some context, although this compound was not included in this specific analysis.

Nicotinate EsterRelative Erythematous Response (Compared to Methyl Nicotinate)
This compound Data not available in the searched literature.
Methyl Nicotinate Baseline for comparison.
Ethyl Nicotinate Data not available in the searched literature.
Hexyl Nicotinate Reported to induce a significant erythematous response.
Thurfyl Nicotinate Reported to induce a significant erythematous response.

Note: The above table is based on available literature and highlights the gap in direct comparative data for this compound.

Quantitative Reproducibility Data

A critical aspect of evaluating an inflammatory model is its reproducibility, often expressed as the coefficient of variation (CV). While specific intra- and inter-subject CVs for this compound-induced erythema are not available in the reviewed literature, data from studies on other topical agents and methyl nicotinate provide a benchmark for expected variability. For methyl nicotinate, a concentration of 20 mmol/L has been identified as yielding the most reproducible results.

ParameterAgentCoefficient of Variation (CV)Notes
Intra-Subject Variability This compoundData not available-
Inter-Subject Variability This compoundData not available-
Intra-Subject Variability Methyl NicotinateNot explicitly stated, but a 20 mmol/L concentration is recommended for optimal reproducibility.Variability can be minimized by determining the Minimal Erythema Concentration (MEC) for each individual.
Inter-Subject Variability Methyl NicotinateHigh, necessitating individual MEC determination.-

It is crucial for researchers to establish the reproducibility of this compound-induced erythema within their own experimental settings.

Experimental Protocols

Due to the lack of a specific, detailed protocol for this compound in the searched literature, the following protocol for methyl nicotinate is provided as a template that can be adapted.

Protocol for Induction and Measurement of Methyl Nicotinate-Induced Erythema

1. Subject Selection:

  • Enroll healthy volunteers with no history of skin diseases.

  • Ensure subjects have not used any topical or systemic anti-inflammatory medications for a specified period before the study.

2. Determination of Minimal Erythema Concentration (MEC) (Recommended):

  • Apply a series of increasing concentrations of methyl nicotinate (e.g., 5, 10, 15, 20, 25 mmol/L) in a suitable vehicle (e.g., ethanol/water solution) to small, marked areas on the subject's forearm.

  • Visually assess the application sites at regular intervals (e.g., every 5 minutes for 30 minutes).

  • The MEC is the lowest concentration that produces a uniform, well-defined erythema.

3. Erythema Induction:

  • Apply a standardized volume (e.g., 10 µL) of the chosen concentration of methyl nicotinate (either the optimized 20 mmol/L or the individual's MEC) to a marked circular area (e.g., 1 cm in diameter) on the volar forearm.

  • Allow the solution to evaporate or gently remove any excess after a defined period (e.g., 30 seconds).

4. Erythema Measurement:

  • Quantify the erythema at baseline (before application) and at regular time points after application (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Utilize one or more of the following objective measurement techniques:

    • Laser Doppler Flowmetry/Imaging: Measures microvascular blood flow.

    • Chromameter (Colorimetry): Quantifies changes in skin color, particularly the a* value (redness).

    • Diffuse Reflectance Spectroscopy: Measures the reflectance of light from the skin to determine erythema and melanin indices.

    • Digital Photography with Image Analysis: Standardized photographs can be analyzed for changes in redness.

5. Data Analysis:

  • Calculate the change in the measured parameter (e.g., blood flow, a* value) from baseline at each time point.

  • Determine the peak response and the area under the curve (AUC) of the response over time.

  • Calculate intra- and inter-subject coefficients of variation to assess reproducibility.

Signaling Pathway and Experimental Workflow

The induction of erythema by nicotinates involves a well-defined signaling pathway, which is crucial for understanding the mechanism of action and for the development of anti-inflammatory agents.

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway Subject Screening Subject Screening Baseline Measurement Baseline Measurement Subject Screening->Baseline Measurement Topical Application\n(this compound) Topical Application (this compound) Baseline Measurement->Topical Application\n(this compound) Time-Course Measurement\nof Erythema Time-Course Measurement of Erythema Topical Application\n(this compound)->Time-Course Measurement\nof Erythema Data Analysis\n(Reproducibility) Data Analysis (Reproducibility) Time-Course Measurement\nof Erythema->Data Analysis\n(Reproducibility) Activation of\nProstaglandin Synthesis Activation of Prostaglandin Synthesis Topical Propyl\nNicotinate Topical Propyl Nicotinate Skin Penetration Skin Penetration Topical Propyl\nNicotinate->Skin Penetration Skin Penetration->Activation of\nProstaglandin Synthesis Prostaglandin Release\n(e.g., PGD2, PGE2) Prostaglandin Release (e.g., PGD2, PGE2) Activation of\nProstaglandin Synthesis->Prostaglandin Release\n(e.g., PGD2, PGE2) Vasodilation of\nCutaneous Blood Vessels Vasodilation of Cutaneous Blood Vessels Prostaglandin Release\n(e.g., PGD2, PGE2)->Vasodilation of\nCutaneous Blood Vessels Increased Blood Flow\n(Erythema) Increased Blood Flow (Erythema) Vasodilation of\nCutaneous Blood Vessels->Increased Blood Flow\n(Erythema)

Figure 1: Experimental workflow and signaling pathway of nicotinate-induced erythema.

Conclusion and Recommendations

This compound-induced erythema is a potentially valuable model for studying skin inflammation and the efficacy of topical anti-inflammatory agents. However, a significant gap exists in the literature regarding its quantitative reproducibility. Based on studies with the closely related methyl nicotinate, the following recommendations are made to enhance the reproducibility of studies using this compound:

  • Conduct Pilot Studies: Before initiating large-scale studies, it is essential to conduct pilot experiments to determine the optimal concentration of this compound that provides a consistent and measurable erythematous response.

  • Determine Individual Minimal Erythema Concentration (MEC): To account for inter-subject variability, consider determining the MEC for each participant.

  • Standardize Protocols: Maintain strict adherence to standardized protocols for application, measurement, and data analysis.

  • Utilize Objective Measurement Techniques: Employ quantitative and objective methods such as laser Doppler flowmetry or chromametry to measure erythema.

  • Report Reproducibility Data: Researchers are strongly encouraged to report intra- and inter-subject coefficients of variation in their publications to contribute to a better understanding of the reproducibility of this compound-induced erythema.

By following these recommendations, researchers can improve the reliability and comparability of their findings when using this compound as a model for inducing skin erythema. Further research is needed to directly quantify the reproducibility of this compound and compare it with other nicotinates and erythema-inducing agents.

References

Propyl Nicotinate's Cutaneous Effects: A Comparative Analysis with Other Skin Irritants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cutaneous effects of propyl nicotinate and other common skin irritants, supported by experimental data and detailed methodologies. The focus is on objective measures of skin irritation, including erythema, transepidermal water loss (TEWL), and the underlying signaling pathways.

Executive Summary

This compound, a nicotinic acid ester, induces a transient inflammatory response in the skin characterized by vasodilation (erythema). This effect is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While direct quantitative data for this compound is limited in the scientific literature, its effects are generally considered comparable to other short-chain alkyl nicotinates, such as methyl nicotinate. This guide leverages data from studies on methyl nicotinate as a proxy to compare with other irritants like capsaicin and sodium lauryl sulfate (SLS).

Comparative Data on Skin Irritation

The following tables summarize quantitative data from various studies on the effects of different irritants on the skin. It is important to note that direct comparative studies under identical conditions are scarce, and thus the data should be interpreted with consideration of the different experimental setups.

Table 1: Erythema Induction by Various Irritants

IrritantConcentrationVehicleMean Erythema Index (a)Time to Peak EffectStudy Population
Methyl Nicotinate 20 mmol/LAqueous Solution15-20 units above baseline5-20 minutesHealthy Volunteers[1]
Capsaicin 1%Ethanol SolutionNot typically measured by a value; induces a distinct flare response30 minutesHealthy Volunteers[2]
Sodium Lauryl Sulfate (SLS) 0.5%Aqueous SolutionSignificant increase from baseline24-96 hoursHealthy Volunteers[3][4]

Note: Data for this compound is extrapolated from studies on methyl nicotinate due to a lack of specific quantitative data.

Table 2: Effect of Irritants on Transepidermal Water Loss (TEWL)

IrritantConcentrationVehicleMean Increase in TEWL (g/m²/h)Duration of EffectStudy Population
Methyl Nicotinate Not specifiedNot specifiedMinimal to no significant increaseTransientNot specified
Sodium Lauryl Sulfate (SLS) 0.5%Aqueous SolutionSignificant increase from baselineSustained over 96 hoursHealthy Volunteers[3]
n-Propanol 60%Aqueous SolutionSlight, not statistically significant96 hoursHealthy Volunteers

Note: Nicotinates like methyl and this compound are primarily vasodilators and do not typically cause significant disruption to the skin barrier function, hence the minimal effect on TEWL.

Signaling Pathways in Nicotinate-Induced Skin Response

The primary mechanism of action for nicotinic acid esters involves two key pathways: the prostaglandin pathway and the TRPV1 channel activation.

Prostaglandin Synthesis Pathway

Topical application of nicotinates leads to the rapid release of prostaglandins, predominantly PGD2, from dermal cells. This release is independent of histamine, suggesting it does not primarily involve mast cell degranulation. The released PGD2 then acts on receptors in the vascular smooth muscle, leading to vasodilation and the characteristic erythema.

G cluster_epidermis Epidermis/Dermis cluster_blood_vessel Vascular Smooth Muscle This compound This compound Arachidonic Acid Arachidonic Acid This compound->Arachidonic Acid Stimulates COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 PGD2 PGD2 PGH2->PGD2 DP1 Receptor DP1 Receptor PGD2->DP1 Receptor COX-1/COX-2->PGH2 Vasodilation (Erythema) Vasodilation (Erythema) DP1 Receptor->Vasodilation (Erythema)

Prostaglandin synthesis pathway in nicotinate-induced erythema.
TRPV1 Channel Activation

Recent studies have shown that nicotinic acid can directly activate the TRPV1 receptor, also known as the capsaicin receptor. This activation occurs from the intracellular side and lowers the heat activation threshold of the channel, causing it to open at physiological temperatures. This contributes to the sensation of heat and vasodilation.

G cluster_cell Sensory Neuron This compound This compound TRPV1 Channel TRPV1 Channel This compound->TRPV1 Channel Activates Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Neuropeptide Release Neuropeptide Release Ca2+ Influx->Neuropeptide Release Vasodilation (Erythema) Vasodilation (Erythema) Neuropeptide Release->Vasodilation (Erythema) G Subject Selection Subject Selection Site Preparation Site Preparation Subject Selection->Site Preparation Patch Application Patch Application Site Preparation->Patch Application Occlusion (24-48h) Occlusion (24-48h) Patch Application->Occlusion (24-48h) Patch Removal Patch Removal Occlusion (24-48h)->Patch Removal Visual Assessment Visual Assessment Patch Removal->Visual Assessment

References

Benchmarking Propyl Nicotinate Against Known Rubefacients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rubefacient properties of Propyl nicotinate against established agents: Methyl salicylate, Capsaicin, and Menthol. The information presented is collated from scientific literature and is intended to guide research and development in the field of topical analgesics and skincare.

Mechanisms of Action: A Comparative Overview

The rubefacient and analgesic effects of these compounds are mediated through distinct physiological pathways. This compound, a nicotinic acid ester, induces vasodilation primarily through the release of prostaglandin D2 (PGD2).[1] Methyl salicylate acts as a counter-irritant, with its mechanism thought to involve the modulation of transient receptor potential (TRP) channels, specifically TRPA1.[2][3] Capsaicin, the pungent component in chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to a sensation of heat and subsequent desensitization of sensory neurons.[4] Menthol primarily activates the transient receptor potential melastatin 8 (TRPM8) channel, eliciting a cooling sensation, but it can also interact with other TRP channels and kappa-opioid receptors to modulate pain.

Quantitative Performance Data

The following table summarizes key performance indicators for each rubefacient based on available experimental data. It is important to note that the data is compiled from different studies with varying methodologies, which may influence the results. Direct comparative studies are limited.

Parameter This compound Methyl Salicylate Capsaicin Menthol
Peak Erythema (Redness) Index Data not available in direct comparative studies. Erythema is a known effect.[5]Significant increase in skin redness observed.Induces significant erythema as part of the neurogenic inflammation response.Can cause mild erythema.
Increase in Cutaneous Blood Flow Significant vasodilation and increase in blood flow, mediated by prostaglandins.88.7% increase in skin microcirculation observed at 5 minutes post-application.Significant increase in dermal blood flow, with a 291% increase from baseline reported in one study.Dose-dependent increase in cutaneous blood flow, with a 4% concentration showing a significant increase compared to placebo.
Time to Onset of Sensation Rapid onset of warming sensation.Onset of burning sensation reported between 3 to 12% concentration.Rapid onset of a stinging or burning sensation.Rapid onset of a cooling sensation.
Duration of Action Information not readily available in comparative studies.Short-term vasodilation observed.Sensation can disappear within 2-6 hours, but desensitization can be long-lasting.Duration of cooling sensation can vary.
Primary Sensory Perception WarmingBurning, warmingBurning, stinging, heatCooling

Experimental Protocols

For the objective evaluation and comparison of rubefacients, the following experimental protocols are recommended:

Assessment of Cutaneous Blood Flow by Laser Doppler Flowmetry (LDF)
  • Objective: To quantify the change in microvascular blood perfusion in response to the topical application of rubefacients.

  • Apparatus: Laser Doppler Flowmeter.

  • Procedure:

    • Acclimatize the subject in a temperature-controlled room (22-24°C) for at least 20 minutes.

    • Define test areas on the volar forearm.

    • Record baseline blood flow for 5 minutes.

    • Apply a standardized amount of the test substance (this compound, Methyl salicylate, Capsaicin, Menthol, or placebo) to the designated area.

    • Continuously record blood flow for a predefined period (e.g., 60 minutes).

  • Data Analysis: Express blood flow as cutaneous vascular conductance (CVC = LDF flux / mean arterial pressure). Calculate the peak CVC and the area under the curve (AUC) for the CVC response over time.

Quantification of Erythema using Chromametry
  • Objective: To objectively measure the change in skin redness (erythema) induced by the rubefacients.

  • Apparatus: Chromameter (e.g., Minolta Chroma Meter).

  • Procedure:

    • Acclimatize the subject as described for LDF.

    • Define test areas and take baseline colorimetric readings (Lab* values). The a* value represents the red/green axis and is a direct measure of erythema.

    • Apply the test substances.

    • Measure the a* value at regular intervals (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis: Calculate the change in a* value (Δa) from baseline at each time point. Determine the peak Δa and the duration of significant erythema.

Sensory Perception Analysis
  • Objective: To assess the type, intensity, and duration of sensory perceptions (e.g., warming, cooling, burning, stinging) evoked by the rubefacients.

  • Methodology: Utilize a labeled magnitude scale (LMS) or a visual analog scale (VAS) for subjects to rate the intensity of different sensations.

  • Procedure:

    • Apply the test substances to defined areas.

    • At regular intervals, ask the subject to rate the intensity of predefined sensations (e.g., "no sensation," "slight," "moderate," "strong," "very strong" warming/cooling/burning/stinging).

  • Data Analysis: Plot the mean intensity ratings for each sensation over time to create a sensory profile for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing rubefacients.

G cluster_PN This compound Pathway cluster_MS Methyl Salicylate Pathway cluster_Cap Capsaicin Pathway cluster_Men Menthol Pathway PN This compound GPR109A GPR109A Receptor PN->GPR109A PLC Phospholipase C GPR109A->PLC AA Arachidonic Acid PLC->AA COX Cyclooxygenase AA->COX PGD2 Prostaglandin D2 COX->PGD2 Vasodilation_PN Vasodilation PGD2->Vasodilation_PN MS Methyl Salicylate TRPA1 TRPA1 Channel MS->TRPA1 Ca_Influx_MS Ca2+ Influx TRPA1->Ca_Influx_MS Nerve_Depol_MS Nerve Depolarization Ca_Influx_MS->Nerve_Depol_MS Vasodilation_MS Vasodilation Nerve_Depol_MS->Vasodilation_MS Cap Capsaicin TRPV1 TRPV1 Receptor Cap->TRPV1 Ca_Influx_Cap Ca2+ Influx TRPV1->Ca_Influx_Cap Nerve_Depol_Cap Nerve Depolarization Ca_Influx_Cap->Nerve_Depol_Cap Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Nerve_Depol_Cap->Neuropeptide_Release Vasodilation_Cap Vasodilation Neuropeptide_Release->Vasodilation_Cap Men Menthol TRPM8 TRPM8 Receptor Men->TRPM8 Vasodilation_Men Vasodilation Men->Vasodilation_Men Complex Mechanisms Ca_Influx_Men Ca2+ Influx TRPM8->Ca_Influx_Men Cooling_Sensation Cooling Sensation Ca_Influx_Men->Cooling_Sensation

Caption: Signaling pathways of this compound and common rubefacients.

G cluster_prep Preparation cluster_app Application cluster_meas Measurement cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Acclimatization Acclimatization (Controlled Environment) Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (LDF, Chromametry, Sensory) Acclimatization->Baseline_Measurements Randomized_Application Randomized Application of: - this compound - Methyl Salicylate - Capsaicin - Menthol - Placebo Baseline_Measurements->Randomized_Application Post_Application_Measurements Post-Application Measurements (Timed Intervals) Randomized_Application->Post_Application_Measurements Blood_Flow Blood Flow (LDF) Post_Application_Measurements->Blood_Flow Erythema Erythema (Chromametry) Post_Application_Measurements->Erythema Sensation Sensation (VAS/LMS) Post_Application_Measurements->Sensation Data_Processing Data Processing and Statistical Analysis Blood_Flow->Data_Processing Erythema->Data_Processing Sensation->Data_Processing Comparison Comparative Analysis of: - Peak Effects - Duration of Action - Sensory Profiles Data_Processing->Comparison

Caption: Experimental workflow for comparative benchmarking of rubefacients.

G cluster_stimulus Stimulus cluster_mechanism Primary Mechanism cluster_response Physiological Response Rubefacient_Effect Rubefacient Effect Propyl_Nicotinate This compound PGD2_Release Prostaglandin D2 Release Propyl_Nicotinate->PGD2_Release Methyl_Salicylate Methyl Salicylate TRPA1_Activation TRPA1 Activation Methyl_Salicylate->TRPA1_Activation Capsaicin Capsaicin TRPV1_Activation TRPV1 Activation Capsaicin->TRPV1_Activation Menthol Menthol TRPM8_Activation TRPM8 Activation Menthol->TRPM8_Activation Vasodilation Vasodilation Menthol->Vasodilation PGD2_Release->Vasodilation TRPA1_Activation->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation TRPV1_Activation->Neurogenic_Inflammation Cooling_Sensation Cooling Sensation TRPM8_Activation->Cooling_Sensation Vasodilation->Rubefacient_Effect Neurogenic_Inflammation->Rubefacient_Effect Neurogenic_Inflammation->Vasodilation

Caption: Logical relationship between rubefacients, mechanisms, and effects.

References

A Comparative Guide to Nicotinic Acid Esters for Topical Skin Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical and physiological effects of topically applied nicotinic acid esters on the skin. It summarizes key findings from clinical and preclinical studies, details experimental methodologies, and presents quantitative data to facilitate objective comparison with alternative treatments.

Introduction to Nicotinic Acid Esters in Dermatology

Nicotinic acid (niacin) and its derivatives have long been explored for their various effects on the skin. The ester forms of nicotinic acid, such as methyl nicotinate, ethyl nicotinate, and benzyl nicotinate, are primarily known for their potent vasodilatory properties, leading to a temporary and localized increase in cutaneous blood flow. This physiological response has been leveraged for various applications, including enhancing the penetration of other topical drugs and for the temporary relief of minor aches and pains.[1][2] The esters are more lipophilic than nicotinic acid, which enhances their penetration through the stratum corneum.[3] Following topical application, these esters are metabolized in the skin to nicotinic acid.[3][4]

This guide focuses on the available clinical data for these esters and compares their effects with nicotinamide, the amide form of nicotinic acid, which has demonstrated efficacy in treating inflammatory skin conditions such as psoriasis and atopic dermatitis.

Mechanism of Action

Upon penetrating the skin, nicotinic acid esters are hydrolyzed by esterases, primarily in the dermis, to release nicotinic acid. Nicotinic acid is believed to mediate its vasodilatory effects through the release of prostaglandins, particularly prostaglandin D2 (PGD2). This leads to the relaxation of vascular smooth muscle in the dermal capillaries, resulting in erythema (redness) and a sensation of warmth. The prostaglandin pathway and local sensory nerves are key mediators of this response.

Nicotinamide, in contrast, does not typically cause vasodilation and flushing. Its therapeutic effects in inflammatory skin disorders are attributed to its ability to increase the synthesis of ceramides and other stratum corneum lipids, thereby enhancing the skin barrier function. It also has anti-inflammatory properties, potentially by inhibiting the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and modulating inflammatory cytokines.

Signaling Pathway for Nicotinic Acid Ester-Induced Vasodilation

G cluster_epidermis Epidermis cluster_dermis Dermis NAE Nicotinic Acid Ester (Topical Application) Esterases Esterases NAE->Esterases Penetration NA Nicotinic Acid PGs Prostaglandins (e.g., PGD2) NA->PGs Stimulates Release Esterases->NA Hydrolysis VascularSmoothMuscle Vascular Smooth Muscle PGs->VascularSmoothMuscle Acts on Vasodilation Vasodilation (Erythema, Increased Blood Flow) VascularSmoothMuscle->Vasodilation Relaxation

Caption: Proposed mechanism of vasodilation by topical nicotinic acid esters.

Comparative Clinical Data

Direct head-to-head clinical trials comparing the therapeutic efficacy of different nicotinic acid esters for specific skin diseases are limited. Most studies focus on their physiological effects, such as vasodilation and skin penetration. In contrast, nicotinamide has been more extensively studied in clinical trials for chronic inflammatory dermatoses.

Table 1: Comparison of Physiological Effects of Nicotinic Acid Esters
ParameterMethyl NicotinateEthyl NicotinateBenzyl Nicotinate
Primary Effect Vasodilation, erythemaVasodilation, metabolized to nicotinic acidVasodilation, increased blood flow
Metabolism Hydrolyzed to nicotinic acid in the dermisEnzymatic conversion to nicotinic acid in the skinAssumed to be hydrolyzed to nicotinic acid
Penetration Readily penetrates the stratum corneumPermeates the skin barrierPenetration is influenced by anatomical site and vehicle
Onset of Action Maximal response observed at 30 minutesNot specifiedDependent on vehicle; faster with lipid nanoparticles in hydrogel
Mediators Prostaglandins, sensory nervesNot specifiedNot specified
Table 2: Clinical Trial Data for Nicotinamide in Psoriasis
StudyInterventionComparatorKey Outcomes
Fivenson et al. (as cited in) Calcipotriene 0.005% + Nicotinamide 1.4%Calcipotriene 0.005% alone, Nicotinamide 1.4% alone, Placebo"Good" response in 50% of combination group vs. 31.5% in calcipotriene alone, 25% in nicotinamide alone, and 18.8% in placebo group after 12 weeks.
Navarro-Triviño et al. (2020) Calcipotriol 0.005% + Nicotinamide 4%Calcipotriol 0.005% aloneGreater reduction in PASI score with combination therapy (83.6% vs. 77.8%, P < 0.001) after 12 weeks. Higher patient satisfaction with combination therapy (P < 0.001).
El-Hefnawy et al. (2021) Nicotinamide 4% topicalCalcipotriol-betamethasoneCalcipotriol-betamethasone was more effective. PASI score reduction: 17.9 to 12.2 with nicotinamide vs. 16.2 to 9.1 with calcipotriol-betamethasone (P < 0.001).

PASI: Psoriasis Area and Severity Index

Table 3: Clinical Trial Data for Nicotinamide in Atopic Dermatitis
StudyInterventionComparatorKey Outcomes
Soma et al. (2005) Nicotinamide 2% creamWhite petrolatumNicotinamide significantly decreased transepidermal water loss (TEWL) and was more effective at increasing stratum corneum hydration over 4-8 weeks.
Zhu et al. (2023) Niacinamide-containing emollient (+/- cleansing gel)Standard emollientNiacinamide emollients significantly improved clinical symptoms (SCORAD), quality of life (DLQI), and skin barrier function (TEWL, SCWC) in mild atopic dermatitis over 28 days.

SCORAD: Scoring Atopic Dermatitis; DLQI: Dermatology Life Quality Index; TEWL: Transepidermal Water Loss; SCWC: Stratum Corneum Water Content

Experimental Protocols

Assessment of Vasodilation (Methyl Nicotinate)
  • Study Design: Healthy volunteers received topical application of 0.5% and 1.0% aqueous methyl nicotinate solutions for 1 minute on the forearm.

  • Outcome Measures:

    • Clinical Scoring: International Contact Dermatitis Research Group (ICDRG) scale.

    • Biometric Measurements: Laser Doppler flowmetry (microcirculation), Transepidermal Water Loss (TEWL) Meter, and High-Resolution Sonography (dermal edema) were used to assess skin reactions at 30, 60, and 120 minutes post-application.

In Vitro Skin Permeation and Metabolism (Ethyl Nicotinate)
  • Methodology: In vitro skin transport was assessed using excised skin from various species (human, pig, rabbit, rat, guinea pig) in diffusion cells. Skin homogenates were used for hydrolysis experiments.

  • Analysis: The flux of ethyl nicotinate and its metabolite, nicotinic acid, was determined. Kinetic parameters (Vmax and Km) for the hydrolysis of ethyl nicotinate were calculated to compare esterase activity across species.

Clinical Trial for Psoriasis (Nicotinamide + Calcipotriol)
  • Study Design: A double-blind, randomized, comparative study where adult patients with mild to moderate psoriasis applied the combination product to lesions on one side of the body and the comparator to the other side.

  • Intervention: Topical calcipotriol 0.005% with nicotinamide 4% or calcipotriol 0.005% alone, applied twice daily for 12 weeks.

  • Primary Endpoint: Psoriasis Area and Severity Index (PASI) score reduction.

  • Secondary Endpoint: Patient satisfaction.

Experimental Workflow for a Split-Body Psoriasis Trial

G cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Recruitment Recruit Patients (Mild-to-Moderate Psoriasis) Inclusion Inclusion/Exclusion Criteria Met Recruitment->Inclusion Randomization Randomization Inclusion->Randomization Baseline Baseline Assessment (PASI, Patient Satisfaction) Randomization->Baseline BodySideA Body Side A: Apply Test Product (e.g., Calcipotriol + Nicotinamide) Endpoint Final Assessment (Week 12) (PASI, Patient Satisfaction) BodySideA->Endpoint BodySideB Body Side B: Apply Comparator (e.g., Calcipotriol alone) BodySideB->Endpoint Baseline->BodySideA Baseline->BodySideB Analysis Compare Changes in PASI and Satisfaction Between Body Sides Endpoint->Analysis

Caption: Workflow for a typical split-body clinical trial design.

Conclusion

The available clinical data indicate that nicotinic acid esters (methyl, ethyl, benzyl) are potent topical vasodilators, with effects mediated primarily by prostaglandins. Their primary application appears to be in modulating skin microcirculation and potentially enhancing drug delivery. However, there is a lack of robust clinical trial data supporting their use as primary therapeutic agents for specific skin diseases.

In contrast, nicotinamide has demonstrated clinical efficacy as a topical agent for inflammatory skin conditions like psoriasis and atopic dermatitis. Its mechanism, centered on improving skin barrier function and providing anti-inflammatory effects, differs significantly from the vasodilatory action of the esters. Clinical studies show that nicotinamide can enhance the efficacy of standard treatments like calcipotriol for psoriasis and is superior to emollients like white petrolatum for improving skin hydration in atopic dermatitis.

For drug development professionals, nicotinic acid esters may be of interest as formulation enhancers, while nicotinamide presents a viable and safe active ingredient for products targeting barrier repair and inflammation in chronic skin diseases. Future research should include head-to-head trials of different esters to clarify their relative potency and duration of action, and further explore the therapeutic potential of combining nicotinamide with other topical agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step safety and logistical information for the proper disposal of propyl nicotinate, a common laboratory reagent.

Immediate Safety and Handling Precautions

This compound, like similar nicotinic acid esters, is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some forms are also harmful to aquatic life. Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves tested according to standards such as EN 374.[1]

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA). The primary principle is that it must be disposed of as hazardous chemical waste and must not be mixed with other waste types or poured down the drain.

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound waste. The container must be made of a material that does not react with the chemical, have a secure, leak-proof screw cap, and be in good condition.

    • The original product container is often a suitable choice for collecting the waste.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management plan. Incompatible chemicals must be kept separate.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any relevant hazard warnings, such as "Irritant."

    • Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator or laboratory.

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution (often six to twelve months for academic labs), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Follow the specific procedures for requesting a waste pickup.

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Dispose of the contaminated absorbent material as hazardous waste, following the protocol outlined above.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Solid or Liquid
Boiling Point ~223 - 235 °C
Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335), Harmful to aquatic life (H402)
Disposal Recommendation Dispose of as hazardous waste via an approved waste disposal plant or industrial combustion plant.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Eye Protection) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Use a Designated, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Seal Container Tightly D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container Full or Time Limit Reached? G->H H->F No I Contact EH&S for Waste Pickup H->I Yes J Document Waste Disposal I->J

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Propyl nicotinate, offering procedural, step-by-step guidance to ensure safe laboratory practices.

This compound is a compound that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks of exposure.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory settings.

Scenario Required PPE Specifications
Routine Laboratory Use Eye and Face ProtectionHand ProtectionProtective ClothingChemical safety goggles or a face shield.[1][4]Chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat or a disposable gown.
Weighing and Aliquoting (Solid Form) All PPE for Routine Use plus:Respiratory ProtectionA NIOSH-approved N95 respirator or equivalent, especially if dust may be generated.
Handling Large Quantities or in Poorly Ventilated Areas All PPE for Routine Use plus:Enhanced Respiratory ProtectionA full-face respirator with appropriate cartridges may be necessary.
Spill Cleanup All PPE for Routine Use plus:Enhanced Protective ClothingRespiratory Protection (as needed)Chemical-resistant coveralls or apron.Based on the size and nature of the spill, a respirator may be required.
Emergency Situations (e.g., Fire) Full Protective GearSelf-contained breathing apparatus (SCBA) and full protective suit.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. This compound should be stored separately from strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust or vapors.

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure to this compound.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing Safe Practices

To further clarify the procedures, the following diagrams illustrate the workflow for safe handling and the decision-making process during an emergency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Perform Experiment C->D E Segregate Waste D->E F Clean Work Area E->F I Store Waste Securely E->I G Doff PPE F->G H Wash Hands G->H J Arrange Professional Disposal I->J EmergencyResponse start Emergency Event (Spill or Exposure) spill Spill Occurs start->spill exposure Exposure Occurs start->exposure evacuate Evacuate Area spill->evacuate remove Remove from Exposure exposure->remove assess Assess Severity evacuate->assess contain Contain Spill (if safe) assess->contain cleanup Clean & Decontaminate contain->cleanup decontaminate Decontaminate (Wash Skin/Flush Eyes) remove->decontaminate seek_medical Seek Medical Attention decontaminate->seek_medical

References

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